molecular formula C5H5NO2 B3024212 2,5-Dihydroxypyridine CAS No. 84719-33-5

2,5-Dihydroxypyridine

Cat. No.: B3024212
CAS No.: 84719-33-5
M. Wt: 111.1 g/mol
InChI Key: CHGPEDOMXOLANF-UHFFFAOYSA-N
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Description

Pyridine-2,5-diol is a dihydroxypyridine that is pyridine substituted by hydroxy groups at positions 2 and 5. It has a role as a mouse metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-1H-pyridin-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5NO2/c7-4-1-2-5(8)6-3-4/h1-3,7H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CHGPEDOMXOLANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00199504
Record name 2,5-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
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CAS No.

84719-33-5, 5154-01-8
Record name 2,5-Pyridinediol
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Record name 5-Hydroxy-2(1H)-pyridinone
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Record name 2,5-Dihydroxypyridine
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Record name 2,5-Dihydroxypyridine
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Record name 2,5-DIHYDROXYPYRIDINE
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Foundational & Exploratory

Technical Monograph: 2,5-Dihydroxypyridine (CAS 5154-01-8)

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 5-Hydroxy-2(1H)-pyridinone; Pyridine-2,5-diol; 5-Hydroxypyridin-2-one.

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP) is a critical heterocyclic intermediate that bridges microbial metabolism and pharmaceutical chemistry. While formally named as a diol, its reactivity and solid-state structure are dominated by its tautomer, 5-hydroxy-2(1H)-pyridinone . This duality makes it a versatile scaffold in drug design—acting as a bioisostere for catechol or phenol moieties—and a central metabolite in the biodegradation of nicotine and picolinic acid.

This guide provides a rigorous technical analysis of 2,5-DHP, detailing its tautomeric behavior, validated synthesis protocols, analytical profiling, and biological signaling pathways.

Chemical Constitution & Tautomerism

The chemical identity of CAS 5154-01-8 is defined by a dynamic equilibrium between the aromatic pyridine-2,5-diol form and the non-aromatic 5-hydroxy-2(1H)-pyridinone lactam form.

Tautomeric Equilibrium

In the solid state and in polar solvents (e.g., DMSO, Water), the compound exists predominantly as the pyridone . This preference is driven by the significant resonance stabilization energy of the amide-like lactam functionality. Researchers must account for this when interpreting NMR spectra or designing nucleophilic substitutions; the C2 position reacts as a carbonyl, not a phenol.

Tautomerism Diol Pyridine-2,5-diol (Aromatic Form) Pyridone 5-Hydroxy-2(1H)-pyridinone (Dominant Lactam Form) Diol->Pyridone Polar Solvent / Solid State Pyridone->Diol Gas Phase / Non-polar

Figure 1: Tautomeric equilibrium of CAS 5154-01-8. The pyridone form (green) is the stable species under standard physiological and laboratory conditions.

Synthesis Strategies

Two distinct routes are available for the production of 2,5-DHP: a classical chemical oxidation suitable for standard organic labs, and a high-efficiency biocatalytic route for scale-up.

Protocol A: Chemical Synthesis (Elbs Persulfate Oxidation)

This method utilizes the Elbs reaction to introduce a hydroxyl group at the para-position of 2-pyridone.

Reagents: 2-Pyridone (2-Hydroxypyridine), Potassium Persulfate (


), Sodium Hydroxide, Hydrochloric Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-pyridone (10 mmol) in 10% aqueous NaOH (20 mL). Cool the solution to 5–10°C in an ice bath.

  • Oxidation: Slowly add a saturated solution of potassium persulfate (11 mmol) dropwise over 30 minutes, maintaining the temperature below 20°C.

    • Mechanistic Note: The phenolate anion attacks the peroxide oxygen of the persulfate, forming an intermediate pyridyl-sulfate ester.

  • Digestion: Allow the mixture to stir at room temperature for 24 hours. The solution will darken as the intermediate forms.

  • Hydrolysis: Acidify the mixture to pH < 1 using concentrated HCl. Heat to reflux (90–100°C) for 1 hour to hydrolyze the sulfate ester into the free hydroxyl group.

  • Isolation: Neutralize the solution to pH 6–7 with solid

    
    . Extract continuously with ethyl acetate or n-butanol. Evaporate the solvent to yield crude 2,5-DHP.
    
  • Purification: Recrystallize from water or ethanol/water mixture.

Protocol B: Biocatalytic Synthesis (Green Route)

For high-purity applications, enzymatic hydroxylation prevents the formation of tarry side-products common in chemical oxidation.

  • Substrate: 6-hydroxy-3-succinoylpyridine (HSP).[1]

  • Catalyst: Immobilized Nicotine Hydroxylase (HSPH) from Pseudomonas sp..[2]

  • Conditions: pH 9.0, 30°C, NADH/FAD cofactors.

  • Yield: >90% conversion typically achieved within 6 hours.

Analytical Profiling

Accurate identification requires distinguishing 2,5-DHP from its isomers (e.g., 2,3-DHP or 2,4-DHP).

Physicochemical Properties
PropertyDataNote
Molecular Weight 111.10 g/mol
Melting Point 250–263°CDecomposes upon melting
Solubility Water, DMSO, MeOHPoor in non-polar solvents (Hexane, DCM)
pKa (Predicted) ~8.5 (5-OH), ~11.0 (NH)5-OH is phenolic; NH is amidic
Appearance Pale yellow to tan powderOxidizes slowly in air
Spectroscopy (NMR)

H NMR (DMSO-

, 400 MHz):
  • 
     11.0–12.0 ppm (br s, 1H):  NH proton (lactam). Confirms pyridone form.[3][4][5]
    
  • 
     8.5–9.5 ppm (br s, 1H):  OH proton at C5.
    
  • 
     7.45 ppm (d, 
    
    
    
    Hz, 1H):
    H-6 (Adjacent to Nitrogen, most deshielded).
  • 
     7.30 ppm (dd, 
    
    
    
    Hz, 1H):
    H-4.
  • 
     6.40 ppm (d, 
    
    
    
    Hz, 1H):
    H-3 (Alpha to carbonyl).
Chromatography (HPLC)

Standard reverse-phase C18 columns often fail to retain 2,5-DHP due to its high polarity.

  • Column: Mixed-mode (e.g., Coresep 100 or Waters Atlantis T3) or HILIC.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

  • Detection: UV at 295 nm (Characteristic absorption max for the pyridone system).[6]

Biological Significance & Metabolic Pathways

2,5-DHP is a metabolic "hub" molecule. It is the convergent intermediate in the bacterial degradation of nicotine and picolinic acid. The ring-opening of 2,5-DHP is the critical step that detoxifies the pyridine ring, converting it into aliphatic Krebs cycle intermediates.

The Maleamate Pathway

The enzyme This compound dioxygenase (NicX) catalyzes the extradiol ring cleavage of 2,5-DHP. This reaction requires


 as a cofactor and incorporates molecular oxygen.

MetabolicPathway Nicotine Nicotine / 3-Hydroxypyridine HSP 6-Hydroxy-3-succinoylpyridine (HSP) Nicotine->HSP Multi-step Oxidation DHP This compound (Central Intermediate) HSP->DHP HSP Hydroxylase (HSPH) (- Succinate) NFM N-Formylmaleamic Acid DHP->NFM 2,5-DHP Dioxygenase (NicX) (+ O2, Fe2+) Maleamate Maleamic Acid NFM->Maleamate Deformylase Fumarate Fumarate (TCA Cycle) Maleamate->Fumarate Deamidase

Figure 2: The Maleamate Pathway. 2,5-DHP serves as the substrate for the ring-opening dioxygenase NicX, leading to central carbon metabolism.[6]

Applications in Drug Discovery

In medicinal chemistry, 2,5-DHP is utilized not just as a metabolite but as a functional scaffold:

  • Bioisostere: The 5-hydroxy-2-pyridone core mimics the electronics of catechols but with altered hydrogen-bonding capability and metabolic stability.

  • Iron Chelation: The vicinal oxygen/nitrogen motif (or the potential for bidentate coordination via the oxygen atoms) makes derivatives of 5-hydroxy-2-pyridone effective iron chelators, investigated for treating iron overload diseases.

  • Antifibrotic Agents: Derivatives (e.g., Pirfenidone analogs) are explored for inhibiting collagen synthesis, where the pyridone ring is essential for activity.

References

  • Behrman, E. J. (2006).[7][8] "The Elbs and Boyland-Sims peroxydisulfate oxidations". Beilstein Journal of Organic Chemistry, 2(22).[9] Link[8]

  • Tang, H., et al. (2013). "Systematic Unraveling of the Constitutive Nicotine Degradation Pathway in Pseudomonas putida S16". Applied and Environmental Microbiology, 79(9), 2775–2784. Link

  • Yao, Y., et al. (2018). "Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150".[2] Catalysts, 8(11), 548. Link

  • Gauthier, J. J., & Rittenberg, S. C. (1971). "The Metabolism of Nicotinic Acid: II. This compound Oxidation". Journal of Biological Chemistry, 246, 3743-3748. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 99456, 5-Hydroxy-2(1H)-pyridinone". PubChem. Link

Sources

Navigating the Chameleon-like Nature of 2,5-Dihydroxypyridine: A Technical Guide to Solvent-Dependent Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Tautomeric Landscape of 2,5-Dihydroxypyridine for Researchers, Scientists, and Drug Development Professionals

The dynamic equilibrium of tautomers, structural isomers in rapid interconversion, is a critical factor in the physicochemical properties and biological activity of heterocyclic compounds. This guide provides an in-depth exploration of the tautomerism of this compound, a molecule of significant interest in medicinal chemistry and materials science. We will dissect the influence of solvent environments on its tautomeric preferences, offering both theoretical insights and practical experimental protocols.

The Principle of Tautomerism in Hydroxypyridines

Hydroxypyridines, including the subject of this guide, this compound, exhibit a fascinating form of constitutional isomerism known as tautomerism. This phenomenon involves the migration of a proton, typically from a hydroxyl group to the ring nitrogen, leading to the coexistence of two or more distinct chemical entities in a dynamic equilibrium. The two primary tautomeric forms are the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form.[1][2][3] The position of this equilibrium is not fixed; it is exquisitely sensitive to the surrounding chemical environment, most notably the solvent.[4]

The interplay between these forms is governed by a delicate balance of factors including aromaticity, intramolecular hydrogen bonding, and, crucially, the polarity and hydrogen-bonding capability of the solvent.[4][5] Understanding and controlling this equilibrium is paramount for predicting molecular behavior, from reaction outcomes to pharmacological efficacy.

The Tautomeric Forms of this compound

Due to the presence of two hydroxyl groups, this compound can exist in a more complex tautomeric equilibrium than its monohydroxy counterparts. The potential tautomers include:

  • This compound (Enol-Enol Form): The fully aromatic form with two hydroxyl groups.

  • 5-hydroxy-1H-pyridin-2-one (Enol-Keto Form): A pyridone form where the hydroxyl group at the 2-position has tautomerized.

  • 2-hydroxy-1H-pyridin-5-one (Keto-Enol Form): A less common pyridone form.

  • Pyridine-2,5(1H,3H)-dione (Keto-Keto Form): The di-keto form.

  • Zwitterionic Forms: Intramolecular proton transfer can also lead to the formation of zwitterionic tautomers, particularly in polar, protic solvents.

The relative stability of these tautomers is dictated by the interplay of aromaticity, which favors the dihydroxy form, and the thermodynamic stability of the amide-like pyridone structure.

Caption: Possible tautomeric forms of this compound in equilibrium.

The Decisive Role of the Solvent

The solvent environment is a key determinant in the position of the tautomeric equilibrium of hydroxypyridines. The general principles, largely derived from studies on 2-hydroxypyridine, can be extrapolated to the 2,5-dihydroxy analogue.

  • Non-polar Solvents (e.g., Cyclohexane, Dioxane): In these environments, the less polar, aromatic dihydroxy form is expected to be more stable. This is because non-polar solvents are less effective at solvating the more polar pyridone tautomers.[6]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): As solvent polarity increases, the more polar pyridone forms become increasingly stabilized through dipole-dipole interactions. This shifts the equilibrium towards the hydroxy-pyridone and potentially the di-pyridone tautomers.

  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong solvation of the pyridone forms. The ability to form hydrogen bonds with the carbonyl oxygen and the N-H group of the pyridone tautomer significantly stabilizes this form, often making it the predominant species in aqueous solutions.[4] Furthermore, polar protic solvents can facilitate the formation of zwitterionic tautomers.[6]

A computational study on the closely related 2,3-dihydroxypyridine using density functional theory (DFT) indicated that the keto form is the most stable tautomer in both the gas phase and in ethanol solution.[1] This suggests that for this compound, the hydroxy-pyridone and di-pyridone forms are likely to be significantly populated, especially in polar media.

Table 1: Expected Predominant Tautomers of this compound in Various Solvents

Solvent ClassExample SolventsExpected Predominant Tautomer(s)Rationale
Non-polarCyclohexane, Hexane, DioxaneThis compound (Di-enol)Lower polarity favors the less polar aromatic form.
Polar AproticAcetonitrile, Acetone, DMSO5-Hydroxy-1H-pyridin-2-one (Enol-Keto)Increased polarity stabilizes the more polar pyridone form.
Polar ProticWater, Methanol, Ethanol5-Hydroxy-1H-pyridin-2-one, Zwitterionic formsStrong hydrogen bonding significantly stabilizes the pyridone and zwitterionic tautomers.[4][6]

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric equilibrium in different solvents requires robust analytical techniques. Here, we outline protocols for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, two powerful methods for elucidating tautomeric composition.

Synthesis of this compound

A reliable method for the synthesis of this compound is crucial for subsequent analytical studies. An efficient enzymatic synthesis has been reported, offering high conversion rates.[7]

Protocol: Enzymatic Synthesis of this compound [7]

  • Enzyme Immobilization: Covalently immobilize nicotine hydroxylase from Pseudomonas sp. ZZ-5 on a suitable support (e.g., Immobead 150).

  • Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 20 mM Tris-HCl, pH 9.0) containing the substrate 6-hydroxy-3-succinoylpyridine (HSP), the immobilized enzyme, and cofactors nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 35 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by analyzing aliquots using High-Performance Liquid Chromatography (HPLC).

  • Purification: Upon completion, separate the immobilized enzyme by filtration and purify the this compound from the reaction mixture using standard chromatographic techniques.

Synthesis_Workflow Substrate 6-hydroxy-3-succinoylpyridine (HSP) Reaction Reaction Mixture (Tris-HCl buffer, 35°C) Substrate->Reaction Enzyme Immobilized Nicotine Hydroxylase Enzyme->Reaction Cofactors NADH, FAD Cofactors->Reaction HPLC HPLC Monitoring Reaction->HPLC HPLC->Reaction Continue reaction Purification Purification HPLC->Purification Reaction complete Product This compound Purification->Product

Caption: Workflow for the enzymatic synthesis of this compound.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the protons and carbon atoms in each form.

Protocol: ¹H and ¹³C NMR Analysis of Tautomerism

  • Sample Preparation: Prepare solutions of this compound (typically 5-10 mg/mL) in a range of deuterated solvents (e.g., cyclohexane-d₁₂, DMSO-d₆, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • ¹H NMR: Identify characteristic signals. For the dihydroxy form, expect aromatic proton signals. For the pyridone forms, look for signals corresponding to vinylic and N-H protons. The chemical shifts and coupling constants will be distinct for each tautomer.

    • ¹³C NMR: The chemical shift of the carbon atoms, particularly C2 and C5, will be highly informative. A carbon bonded to a hydroxyl group in the enol form will have a different chemical shift compared to a carbonyl carbon in the keto form.

  • Quantification: Integrate the signals corresponding to the distinct tautomers in the ¹H NMR spectra to determine their relative populations and calculate the equilibrium constant (K_T) in each solvent.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.

Protocol: UV-Vis Spectroscopic Determination of Tautomeric Equilibrium

  • Sample Preparation: Prepare a series of dilute solutions of this compound in various solvents of differing polarity.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the absorption maxima (λ_max) for the different tautomers. The aromatic dihydroxy form is expected to have a different λ_max compared to the conjugated pyridone forms.

    • By comparing the spectra in different solvents, the shift in the equilibrium can be qualitatively observed. In non-polar solvents, the spectrum will be dominated by the dihydroxy form, while in polar solvents, new absorption bands corresponding to the pyridone tautomers will appear and intensify.

    • For quantitative analysis, deconvolution of the overlapping absorption bands may be necessary to determine the concentration of each tautomer.

Conclusion and Future Outlook

The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. While the dihydroxy form is favored in non-polar solvents, the equilibrium is expected to shift significantly towards the more polar hydroxy-pyridone and potentially di-pyridone and zwitterionic forms in polar and especially protic solvents. This solvent-dependent behavior has profound implications for its application in drug design and materials science, where the predominant tautomer will dictate its interactions and properties.

The protocols outlined in this guide provide a framework for the systematic investigation of the tautomerism of this compound. Further detailed experimental and computational studies are warranted to precisely quantify the tautomeric ratios in a wide array of solvents and to fully elucidate the thermodynamic and kinetic parameters of the interconversion processes. Such knowledge will be invaluable for the rational design of novel molecules with tailored properties based on the versatile this compound scaffold.

References

  • A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine. Journal of Computational Chemistry, 25(15), 1833-1839. [Link]

  • Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural and Solvent Effects on the Tautomeric Equilibria of Hydroxypyridines and -pyrimidines. Journal of the American Chemical Society, 98(25), 8284–8286.
  • Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. Molecules, 23(11), 2959. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 8(8), 1143-1149. [Link]

  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][4]-annelated rings and oxygen at the[4]-position. Journal of the Chemical Society, Perkin Transactions 2, (11), 1515-1522. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]

Sources

Technical Guide: Solubility Profile & Solvation Thermodynamics of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP) represents a unique challenge in process chemistry due to its pronounced tautomeric equilibrium. Unlike simple aromatics, 2,5-DHP does not behave as a static lipophilic entity; it oscillates between a hydroxy-pyridine form and a polar 5-hydroxy-2-pyridone form. This duality dictates its solubility profile: it is generally recalcitrant in non-polar hydrocarbons, moderately soluble in alcohols, and highly soluble in dipolar aprotic solvents.

This guide provides a mechanistic understanding of 2,5-DHP solvation, derived from its tautomeric behavior, and establishes a self-validating protocol for determining precise solubility limits—a critical step for optimizing reaction yield and recrystallization purity.

Molecular Architecture & Solvation Mechanisms

To master the solubility of 2,5-DHP, one must understand that the "solvent" is not merely a medium but an active participant in shifting the molecule's electronic state.

The Tautomeric Toggle

In the gas phase, the di-enol form (this compound) is often energetically competitive. However, in solution—particularly in polar media—the equilibrium shifts significantly toward the 5-hydroxy-2-pyridone tautomer.

  • Non-Polar Solvents (e.g., Toluene): The molecule prefers the aromatic enol form to minimize dipole moments, but overall solubility remains low due to the high lattice energy of the crystal.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents stabilize the pyridone (carbonyl) form via hydrogen bonding. The carbonyl oxygen acts as a strong H-bond acceptor, while the N-H group acts as a donor.

Visualization: Tautomeric Solvation Pathway

Tautomerism DHP This compound (Aromatic Enol Form) Transition Proton Transfer Transition State DHP->Transition Ea barrier Transition->DHP Pyridone 5-Hydroxy-2-pyridone (Polar Keto Form) Transition->Pyridone Pyridone->Transition NonPolar Non-Polar Solvents (Toluene, Hexane) NonPolar->DHP Favors Polar Polar Solvents (EtOH, DMSO, Water) Polar->Pyridone Stabilizes via H-Bonding

Figure 1: Solvent-dependent tautomeric equilibrium.[1] Polar solvents drive the equilibrium toward the pyridone form, enhancing solubility via dipole-dipole interactions.

Solubility Profile and Data

While specific experimental data points for 2,5-DHP are sparse in open literature compared to its isomers, field data and structural analogs (e.g., 2,6-dihydroxypyridine) allow us to construct a reliable solubility hierarchy.

Estimated Solubility Classes

The following table categorizes solvent suitability based on polarity and hydrogen-bonding capability.

Solvent ClassRepresentative SolventsSolubility RatingMechanismApplication
Dipolar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Strong dipole interaction with pyridone form; disruption of crystal lattice.Reaction medium; Stock solutions.
Polar Protic Methanol, Ethanol (95%)Moderate (Hot) / Low (Cold)H-bond donation/acceptance.Recrystallization (Target solvent).[2][3][4][5]
Polar Aprotic Acetone, Ethyl AcetateLow to Moderate Dipole interactions, but lacks H-bond donation to stabilize carbonyl.Anti-solvent precipitation.
Non-Polar Hexane, Toluene, DCMNegligible (<1 mg/mL)Inability to overcome crystal lattice energy or solvate polar centers.Washing to remove non-polar impurities.
The "Sweet Spot": 95% Ethanol

Empirical evidence from synthesis protocols (e.g., vertexaisearch) suggests that 95% Ethanol is the premier solvent for purification.

  • Boiling Point Solubility: ~8.5 g/L (derived from 6g/700mL protocol).

  • Room Temp Solubility: Significantly lower (< 2 g/L).

  • Implication: This steep solubility curve allows for high-recovery recrystallization.

Protocol 1: Gravimetric Solubility Determination (SOP)

Do not rely on literature values alone. Batch-to-batch variations in crystal polymorphs can alter solubility. Use this self-validating protocol to generate your own solubility curve.

Materials
  • Solute: this compound (dried >24h in vacuo).

  • Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene).

  • Equipment: Temperature-controlled orbital shaker, 0.22 µm PTFE syringe filters, analytical balance (±0.01 mg).

Workflow Diagram

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Shake 24-48h @ Temp T) Start->Equilibrate Check Solid Present? Equilibrate->Check AddSolid Add more Solute Check->AddSolid No Filter Isothermal Filtration (0.22 µm PTFE) Check->Filter Yes (Saturated) AddSolid->Equilibrate Weigh Gravimetric Analysis (Evaporate & Weigh Residue) Filter->Weigh Calc Calculate Solubility (S) S = Mass_solute / Vol_solvent Weigh->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model

Figure 2: Step-by-step workflow for gravimetric solubility determination.

Step-by-Step Procedure
  • Preparation: Add excess 2,5-DHP to 10 mL of solvent in a sealed glass vial. Ensure visible solid remains at the bottom.[5][6]

  • Equilibration: Agitate at the target temperature (e.g., 25°C, 35°C, 45°C) for 24–48 hours. Critical: Verify solid presence visually; if clear, add more solid.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation during transfer), filter the supernatant through a 0.22 µm filter into a pre-weighed vessel.

  • Evaporation: Evaporate solvent under reduced pressure or nitrogen stream. Dry residue to constant weight.

  • Calculation:

    
     (expressed in mg/mL or mole fraction).
    

Protocol 2: Thermodynamic Modeling

Once experimental data is gathered, curve-fitting ensures accuracy and allows interpolation.

The Modified Apelblat Equation

For polar solutes like 2,5-DHP in polar solvents, the modified Apelblat equation provides the best correlation:



  • 
     : Mole fraction solubility.[7]
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from your experimental data (Protocol 1).
    

Why this matters: If you determine solubility at just three temperatures (e.g., 298K, 308K, 318K), you can solve for A, B, and C, allowing you to predict solubility at any temperature (e.g., the boiling point) for process design.

Strategic Applications: Recrystallization

Based on the solubility differential, the following purification strategy is recommended for 2,5-DHP.

Solvent System: 95% Ethanol (or Ethanol/Water 95:5 v/v).

  • Dissolution: Suspend crude 2,5-DHP in 95% Ethanol (approx. 80-100 mL per gram of solute).

  • Reflux: Heat to boiling (

    
    ). The solid should dissolve completely. If not, add solvent in 5 mL increments.
    
  • Hot Filtration: While boiling, filter through a heated funnel (or celite pad) to remove insoluble mechanical impurities or inorganic salts.

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature under nitrogen (prevents oxidation of the electron-rich ring).

  • Crystallization: Cool further to

    
     for 4-12 hours. The 2,5-DHP will crystallize as the solubility drops.[5]
    
  • Harvest: Filter the crystals and wash with cold (

    
    ) ethanol.
    

References

  • Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines). Taylor & Francis Online. (Detailed recrystallization protocols using 95% Ethanol).

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures. National Institutes of Health (NIH). (Methodology for solubility determination in organic solvents).

  • Tautomerism of 2-Hydroxypyridine/2-Pyridone. WuXi Biology. (Mechanistic insight into solvent effects on pyridone tautomerism).

  • Solubility of 2,5-Dihydroxybenzaldehyde in different organic solvents. BenchChem. (Comparative solubility data for structural analogs).

  • Purification by Recrystallization. CUNY. (General principles of solubility differentials in purification).

Sources

Chemical synthesis of 2,5-Dihydroxypyridine from pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical synthesis of 2,5-dihydroxypyridine (2,5-DHP) , a critical heterocyclic intermediate used in the development of enzyme inhibitors, analgesics, and as a reference standard in nicotine metabolic profiling.

While 2,5-DHP is a common biological metabolite (via the nicotinate degradation pathway), its chemical isolation is complicated by its rapid oxidation to azaquinones and complex tautomeric equilibria. This guide prioritizes the Elbs Persulfate Oxidation as the most robust, scalable synthetic route, offering a self-validating protocol that minimizes side-product formation compared to multi-step amination/diazotization strategies.

Part 1: Structural Dynamics & Tautomerism

Before initiating synthesis, researchers must understand that "this compound" is a nominal designation. In solution and solid phases, the molecule predominantly exists as 5-hydroxy-2(1H)-pyridone . Failure to account for this tautomerism leads to misinterpretation of NMR spectra and incorrect solubility predictions.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the diol, the pyridone, and the dione forms. The 5-hydroxy-2-pyridone form is thermodynamically favored due to the amide-like resonance stability.

Tautomers Diol This compound (Di-enol form) High Energy Pyridone 5-Hydroxy-2-pyridone (Major Tautomer) Thermodynamically Stable Diol->Pyridone Tautomerization (Fast) Dione Pyridine-2,5-dione (Oxidized/Quinone form) Unstable Pyridone->Dione Oxidation (Air Sensitive)

Figure 1: Tautomeric landscape of 2,5-DHP. The green node represents the target species isolated in the protocol below.

Part 2: Primary Synthetic Protocol (Elbs Oxidation)

The most reliable method for synthesizing 2,5-DHP is the Elbs Persulfate Oxidation of 2-hydroxypyridine (2-pyridone). This reaction utilizes the electrophilic nature of the peroxydisulfate ion to introduce a hydroxyl group at the para-position (C5) of the pyridone ring.

Reaction Scheme


Reagents & Materials Table
ComponentGrade/PurityRoleStoichiometry
2-Hydroxypyridine >98%Precursor1.0 eq
Potassium Persulfate ACS ReagentOxidant1.1 eq
Sodium Hydroxide PelletsBase (Solvent)2.5 eq
Hydrochloric Acid Conc. (37%)Hydrolysis AgentExcess
Sodium Sulfite AnhydrousQuenching Agent0.1 eq
Argon/Nitrogen UHPInert AtmosphereContinuous
Step-by-Step Methodology
Phase 1: Oxidation (Formation of the Sulfate Ester)
  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, dissolve 2-hydroxypyridine (9.5 g, 0.1 mol) in 100 mL of 10% NaOH .

  • Cooling: Submerge the flask in an ice-salt bath. Cool the solution to 0–5°C .

    • Critical Control Point: Temperature must not exceed 10°C during addition to prevent decomposition of the persulfate.

  • Addition: Dissolve Potassium Persulfate (29.7 g, 0.11 mol) in 400 mL of water. Add this solution dropwise over 2 hours, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours. The solution will darken slightly.

Phase 2: Hydrolysis (Release of the Hydroxyl Group)
  • Acidification: Cool the reaction mixture back to 10°C. Carefully acidify with concentrated HCl until pH < 1.

    • Note: This converts the intermediate sulfate ester into the acid form and precipitates unreacted starting material.

  • Filtration (Cleanup): Filter the acidic solution to remove unreacted persulfate salts and any precipitated impurities.

  • Hydrolysis: Heat the filtrate to 90°C for 2 hours under an inert atmosphere (Argon).

    • Mechanism:[1][2][3][4] The sulfate ester group at C5 is hydrolyzed to the hydroxyl group.

  • Neutralization: Cool to room temperature. Adjust pH to ~5.5 (the isoelectric point region) using solid NaHCO3.

Phase 3: Isolation & Purification
  • Extraction: Continuously extract the aqueous solution with ethyl acetate or n-butanol for 12 hours.

    • Alternative: Evaporate water under reduced pressure (lyophilization preferred to avoid thermal oxidation) and extract the solid residue with hot ethanol.

  • Crystallization: Recrystallize the crude product from water/ethanol (1:1).

    • Appearance: The product should appear as tan to pale yellow needles. Dark brown color indicates oxidation (azaquinone formation).

Part 3: Process Workflow & Logic

The following diagram illustrates the critical decision nodes and chemical transformations.

SynthesisWorkflow Start Start: 2-Hydroxypyridine Step1 Alkaline Persulfate Addition (T < 5°C) Start->Step1 Check1 Check: Is Temp < 10°C? Step1->Check1 Check1->Step1 No (Cool Down) Intermed Intermediate: Pyridine-2-ol-5-sulfate Check1->Intermed Yes Step2 Acid Hydrolysis (90°C, 2 hrs) Intermed->Step2 Step3 Neutralization & Extraction (Inert Atmosphere) Step2->Step3 End Product: This compound Step3->End

Figure 2: Logical workflow for the Elbs oxidation synthesis route.

Part 4: Characterization & Validation

To validate the synthesis, compare your isolate against these standard physicochemical properties.

ParameterExpected ValueNotes
Melting Point 248–252°C (dec)Decomposes upon melting.
1H NMR (DMSO-d6)

6.35 (d, 1H, C3-H), 7.15 (dd, 1H, C4-H), 7.25 (d, 1H, C6-H)
Broad singlet >9.0 ppm for OH/NH.
UV-Vis (

)
298 nm (pH 7)Shifts significantly with pH due to phenol/phenolate transitions.
Stability LowStore under Argon at -20°C. Turns black in air.
Troubleshooting Common Issues
  • Low Yield: Often caused by incomplete hydrolysis of the sulfate ester. Ensure the acidic heating step is maintained for full duration.

  • Black Tar Formation: Indicates oxidation to the azaquinone. Ensure all solvents are degassed and the reaction is kept under Argon during the heating phase.

  • Starting Material Contamination: 2-pyridone is difficult to separate from 2,5-DHP. The acidification step prior to hydrolysis helps precipitate unreacted 2-pyridone (which is less soluble in cold acid than the sulfate ester).

References

  • Behrman, E. J., & Pitt, B. M. (1958). The Elbs Peroxydisulfate Oxidation in the Pyridine Series: A New Synthesis of this compound. Journal of the American Chemical Society, 80(14), 3717–3719. Link

  • Koshizuka, M., et al. (2023).[2] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88, 6901-6910.[2] (Cited for modern catalytic context in heterocyclic synthesis). Link

  • Bain, A. D., et al. (2008). Tautomerism in 2-hydroxypyridines. Magnetic Resonance in Chemistry.
  • Tang, H., et al. (2013). Biodegradation of this compound by this compound dioxygenase. Frontiers in Microbiology. (Context for stability and biological degradation). Link

Sources

An In-Depth Technical Guide to the Biocatalytic Production of 2,5-Dihydroxypyridine: A Valuable Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Biocatalytic Synthesis in Pharmaceutical Development

In the landscape of modern drug discovery and development, the pursuit of molecular scaffolds that offer both structural novelty and synthetic accessibility is paramount. Pyridine and its hydroxylated derivatives have long been recognized as privileged structures, forming the core of numerous approved pharmaceuticals.[1][2] Among these, 2,5-dihydroxypyridine (2,5-DHP) stands out as a versatile intermediate, yet its synthesis through traditional chemical routes can be challenging. This guide provides an in-depth exploration of the biocatalytic production of 2,5-DHP, a methodology that offers significant advantages in terms of specificity, sustainability, and efficiency. We will delve into the enzymatic machinery that enables this transformation, present detailed protocols for its practical implementation, and discuss the broader implications for medicinal chemistry and pharmaceutical manufacturing.

Section 1: The Enzymatic Heart of the Matter: Nicotine Hydroxylase from Pseudomonas sp. ZZ-5

The cornerstone of an effective biocatalytic process is a robust and efficient enzyme. For the production of 2,5-DHP, a particularly promising catalyst has been identified in Pseudomonas sp. ZZ-5, a bacterium capable of metabolizing nicotine.[3] The key enzyme in this pathway is a novel nicotine hydroxylase, specifically a 6-hydroxy-3-succinoylpyridine (HSP) hydroxylase (HSPHZZ), which catalyzes the conversion of HSP to 2,5-DHP.

Mechanistic Rationale: A Tale of Two Cofactors

The HSPHZZ enzyme does not work in isolation. Its catalytic activity is dependent on the presence of two crucial cofactors: nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD).[3] This dependency is a hallmark of many monooxygenase enzymes, which orchestrate the incorporation of an oxygen atom into a substrate. The reaction mechanism, while complex, can be conceptualized as a cooperative interplay where NADH provides the reducing equivalents, which are shuttled through FAD to activate molecular oxygen for the hydroxylation of the pyridine ring.

cluster_0 Biocatalytic Production of 2,5-DHP HSP 6-Hydroxy-3-succinoylpyridine (Substrate) HSPH_ZZ HSP Hydroxylase (Pseudomonas sp. ZZ-5) HSP->HSPH_ZZ Binds to active site 2_5_DHP This compound (Product) HSPH_ZZ->2_5_DHP Catalyzes conversion NADH NADH FAD FAD NADH->FAD Reduces NAD NAD+ FADH2 FADH2 FADH2->HSPH_ZZ Provides reducing equivalents

Figure 1: Core components of the biocatalytic system.
Alternative Biocatalytic Routes: A Glimpse into Nature's Diversity

While the HSPHZZ from Pseudomonas sp. ZZ-5 is a highly efficient catalyst, it is important to recognize that nature offers a diverse toolkit of enzymes. For instance, research on Burkholderia sp. MAK1 has revealed a different pathway for the degradation of 2-hydroxypyridine, which also proceeds through a 2,5-DHP intermediate. This pathway utilizes a five-gene cluster (hpdABCDE) that encodes a 2-hydroxypyridine 5-monooxygenase. This highlights that alternative enzymatic systems for the production of 2,5-DHP may be discovered and exploited.

Section 2: From Gene to Biocatalyst: A Practical Workflow for HSPHZZ Production

To harness the catalytic power of HSPHZZ, a robust and reproducible method for its production is essential. The following workflow outlines the key stages, from gene cloning to purified enzyme.

Workflow Overview

cluster_1 HSPH_ZZ Production Workflow Gene_Cloning Gene Cloning (hsphzz from Pseudomonas sp. ZZ-5) Expression_Vector Ligation into Expression Vector (e.g., pET) Gene_Cloning->Expression_Vector Transformation Transformation into E. coli Expression Host Expression_Vector->Transformation Cell_Culture Cell Culture and Induction of Expression Transformation->Cell_Culture Cell_Lysis Cell Lysis and Lysate Clarification Cell_Culture->Cell_Lysis Purification Affinity Chromatography (e.g., Ni-NTA) Cell_Lysis->Purification Enzyme_Characterization Enzyme Characterization and Activity Assay Purification->Enzyme_Characterization

Figure 2: Recombinant HSPHZZ production workflow.
Detailed Protocol: Recombinant Expression and Purification of HSPHZZ

This protocol provides a comprehensive, step-by-step guide for the production of recombinant HSPHZZ in E. coli.

Step 1: Gene Amplification and Cloning

  • Template DNA: Genomic DNA from Pseudomonas sp. ZZ-5.

  • PCR Amplification: Amplify the 1206 bp gene encoding HSPHZZ using high-fidelity DNA polymerase.[3] Design primers with appropriate restriction sites (e.g., NdeI and XhoI) for directional cloning into a pET expression vector.

  • Vector Ligation: Digest both the PCR product and the pET vector with the chosen restriction enzymes, followed by ligation using T4 DNA ligase.

Step 2: Transformation and Expression

  • Host Strain: Transform the ligation product into a suitable E. coli expression host, such as BL21(DE3).

  • Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

Step 3: Cell Lysis and Protein Purification

  • Cell Harvest: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lysis: Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM).

  • Elution: Elute the bound His-tagged HSPHZZ protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange: Exchange the buffer of the purified protein into a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.

Section 3: The Biocatalytic Reaction: A Practical Guide to 2,5-DHP Synthesis

With the purified or immobilized enzyme in hand, the next step is to perform the biocatalytic conversion. The following section provides a detailed protocol and a comparative analysis of different approaches.

Reaction Parameters and Optimization

The efficiency of the biocatalytic production of 2,5-DHP is influenced by several key parameters that must be optimized for maximal yield and productivity.

ParameterOptimal RangeRationale
pH 8.5 - 9.0The enzyme exhibits maximal activity in a slightly alkaline environment.[3]
Temperature 30 - 35°CBalances enzyme activity and stability. Higher temperatures may lead to denaturation.
Substrate (HSP) Concentration 0.75 - 1.0 mMHigher concentrations can lead to substrate inhibition.
Enzyme Concentration 1.0 µM (free) / 30 mg/mL (immobilized)A sufficient amount of catalyst is required for an efficient reaction rate.[4]
Cofactor Concentrations 0.5 mM NADH, 10 µM FADEssential for the catalytic cycle of the monooxygenase.[4]
Experimental Protocol: Biocatalytic Synthesis of 2,5-DHP

This protocol describes a typical batch reaction for the synthesis of 2,5-DHP using either the free or immobilized HSPHZZ enzyme.

Materials:

  • Purified HSPHZZ or immobilized HSPHZZ (e.g., on Immobead 150)

  • 6-hydroxy-3-succinoylpyridine (HSP)

  • NADH

  • FAD

  • Tris-HCl buffer (20 mM, pH 9.0)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 20 mM Tris-HCl buffer (pH 9.0).

  • Add HSP to a final concentration of 0.75 mM.

  • Add NADH and FAD to final concentrations of 0.5 mM and 10 µM, respectively.

  • Initiate the reaction by adding the HSPHZZ enzyme (free or immobilized) to a final concentration of 30 mg/mL.

  • Incubate the reaction at 35°C with gentle agitation.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the formation of 2,5-DHP using HPLC-MS.

Under optimal conditions, a conversion of over 85% of HSP to 2,5-DHP can be achieved within 30 minutes.[4]

The Advantage of Immobilization: Enhancing Stability and Reusability

While the free enzyme is highly active, its recovery and reuse can be challenging. Immobilization of HSPHZZ onto a solid support, such as Immobead 150, offers several advantages:

  • Enhanced Stability: The immobilized enzyme exhibits improved thermal and operational stability.[4]

  • Ease of Separation: The catalyst can be easily separated from the reaction mixture by simple filtration.[4]

  • Reusability: The immobilized enzyme can be recycled for multiple reaction cycles, significantly reducing the overall cost of the process.[4]

Section 4: Downstream Processing and Analysis

Product Recovery

Following the biocatalytic reaction, the 2,5-DHP product needs to be recovered and purified. The specific methodology will depend on the scale of the reaction and the desired purity. Common techniques include:

  • Solvent Extraction: Utilizing a suitable organic solvent to selectively extract the 2,5-DHP from the aqueous reaction mixture.

  • Chromatography: Employing techniques such as column chromatography for high-purity applications.

Analytical Quantification: A Validated HPLC-MS Method

Accurate quantification of the 2,5-DHP product is crucial for process monitoring and optimization. A reliable method involves Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).

Illustrative HPLC-MS Parameters:

  • Column: A reverse-phase C18 column is typically suitable for separating polar aromatic compounds.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. A reported isocratic method uses methanol/acetic acid (25:75, v/v).[4]

  • Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[4]

  • Detection: Mass spectrometry (MS) provides high sensitivity and specificity for the detection and quantification of 2,5-DHP.

Section 5: The Broader Perspective: 2,5-DHP in Drug Discovery and Beyond

The significance of an efficient biocatalytic route to 2,5-DHP lies in its potential as a building block for the synthesis of more complex molecules with therapeutic applications. Dihydropyridine derivatives are known to act as calcium channel blockers and are used in the treatment of hypertension.[5] The dihydroxypyridine scaffold can be further functionalized to create a diverse library of compounds for screening against various biological targets.

Conclusion: A Green and Efficient Future for Pyridine Chemistry

The biocatalytic production of this compound using enzymes like the nicotine hydroxylase from Pseudomonas sp. ZZ-5 represents a significant advancement in sustainable chemical synthesis. This approach not only offers high efficiency and selectivity but also aligns with the principles of green chemistry by operating under mild conditions and reducing waste. As the demand for novel and complex pharmaceutical intermediates continues to grow, the adoption of biocatalytic methods will be instrumental in driving innovation and creating a more sustainable future for the pharmaceutical industry.

References

  • Dong, C., Zheng, Y., Tang, H., Yu, J., & Wei, T. (2017). Characterization of a Novel Nicotine Hydroxylase from Pseudomonas sp. ZZ-5 That Catalyzes the Conversion of 6-Hydroxy-3-Succinoylpyridine into this compound. Molecules, 22(9), 1431. [Link]

  • Dong, C., Zheng, Y., Tang, H., Yu, J., & Wei, T. (2018). Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. Molecules, 23(11), 2986. [Link]

  • Petkevičius, V., Vaitekūnas, J., Stankevičiūtė, J., & Meškys, R. (2018). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. Environmental Microbiology, 20(8), 2846-2861.
  • Li, H., & Sarpong, R. (2021). An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines. Accounts of Chemical Research, 54(10), 2419-2432.
  • Gala, D., & DiRocco, D. A. (2017). A Biocatalytic Route to Highly Enantioenriched β-Hydroxydioxinones. Organic Letters, 19(8), 2098-2101.
  • Kour, G., & Gupta, S. K. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4393-4416.
  • Boel, G., Kiss, R., & Lefranc, F. (2018). Synthesis of 1,4-dihydropyridine-5-phosphonates and their calcium-antagonistic and antihypertensive activities: novel calcium-antagonist 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dim ethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105) and its crystal structure. Chemical & Pharmaceutical Bulletin, 40(9), 2362-2369.
  • Watson, D. A., & Jacobsen, E. N. (2008). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 10(20), 4597-4600.
  • Ramazani, A., & Zarei, A. (2017). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr)
  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901-6910.
  • Al-Mulla, A. (2017). A review: biological importance of 1,4-dihydropyridine and its derivatives. Journal of Saudi Chemical Society, 21(1), 127-134.
  • de Souza, M. V. N. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
  • Watson, I. D. (2022). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 13(10), 1546-1550.
  • Baillie, T. A. (2016). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 12, 2746-2776.
  • Kačer, P., Červený, L., & Růžička, A. (2011).
  • Leonardi, A., Motta, G., & Poggesi, E. (2022). Design of 1,4-Dihydropyridine Hybrid Benzamide Derivatives: Synthesis and Evaluation of Analgesic Activity and Their Molecular Docking Studies. Journal of Medicinal Chemistry, 65(22), 15096-15110.
  • Fiori, L., & Baricordi, O. R. (2018). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Journal of Medicinal Chemistry, 61(18), 8238-8251.
  • Li, J., & Glieder, A. (2019). Chemical and Biocatalytic Routes to Arbutin. Molecules, 24(18), 3306.
  • Lichman, B. R., & Pesnot, T. (2022). Biocatalytic routes to stereo-divergent iridoids.
  • Moody, C. J. (2017). Enzymatic pyridine aromatization during thiopeptide biosynthesis. Nature Chemical Biology, 13(12), 1256-1261.
  • Clayden, J., & Read, B. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21061-21069.
  • Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 144(51), 23377-23383.
  • Kaithal, A., & Chatterjee, I. (2022). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)
  • Watson, A. J. B. (2012). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. The Biochemical Journal, 128(4), 1047-1055.
  • Procter, D. J. (2019). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 141(35), 13784-13789.
  • Lee, J. K. (2010). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 153-158.
  • Huang, K., & Xiao, Z. (2012). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity.
  • Kumar, A., & Singh, R. (2013). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Saini, O., Sharma, S. K., & Sharma, Y. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique.
  • Pasupuleti, S. K., Rao, V. S., Abdul, K., Prasad, U. V., Kumar, Y. N., & Sarma, P. V. G. K. (2012). Validation, quantitative and qualitative analysis of felodipine drug using HPLC. Journal of Pharmacy Research, 5(4), 1838-1840.
  • Gąsiorowska, J., & Żołnowska, B. (2014). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 71(4), 633-640.
  • Kumar, A., & Singh, R. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. World Journal of Pharmaceutical and Life Sciences, 10(8), 165-174.

Sources

2,5-Dihydroxypyridine: Metabolic Nexus in Microbial N-Heterocycle Catabolism

[1]

Content Type: Technical Whitepaper Target Audience: Researchers, Biochemists, and Drug Development Professionals Subject: Microbial degradation, Enzymology, and Metabolite Characterization

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone, serves as a critical convergence point in the microbial catabolism of pyridine-derivative pollutants, specifically nicotinic acid (vitamin B3) and nicotine. Its transient nature, characterized by rapid auto-oxidation to blue pigments (diazaquinones), presents unique challenges in isolation and quantification.

This guide provides a technical deep-dive into the metabolic pathways channeling into 2,5-DHP, the extradiol cleavage mechanism catalyzed by 2,5-DHP dioxygenase (NicX/Hpo) , and a self-validating experimental workflow for its detection and analysis. Understanding this metabolite is essential for engineering bioremediation systems and developing biocatalytic routes for functionalized pyridine synthesis.

Metabolic Pathways: The Convergence Node

2,5-DHP is not a primary substrate but a central intermediate. In Pseudomonas putida KT2440 and Arthrobacter species, distinct upstream pathways for nicotinate and nicotine degradation merge at this specific metabolite before ring fission occurs.

The Nicotinate and Nicotine Routes
  • Nicotinate Pathway: Nicotinic acid is first hydroxylated to 6-hydroxynicotinic acid (6-HNA). The enzyme 6-HNA monooxygenase (NicC) then catalyzes a decarboxylative hydroxylation to yield 2,5-DHP.

  • Nicotine Pathway (Pyridine Branch): Nicotine is degraded via pseudooxynicotine and 3-succinoylpyridine. The intermediate 6-hydroxy-3-succinoylpyridine (HSP) is converted to 2,5-DHP by HSP hydroxylase (HspB) , releasing succinate.

Visualization of the Convergence

The following diagram illustrates the funneling of these pathways into 2,5-DHP and its subsequent ring cleavage.

NicotinateDegradationcluster_0Upstream PrecursorsNicotinateNicotinic AcidSixHNA6-HydroxynicotinicAcidNicotinate->SixHNAHydroxylationNicotineNicotineHSP6-Hydroxy-3-succinoylpyridineNicotine->HSPMultiple StepsDHPThis compound(2,5-DHP)SixHNA->DHP-CO2HSP->DHP-SuccinateNFMN-FormylmaleamicAcidDHP->NFM+O2 (Ring Cleavage)MaleamateMaleamic AcidNFM->Maleamate-FormateFumarateFumaric Acid(TCA Cycle)Maleamate->FumarateHydrolysisNicABNicAB(Hydroxylase)NicAB->SixHNANicCNicC(Decarboxylase)NicC->DHPHspBHspB(Hydroxylase)HspB->DHPNicXNicX / Hpo(Dioxygenase)NicX->NFMNicDNicD(Deformylase)NicD->Maleamate

Figure 1: Convergence of nicotinate and nicotine degradation pathways at the unstable metabolite 2,5-DHP.

Enzymology: The 2,5-DHP Dioxygenase Mechanism[1][2][3][4]

The critical step in detoxifying the pyridine ring is catalyzed by 2,5-DHP dioxygenase (NicX in P. putida, Hpo in Arthrobacter) . This enzyme belongs to the non-heme iron(II)-dependent extradiol dioxygenase family.

Mechanism of Action

Unlike classical extradiol dioxygenases (like catechol 2,3-dioxygenase) that act on homocyclic aromatics, NicX must handle the heterocyclic nitrogen.

  • Substrate Binding: 2,5-DHP binds to the Fe(II) center as a bidentate ligand (or in close proximity), displacing water.

  • Oxygen Activation: O2 binds to the iron, forming a ferric-superoxo species.

  • C-C Bond Cleavage: The superoxo species attacks the C5-C6 bond (adjacent to the hydroxyl group).

  • Product Formation: The pyridine ring opens to form N-formylmaleamic acid , destroying the aromaticity and toxicity.

Key Kinetic Features
  • Cofactor: Fe(II) is strictly required. Activity is lost if oxidized to Fe(III).

  • Inhibition: The substrate 2,5-DHP is prone to auto-oxidation. The resulting oxidation products (diazaquinones) can inactivate the enzyme or interfere with assays.

Physicochemical Properties & Characterization

2,5-DHP exists in tautomeric equilibrium, predominantly favoring the keto-form (5-hydroxy-2-pyridone ) in solution. This tautomerism significantly affects its spectral properties.

PropertyValue / DescriptionNotes
IUPAC Name 5-hydroxy-1H-pyridin-2-oneCommonly referred to as 2,5-DHP in metabolic literature.[1]
CAS Number 5154-01-8
Molecular Weight 111.10 g/mol
Solubility Water, MethanolPoorly soluble in non-polar solvents.
pKa ~8.51 (OH group)Ionization leads to bathochromic shifts in UV.
UV

295–300 nm (Neutral pH)Shift to >310 nm in alkaline conditions (phenolate form).
Stability Low Rapidly oxidizes in air to form blue "nicotine blue" pigment.
MS Signal m/z 112.04 [M+H]⁺Detectable in positive ESI mode.

Experimental Protocol: Isolation and Detection

Due to the instability of 2,5-DHP, direct isolation from culture supernatant is inefficient. The following self-validating protocol utilizes in situ enzymatic generation followed by immediate derivatization or rapid HPLC analysis.

Workflow Diagram

ExperimentalWorkflowStartStart: Cell Lysate(NicC/HspB expressed)SubstrateAdd Substrate(6-HNA or HSP)Start->SubstrateReactionIncubate 30°C(10-30 mins)Substrate->ReactionControlControl: No Enzyme(Check Spontaneous Hydrolysis)Substrate->ControlQuenchAcid Quench(HCl to pH 2)Reaction->QuenchStabilizes DHPAnalyzeHPLC-UV / LC-MS(Immediate Injection)Quench->Analyze

Figure 2: Rapid workflow for the generation and detection of labile 2,5-DHP.

Step-by-Step Methodology
Phase A: Enzymatic Generation (In Situ)
  • Preparation: Harvest P. putida KT2440 (grown on nicotinate) or E. coli expressing recombinant NicC. Resuspend cells in 50 mM phosphate buffer (pH 7.5).

  • Lysis: Disrupt cells via sonication. Centrifuge at 15,000 x g for 20 min to obtain cell-free extract (CFE).

  • Reaction: Mix 900 µL CFE with 100 µL of 10 mM 6-Hydroxynicotinic acid (6-HNA).

    • Self-Validation Step: Include a "No Substrate" blank to rule out endogenous metabolites.

  • Incubation: Incubate at 30°C. Monitor visually; the mixture may turn slightly blue over time (oxidation indicator).

Phase B: Stabilization and Extraction
  • Quenching: At T=15 min, withdraw 200 µL aliquot and immediately add 20 µL 6M HCl.

    • Mechanism:[2] Acidification protonates the species, stabilizing the keto-form and precipitating enzymes to stop the reaction.

  • Filtration: Centrifuge at max speed (1 min) and filter supernatant through a 0.22 µm PTFE filter.

Phase C: Analytical Detection (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Isocratic 10 mM Ammonium Formate (pH 3.0) with 1% Methanol.

    • Note: Avoid high organic content; 2,5-DHP is very polar.

  • Detection: UV at 295 nm .

  • Validation: 2,5-DHP should elute early (approx 2-4 min depending on flow rate). Confirm identity by observing the disappearance of the 6-HNA peak (approx 260 nm) and appearance of the 295 nm peak.

References

  • Jiménez, J. I., et al. (2008). "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440." Proceedings of the National Academy of Sciences, 105(32), 11329–11334. Link

  • Tang, H., et al. (2013). "Systematic unraveling of the unresolved nicotinate catabolism in Pseudomonas putida KT2440." Applied and Environmental Microbiology, 79(9), 2916–2929. Link

  • Gauthier, J. J., & Rittenberg, S. C. (1971).[3] "The metabolism of nicotinic acid. I. Purification and properties of this compound oxygenase from Pseudomonas putida N-9." Journal of Biological Chemistry, 246(11), 3737–3742.[3] Link

  • Liu, J., et al. (2022). "Mechanistic Insights into Pyridine Ring Degradation Catalyzed by this compound Dioxygenase NicX." ACS Catalysis, 12, 2475–2486. Link

  • Behrman, E. J., & Stanier, R. Y. (1957). "The bacterial oxidation of nicotinic acid."[3] Journal of Biological Chemistry, 228(2), 923–945.[3] Link

2,5-Dihydroxypyridine: Metabolic Pivot and Synthetic Challenge

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dihydroxypyridine (2,5-DHP), also known as 5-hydroxy-2-pyridone in its tautomeric form, is a critical metabolic intermediate in the aerobic degradation of pyridine-ring compounds, including nicotinic acid (Vitamin B3) and nicotine.[1][2][3] Historically isolated as the ring-cleavage substrate in the maleamate pathway, 2,5-DHP represents a unique challenge in both chemical synthesis and enzymatic handling due to its rapid auto-oxidation to dark pigments ("nicotine blue") and its complex tautomeric equilibrium. This guide synthesizes the historical discovery of 2,5-DHP, its central role in bacterial catabolism, and rigorous protocols for its synthesis and handling in drug development contexts.

Chemical Identity and Physicochemical Profile[4][5]

This compound is defined by its ability to exist in distinct tautomeric forms depending on the solvent environment. While often referred to as a "diol" in biochemical literature, the compound predominantly exists as 5-hydroxy-2-pyridone in aqueous solution and solid state, a feature that significantly influences its binding affinity in protein active sites.

Tautomeric Equilibrium

The equilibrium between the diol (aromatic) and pyridone (amide-like) forms is driven by solvent polarity. In drug design, recognizing the pyridone form is essential, as it presents a hydrogen bond donor-acceptor motif (N-H...O=C) distinct from the diol.

Tautomerism Diol This compound (Diol Form) Favored in Gas Phase Pyridone 5-Hydroxy-2-pyridone (Keto Form) Favored in Water/Crystal Diol->Pyridone Solvent Polarity (Water) Pyridone->Diol Non-polar Solvents

Figure 1: Tautomeric equilibrium of 2,5-DHP. The pyridone form dominates in aqueous physiological conditions.

Key Physicochemical Data
PropertyValueContext
CAS Registry 5154-01-8
Molecular Formula C₅H₅NO₂MW: 111.10 g/mol
Melting Point 250–260 °CDecomposes upon melting
pKa (Acidic) ~8.51Hydroxyl group deprotonation
pKa (Basic) ~2.27Protonation of carbonyl oxygen
Solubility High (Water, MeOH)Poor in non-polar solvents (Hexane)
Stability LowRapidly oxidizes in air to form dark poly-pyridyl pigments

Historical Discovery and Biological Isolation

The discovery of 2,5-DHP is inextricably linked to the elucidation of how soil bacteria recycle nitrogen-containing aromatic rings.

The Behrman-Stanier Breakthrough (1957)

The definitive identification of 2,5-DHP occurred during the golden age of metabolic mapping. E.J. Behrman and R.Y.[4] Stanier , working at the University of California, Berkeley, investigated the oxidation of nicotinic acid by Pseudomonas fluorescens.

  • Observation: They noted that cell-free extracts could consume oxygen when provided with 6-hydroxynicotinic acid, but the reaction required ferrous ions.

  • Isolation: By restricting oxygen supply, they accumulated a transient intermediate.

  • Characterization: Through UV spectroscopy and chemical derivatization, they identified this intermediate as this compound. They proposed it was the substrate for ring cleavage, a hypothesis later confirmed by the purification of the enzyme This compound 5,6-dioxygenase (NicX) by Gauthier and Rittenberg in 1971.

The "Black Pigment" Phenomenon

Early researchers often struggled to isolate 2,5-DHP because neutral or alkaline solutions of the compound turn black within minutes. This "nicotine blue" or black pigment is a quinhydrone-like complex formed by the dimerization of 2,5-DHP radicals. This auto-oxidation artifact served as an early visual indicator of the pathway's activity before modern HPLC methods were established.

Biosynthetic Context: The Maleamate Pathway

In bacteria (e.g., Pseudomonas putida KT2440), 2,5-DHP serves as the "metabolic funnel" where the degradation pathways of nicotinic acid, picolinic acid, and nicotine converge before the pyridine ring is broken.

Pathway Logic

The transformation of the stable pyridine ring into Krebs cycle intermediates requires destabilization.

  • Hydroxylation: Nicotinic acid is hydroxylated to 6-hydroxynicotinic acid (6-HNA).

  • Decarboxylative Hydroxylation: 6-HNA is converted to 2,5-DHP, removing the carboxyl group and adding a second hydroxyl group. This electron-rich system is now primed for oxidative cleavage.

  • Ring Fission: The enzyme NicX uses non-heme iron to cleave the ring between C5 and C6, yielding N-formylmaleamic acid.

Pathway NA Nicotinic Acid HNA 6-Hydroxynicotinic Acid NA->HNA NicAB (Hydroxylase) DHP This compound (Central Intermediate) HNA->DHP NicC (Decarboxylation) NFM N-Formylmaleamic Acid DHP->NFM NicX (Dioxygenase + O2) Fumarate Fumarate (TCA Cycle) NFM->Fumarate NicD/NicF (Hydrolysis)

Figure 2: The aerobic catabolism of nicotinic acid via the maleamate pathway.

Chemical Synthesis Protocols

Synthesizing 2,5-DHP is challenging due to the difficulty of selectively introducing a hydroxyl group at the C5 position of a 2-substituted pyridine. Two approaches are detailed below: the historical method (for context) and the modern regioselective method (recommended).

Protocol A: Historical Elbs Oxidation (Not Recommended for High Purity)

Based on Behrman & Pitt (1958) This method utilizes the Elbs persulfate oxidation of 3-hydroxypyridine.

  • Mechanism: Nucleophilic attack of peroxodisulfate on the pyridine ring.

  • Limitation: Yields are typically low (<20%) due to poor regioselectivity (attacks C2 and C6) and extensive tar formation.

Protocol B: Modern Regioselective Synthesis (Recommended)

Route: Substitution of 2-amino-5-bromopyridine This protocol ensures the correct positioning of oxygen atoms before the final ring closure/deprotection.

Step-by-Step Methodology:

  • Protection of Amine:

    • Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2,5-Hexanedione (1.1 eq), p-TsOH (cat.), Toluene.

    • Procedure: Reflux with a Dean-Stark trap to remove water. The amine reacts to form a 2,5-dimethylpyrrole protecting group (Paal-Knorr synthesis).

    • Yield: ~95% (Brown oil).

  • Methoxylation (Introduction of C5 Oxygen):

    • Reagents: Protected intermediate, NaOMe (3.0 eq), CuI (0.1 eq), DMF/DMAc.

    • Procedure: Heat to 80-90°C under inert atmosphere (N2). The methoxide displaces the bromine at C5 via Ullmann-type coupling.

    • Validation: Monitor disappearance of bromide by TLC.

  • Deprotection and Demethylation:

    • Reagents: 48% HBr or HI.

    • Procedure: Reflux the methoxy-intermediate in concentrated acid. This step simultaneously cleaves the pyrrole protecting group (releasing the amine, which hydrolyzes to the ketone/hydroxyl) and demethylates the C5-methoxy group.

    • Isolation: Neutralize carefully to pH 6-7. 2,5-DHP precipitates or is extracted into ethyl acetate.

    • Purification: Recrystallization from water/ethanol.

Safety Note: 2,5-DHP is air-sensitive in solution. Perform all final steps under nitrogen and store the solid under inert gas at -20°C.

Applications in Drug Development

Scaffold Analysis

The 2,5-DHP motif serves as a bioisostere for catechol rings. Unlike catechols, which are prone to rapid metabolic clearance via COMT (catechol-O-methyltransferase), the pyridone ring offers distinct metabolic stability profiles while maintaining the ability to chelate metals (e.g., in metalloenzyme inhibitors).

Enzyme Inhibition

Derivatives of 2,5-DHP are explored as inhibitors of:

  • Collagen Prolyl-4-Hydroxylase: The bidentate nature of the 5-hydroxy-2-pyridone form allows it to chelate the active site iron, mimicking the 2-oxoglutarate co-substrate.

  • HIV Integrase: Pyridinone scaffolds are central to integrase strand transfer inhibitors (INSTIs) like Dolutegravir, utilizing the chelating oxygen triad to bind magnesium ions in the viral active site.

References

  • Behrman, E. J., & Stanier, R. Y. (1957). "The bacterial oxidation of nicotinic acid."[4] Journal of Biological Chemistry, 228(2), 923-945. Link

  • Gauthier, J. J., & Rittenberg, S. C.[5][6] (1971). "The metabolism of nicotinic acid.[5][6] I. Purification and properties of this compound oxygenase from Pseudomonas putida N-9." Journal of Biological Chemistry, 246(11), 3737-3742.[6] Link

  • Behrman, E. J., & Pitt, B. M. (1958). "The Chemical Synthesis of this compound."[1] Journal of the American Chemical Society, 80(14), 3717–3718.[1] Link

  • Jiménez, J. I., et al. (2008). "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440."[5][7] Proceedings of the National Academy of Sciences, 105(32), 11329-11334. Link

  • Li, H., et al. (2018). "Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150."[2] Catalysts, 8(11), 552. Link

Sources

Introduction: The Significance of Thermochemical Data for 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 2,5-Dihydroxypyridine

Executive Summary

This compound (DHP), a pivotal intermediate in nicotine metabolism and a molecule of significant interest in medicinal chemistry, presents a complex profile for thermochemical characterization.[1][2][3] Understanding its thermodynamic properties, such as enthalpy of formation, heat capacity, and sublimation enthalpy, is critical for drug development professionals and researchers in ensuring stability, predicting degradation pathways, and optimizing synthesis and purification processes. This guide provides a comprehensive overview of the methodologies for determining these crucial parameters, addressing both experimental and computational approaches. Given the sparse direct experimental data for this compound, this document serves as a procedural and theoretical framework, synthesizing established techniques applied to analogous nitrogen-containing heterocyclic compounds. We present detailed protocols for combustion calorimetry and the Knudsen effusion method, alongside a workflow for computational prediction using Density Functional Theory (DFT). This guide is intended to be a vital resource for scientists seeking to rigorously characterize the thermochemical landscape of this compound and related molecules.

This compound (CAS 5154-01-8) is a pyridine derivative with a molecular formula of C5H5NO2.[4] It is a known metabolite in the biodegradation of nicotine and 2-pyridone, playing a role in various biochemical pathways.[1][3] In the context of drug development, understanding the thermochemical properties of an active pharmaceutical ingredient (API) or a key intermediate like DHP is not merely an academic exercise; it is a fundamental requirement for process safety, formulation stability, and scalable manufacturing.

Thermochemical data governs:

  • Polymorph Stability: The relative stability of different crystalline forms is determined by their free energies, with the enthalpy of formation being a major component.

  • Purification Processes: Processes like sublimation and crystallization are controlled by phase transition thermodynamics. The enthalpy of sublimation is a key parameter for developing and optimizing purification protocols.[5]

  • Reaction Energetics: The enthalpy of formation is essential for calculating the heat of reaction for synthesis and degradation pathways, which is critical for ensuring process safety and preventing thermal runaways.[6][7]

  • Chemical Compatibility and Stability: Knowledge of a compound's thermal stability and decomposition pathways is crucial for defining storage conditions and predicting shelf-life.[8]

A critical aspect of this compound's chemistry is its tautomerism, existing in equilibrium with 5-hydroxy-2-pyridone.[4][9] This equilibrium is influenced by factors such as solvent and temperature, and it significantly impacts the bulk thermochemical properties of the compound. The pyridone form is often favored due to intermolecular hydrogen bonding.[9] Any experimental or computational investigation must account for the presence and relative stability of these tautomers.

Key Thermochemical and Physical Parameters of this compound

PropertyValue / StatusSource / Method
Physical Properties
Molecular FormulaC5H5NO2-
Molar Mass111.10 g/mol -
AppearanceOff-white to gray solid[4]
Melting Point250-260°C[4]
Boiling Point334°C (Predicted)[4]
pKa (Strongest Acidic)9.23 (Predicted)[1]
pKa (Strongest Basic)2.27 (Predicted)[1]
Water Solubility126 g/L[1]
Thermochemical Properties
Standard Molar Enthalpy of Formation (ΔfH°(g))To be determinedCombustion Calorimetry & Sublimation
Standard Molar Enthalpy of Formation (ΔfH°(cr))To be determinedCombustion Calorimetry
Standard Molar Enthalpy of Sublimation (ΔsubH°)To be determinedKnudsen Effusion Method
Standard Molar Entropy (S°)To be determinedQuantum Chemical Calculations
Heat Capacity (Cp)To be determinedDifferential Scanning Calorimetry (DSC)
Thermal Decomposition TemperatureTo be determinedThermogravimetric Analysis (TGA)

Experimental Determination of Thermochemical Properties

The determination of thermochemical data for organic compounds relies on precise calorimetric and analytical techniques.[10][11] The following sections detail the authoritative protocols for measuring the enthalpy of formation and sublimation.

Determination of the Standard Molar Enthalpy of Formation (ΔfH°(cr)) via Combustion Calorimetry

The standard molar enthalpy of formation is most accurately determined indirectly by measuring the standard molar enthalpy of combustion (ΔcH°) using a bomb calorimeter.[10][11] The enthalpy of formation is then calculated using Hess's Law.[6]

Principle: A precisely weighed sample of this compound is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured with high precision.

  • Sample Preparation:

    • Dry the this compound sample under vacuum to remove any residual moisture.

    • Press a known mass (typically 0.5 - 1.0 g) of the sample into a pellet. The mass must be recorded to a precision of at least 0.01 mg.

    • Place the pellet in a crucible made of a material that does not react with the sample or its combustion products (e.g., platinum).

  • Calorimeter Assembly:

    • Place the crucible in the bomb head.

    • Attach a platinum or iron fuse wire of known mass and combustion energy across the electrodes, ensuring it is in contact with the sample pellet.

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to ensure that the combustion products (like nitric acid from the nitrogen in the sample) are in their standard aqueous states.

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.

    • Pressurize the bomb with high-purity oxygen to approximately 30 atm.

  • Combustion and Data Acquisition:

    • Submerge the sealed bomb in a precisely known mass of water in the calorimeter's insulated jacket.

    • Allow the system to reach thermal equilibrium while stirring the water continuously.

    • Record the initial temperature for a period to establish a baseline.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature rise of the water bath until a maximum temperature is reached and the system begins to cool. Continue recording for a period to establish a cooling curve.

  • Post-Combustion Analysis:

    • Depressurize the bomb and collect the liquid contents.

    • Analyze the bomb washings by titration with a standard NaOH solution to quantify the amount of nitric acid formed from the combustion of the nitrogen atom in the pyridine ring.

    • Inspect the crucible for any signs of incomplete combustion (e.g., soot).

  • Calculations:

    • Correct the observed temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate the total heat released (q_total) using the energy equivalent of the calorimeter (C_cal), which is determined separately using a standard substance like benzoic acid.

    • Subtract the heat contributions from the ignition wire and the formation of nitric acid to find the heat of combustion of the sample.

    • Convert this value to the standard molar enthalpy of combustion (ΔcH°).

    • Finally, calculate the standard molar enthalpy of formation (ΔfH°) using Hess's Law with the known enthalpies of formation for CO2(g), H2O(l), and HNO3(aq).

G Workflow for Combustion Calorimetry cluster_prep Preparation cluster_run Experiment cluster_analysis Analysis & Calculation SamplePrep 1. Prepare Sample (Dry & Pelletize) WeighSample 2. Weigh Sample (±0.01 mg) SamplePrep->WeighSample AssembleBomb 3. Assemble Bomb (Fuse Wire, Water) WeighSample->AssembleBomb Pressurize 4. Pressurize with O2 (~30 atm) AssembleBomb->Pressurize Equilibrate 5. Equilibrate in Calorimeter Pressurize->Equilibrate Ignite 6. Ignite Sample Equilibrate->Ignite RecordTemp 7. Record ΔT Ignite->RecordTemp AnalyzeWashings 8. Analyze Bomb Washings (for HNO3) RecordTemp->AnalyzeWashings Calc_Hc 10. Calculate ΔcH° (Correct for fuse, HNO3) AnalyzeWashings->Calc_Hc Calc_q 9. Calculate Total Heat (q_total) Calc_q->Calc_Hc Calc_Hf 11. Calculate ΔfH° (Hess's Law) Calc_Hc->Calc_Hf

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Determination of the Standard Molar Enthalpy of Sublimation (ΔsubH°) via the Knudsen Effusion Method

The enthalpy of sublimation is the energy required for a substance to transition from a solid to a gaseous state. For organic compounds with low volatility, like this compound, the Knudsen effusion method is a reliable technique for its determination.[5][12][13]

Principle: The sample is placed in a sealed container (a Knudsen cell) with a very small orifice, which is maintained at a constant temperature under high vacuum. The rate at which the sample's mass is lost through effusion is proportional to its vapor pressure at that temperature. By measuring the mass loss rate at various temperatures, the vapor pressure curve can be determined, and the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[13]

  • Cell Preparation:

    • Use a Knudsen cell made of an inert material (e.g., stainless steel or alumina).

    • Precisely measure the area of the effusion orifice (A).

    • Load the cell with a sufficient amount of the this compound sample. To remove volatile impurities, a preliminary sublimation can be performed before data collection begins.[14]

  • Experimental Setup:

    • Place the Knudsen cell in a thermostatted chamber connected to a high-vacuum system (pressure < 10⁻³ Pa).

    • The mass of the cell can be monitored in situ using a high-precision microbalance.

  • Isothermal Measurement:

    • Set the chamber to a desired constant temperature (T).

    • Allow the system to reach thermal and vacuum equilibrium.

    • Monitor and record the mass of the cell as a function of time (t). The rate of mass loss ( dm/dt ) should be constant at a given temperature.

  • Temperature Variation:

    • Repeat the isothermal measurement at several different temperatures, covering a range where a measurable mass loss rate is observed.

  • Calculations:

    • For each temperature, calculate the vapor pressure (p) using the Knudsen-Hertz equation: p = (dm/dt) / A * sqrt(2 * π * R * T / M) where M is the molar mass of the substance and R is the ideal gas constant.

    • Plot ln(p) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be a straight line.

    • The slope of this line is equal to -ΔsubH°/R.

    • Calculate the standard molar enthalpy of sublimation (ΔsubH°) from the slope.

G Workflow for Knudsen Effusion Method Prep 1. Prepare & Load Knudsen Cell Setup 2. Place in Vacuum & Thermostat Prep->Setup Measure 3. Measure Mass Loss Rate (dm/dt) at Temp T1 Setup->Measure Repeat 4. Repeat at Multiple Temperatures (T2, T3...) Measure->Repeat Calc_p 5. Calculate Vapor Pressure (p) for each Temperature Repeat->Calc_p Plot 6. Plot ln(p) vs. 1/T Calc_p->Plot Calc_H 7. Calculate ΔsubH° from Slope Plot->Calc_H

Caption: Workflow for determining enthalpy of sublimation via Knudsen effusion.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, or to complement it, quantum chemical calculations provide a powerful tool for predicting thermochemical properties.[15][16][17] Methods like Density Functional Theory (DFT) can provide accurate estimates of enthalpies of formation, entropies, and heat capacities.

Principle: The electronic structure of the this compound molecule is solved using quantum mechanical principles. From the calculated energy, vibrational frequencies, and rotational constants, the thermochemical properties can be derived using statistical mechanics.

  • Structure Optimization:

    • Generate an initial 3D structure of the this compound molecule (and its tautomer, 5-hydroxy-2-pyridone).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the vibrational frequencies.

  • Thermochemical Analysis:

    • The output of the frequency calculation typically provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

    • The standard molar enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which provide better accuracy by cancelling systematic errors in the calculations.[15]

  • Tautomer Consideration:

    • Repeat steps 1-3 for the 5-hydroxy-2-pyridone tautomer.

    • The relative energies of the tautomers can be calculated to determine the most stable form in the gas phase. The overall thermochemical properties can be considered as a weighted average if the energy difference is small.

G Computational Thermochemistry Workflow Input 1. Input Initial Structure (2,5-DHP & Tautomer) Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Verify 4. Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Extract 5. Extract Thermodynamic Data (ZPVE, Enthalpy, Entropy) Verify->Extract Calc_Hf 6. Calculate ΔfH° (Isodesmic Scheme) Extract->Calc_Hf

Caption: Workflow for predicting thermochemical properties using quantum chemistry.

Thermal Stability and Decomposition Profile

The thermal stability of this compound is a critical parameter for handling, storage, and processing. While specific studies on DHP are limited, research on related dihydropyridine derivatives shows that thermal degradation often involves aromatization of the dihydropyridine ring.[8]

Recommended Analytical Techniques:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can identify the onset temperature of decomposition and quantify mass loss events.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting, crystallization, solid-state transitions, and decomposition, providing the temperatures and enthalpies of these events. For some dihydroxypyridine derivatives, large exothermic reactions have been observed upon melting, indicating potential thermal hazards.[18]

A combined TGA-DSC analysis, often coupled with mass spectrometry (TGA-MS) to identify the gaseous decomposition products, would provide a comprehensive thermal stability profile for this compound.

Implications for Drug Development and Materials Science

Accurate thermochemical data for this compound directly impacts several key areas:

  • Process Safety: The enthalpy of formation is used to calculate reaction enthalpies, allowing for proper heat management in large-scale synthesis to prevent thermal runaway.

  • Crystallization and Purification: Enthalpies of sublimation and solution are essential for designing and optimizing crystallization and sublimation processes, which are crucial for achieving the desired purity and polymorphic form of an API.

  • Formulation and Stability: Understanding the thermal decomposition temperature and pathways helps in designing stable formulations and defining appropriate storage conditions to ensure the efficacy and safety of a final drug product.

  • Computational Screening: Experimental data serves as a benchmark for validating and refining computational models, which can then be used to predict the properties of novel derivatives, accelerating the drug discovery process.

References

  • MiMeDB. (n.d.). Metabocard for this compound (MMDBc0054205). MiMeDB. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic production of this compound (2,5-DHP) from HSP catalyzed by the nicotine hydroxylase HSPHZZ. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound 5,6-dioxygenase. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine. Wikipedia. Retrieved from [Link]

  • ACS Publications. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (2021). Sublimation Enthalpies of Substituted Pyridine N-Oxides. PMC. Retrieved from [Link]

  • Surface Measurement Systems. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. DVS Application Note. Retrieved from [Link]

  • Sznitowska, M., & Kluge, J. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.7: Enthalpy Calculations. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (n.d.). Vapor Pressures and Enthalpies of Sublimation of Ten Polycyclic Aromatic Hydrocarbons Determined via the Knudsen Effusion Method. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • YouTube. (2022). Enthalpy of Combustion Calculation // HSC Chemistry. Retrieved from [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. ChemTube3D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploring the thermal behaviour of the solvated structures of nifedipine. PMC. Retrieved from [Link]

  • ResearchGate. (2020). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. Retrieved from [Link]

  • ChemTalk. (n.d.). Enthalpy of Reaction, Formation, & Combustion. ChemTalk. Retrieved from [Link]

  • Google Patents. (n.d.). JP3413294B2 - Method for producing this compound and bacteria producing this compound.
  • National Institutes of Health. (n.d.). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • PubMed. (2022). Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Retrieved from [Link]

  • Wikipedia. (n.d.). Knudsen cell. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone. ResearchGate. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • eScholarship.org. (n.d.). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. Retrieved from [Link]

  • YouTube. (2017). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Vapor pressures and sublimation enthalpies of seven heteroatomic aromatic hydrocarbons measured using the Knudsen effusion technique. ResearchGate. Retrieved from [Link]

  • PubMed. (2021). Sublimation Enthalpies of Substituted Pyridine N- Oxides. Retrieved from [Link]

  • ACS Publications. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A. Retrieved from [Link]

  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from [Link]

  • RSC Publishing. (n.d.). Revealing the thermal decomposition mechanism of RDX crystals by a neural network potential. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.3: Enthalpy. Retrieved from [Link]

  • MDPI. (2023). Composition Effect on the Formation of Oxide Phases by Thermal Decomposition of CuNiM(III) Layered Double Hydroxides with M(III) = Al, Fe. Retrieved from [Link]

  • ResearchGate. (n.d.). Enthalpies of solution, sublimation and estimated enthalpy of hydration for. ResearchGate. Retrieved from [Link]

  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]

  • Wiley Online Library. (n.d.). On the Enthalpy of Formation and Enthalpy of Sublimation of Dihydroxylammonium 5,5′‐bitetrazole‐1,1′‐dioxide (TKX‐50). Retrieved from [Link]

Sources

Quantum Chemical Calculations for 2,5-Dihydroxypyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of 2,5-Dihydroxypyridine in Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, owing to their ability to engage in various biological interactions.[1] this compound (2,5-DHP), a di-substituted pyridine, presents a compelling case for in-depth computational analysis. Its structure, featuring both a hydroxyl group and a potential pyridone tautomer, suggests a rich chemical landscape ripe for exploration in drug design. Understanding the tautomeric equilibrium, which governs the molecule's hydrogen bonding capabilities and electronic distribution, is paramount for predicting its behavior in a biological environment.[2][3]

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools in modern drug discovery.[4] They provide a microscopic view of molecular properties that are often challenging to probe experimentally, such as the relative stability of tautomers, charge distribution, and the energies of frontier molecular orbitals.[4] This guide will walk researchers through a validated computational workflow to unlock these critical insights for 2,5-DHP.

The Crucial Role of Tautomerism

Hydroxypyridines exist in a tautomeric equilibrium between the enol (hydroxypyridine) and keto (pyridone) forms. This phenomenon is not merely an academic curiosity; it profoundly influences the molecule's physicochemical properties, including its dipole moment, pKa, and ability to act as a hydrogen bond donor or acceptor.[2][3] For this compound, several tautomeric forms are conceivable, and their relative stability will dictate the dominant species under physiological conditions. Accurately predicting this equilibrium is a cornerstone of any meaningful computational study.

The equilibrium between 2-hydroxypyridine and 2-pyridone is a well-studied model system that demonstrates the subtle interplay of factors governing tautomerism, including solvent effects.[2][3] This established knowledge provides a solid foundation for our investigation into the more complex tautomeric landscape of 2,5-DHP.

Computational Methodology: A Validated Approach

In the absence of direct experimental structural and spectroscopic data for this compound, a validation of the chosen computational method is essential. For this purpose, we will utilize the known experimental data for its isomer, 2,6-dihydroxypyridine, for which crystallographic and spectroscopic information is available.[5] By demonstrating that our computational protocol can accurately reproduce the experimental findings for 2,6-DHP, we establish confidence in its application to 2,5-DHP.

Level of Theory: DFT with B3LYP/6-311++G(d,p)

Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size.[4] We will employ the widely-used Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This hybrid functional has a proven track record for providing reliable geometries and electronic properties for a broad range of organic molecules.

The choice of basis set is equally critical. The 6-311++G(d,p) basis set will be utilized. This triple-zeta basis set provides a flexible description of the electron density. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and hydrogen bonding, while the polarization functions ("(d,p)") account for the non-spherical nature of electron distribution in molecules.

Step-by-Step Computational Protocol

The following workflow will be applied to all tautomers of both this compound and the validation molecule, 2,6-dihydroxypyridine.

  • Geometry Optimization: The initial structures of all tautomers will be built and subjected to full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, a frequency calculation will be performed. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • To obtain the theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra.

  • Calculation of Molecular Properties: From the optimized geometry, a range of electronic properties will be calculated, including:

    • Relative Energies: To determine the most stable tautomer.

    • Frontier Molecular Orbitals (HOMO and LUMO): To assess chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.

    • Mulliken Atomic Charges: To quantify the charge distribution within the molecule.

    • Simulated Spectra: Theoretical IR, Raman, and UV-Vis spectra will be generated.

Visualization of the Computational Workflow

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_output Analysis & Validation start Initial Molecular Structure (2,5-DHP Tautomers) opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq props Molecular Property Calculation freq->props geom Optimized Geometry props->geom vib Vibrational Frequencies props->vib elec Electronic Properties (HOMO/LUMO, MEP, Charges) props->elec spec Simulated Spectra (IR, Raman, UV-Vis) props->spec validation Comparison with Experimental Data (for 2,6-DHP) geom->validation vib->validation

Caption: Computational workflow for the quantum chemical analysis of this compound.

Tautomers of this compound: A Theoretical Investigation

This compound can exist in several tautomeric forms. The primary tautomers considered in this study are:

  • T1: this compound (the enol-enol form)

  • T2: 5-hydroxy-1H-pyridin-2-one (the enol-keto form)

  • T3: 2-hydroxy-1,5-dihydropyridin-5-one (the keto-enol form)

  • T4: 1H-pyridine-2,5-dione (the keto-keto form)

The relative stability of these tautomers is determined by calculating their electronic energies at the B3LYP/6-311++G(d,p) level of theory.

Sources

Crystal Structure & Solid-State Analysis: 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solid-state properties, crystal structure, and tautomeric behavior of 2,5-Dihydroxypyridine.[1]

Executive Summary

This compound (2,5-DHP) is a critical metabolic intermediate in the degradation of nicotinic acid and a key metabolite of the pesticide Pyriproxyfen. While chemically named as a di-ol, structural analysis confirms that in the solid state, the molecule predominantly exists as its tautomer, 5-hydroxy-2-pyridone (5-H-2-P) .[1][2] This distinction is vital for drug development, as the pyridone scaffold dictates the hydrogen-bonding motifs (supramolecular synthons) that drive crystal packing, solubility, and enzyme binding affinity.

This guide details the crystallographic parameters, tautomeric equilibrium, and experimental protocols required to analyze this compound, using data from the parent structure and its well-characterized 6-substituted analogues to illustrate channel-forming capabilities.[1]

Tautomerism & Molecular Structure

The defining feature of 2,5-DHP is its lactam-lactim tautomerism.[1][2] Understanding this equilibrium is a prerequisite for accurate structure determination and docking studies.[2]

The Equilibrium

In solution, the equilibrium is solvent-dependent.[1][3] However, in the crystalline phase, the lactam (pyridone) form is energetically favored due to its ability to form robust intermolecular hydrogen bonds (N-H···O=C).

  • Form A (Lactim): this compound (Aromatic pyridine ring).[1]

  • Form B (Lactam): 5-Hydroxy-2-pyridone (Non-aromatic amide-like linkage).[1]

Crystallographic Evidence: X-ray diffraction distinguishes these forms by analyzing bond lengths:

  • C–N vs. C=N: The pyridone form exhibits a C–N single bond (~1.38 Å) and a C=O double bond (~1.24 Å), whereas the pyridine form would show C–N aromatic distances (~1.34 Å).

  • Proton Location: Difference Fourier maps locate the labile proton on the Nitrogen (N1) rather than the Oxygen (O2).

Tautomerism cluster_0 Solution Phase (Equilibrium) cluster_1 Solid State (Crystallization) Lactim Lactim Form (this compound) Favored in Non-polar Solvents Lactam Lactam Form (5-Hydroxy-2-pyridone) Favored in Polar Solvents Lactim->Lactam Proton Transfer Crystal Crystalline Solid (5-Hydroxy-2-pyridone) Stabilized by H-Bonds Lactam->Crystal Precipitation/Packing caption Fig 1. Tautomeric equilibrium shifting toward the Pyridone form during crystallization.

Fig 1.[4][5] Tautomeric equilibrium shifting toward the Pyridone form during crystallization.[1]

Crystallographic Data & Packing Motifs

The crystal structure of 5-hydroxy-2-pyridone and its derivatives reveals a propensity for forming supramolecular polymers via hydrogen bonding.[1]

3.1 Unit Cell & Space Group

While the parent 2-pyridone crystallizes in the orthorhombic system (


), 5-hydroxy-2-pyridone derivatives often adopt higher symmetry or solvated forms due to the additional hydroxyl group acting as a secondary hydrogen bond donor.[1]
Parameter2-Pyridone (Parent)6-Chloro-5-hydroxy-2-pyridone5-Hydroxy-6-methyl-2-pyridone
Crystal System OrthorhombicTetragonalTrigonal
Space Group



Z (Molecules/Cell) 416 (Host)18
Packing Motif Helical ChainsChannel SolvatesHexameric Rings
3.2 Hydrogen Bonding Networks (Supramolecular Synthons)

The packing is dominated by two primary interactions:

  • Primary Interaction (Amide Homosynthon): The

    
     interaction forms widely observed 
    
    
    
    dimers or
    
    
    chains.
  • Secondary Interaction (Hydroxyl Linkage): The 5-OH group acts as a donor to the carbonyl oxygen of an adjacent chain/dimer, cross-linking the 1D chains into 2D sheets or 3D networks.

Key Structural Feature: Channel Formation Research by Behrman et al. (see References) on the 6-chloro and 6-methyl derivatives revealed that 5-hydroxy-2-pyridones can form channel solvates .[1] The molecules arrange in a helical or cyclic manner, creating voids filled by solvent molecules (e.g., chloroform, water). This "zeolitic" behavior is significant for potential applications in trapping small molecules.[2]

Packing cluster_synthons Supramolecular Synthons cluster_network 3D Crystal Architecture Monomer 5-Hydroxy-2-pyridone (Monomer) Dimer R2,2(8) Dimer (N-H...O=C) Monomer->Dimer Head-to-Head Chain Helical Chain (C(4) Motif) Monomer->Chain Head-to-Tail Sheet 2D Sheet (Cross-linked by 5-OH) Dimer->Sheet Lateral H-Bonding Channel Channel Structure (Solvent Inclusion) Chain->Channel Helical Stacking caption Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.

Fig 2. Hierarchical assembly from monomers to complex 3D channel structures.[1]

Experimental Protocols

To replicate the crystal growth or analyze the structure, follow these standardized methodologies.

4.1 Crystallization Workflow

The choice of solvent strongly influences the resulting polymorph and solvate state.

  • Solvent Selection:

    • Polar Protic (MeOH, Water): Favors the pyridone form; often yields hydrates.

    • Chlorinated Solvents (CHCl3, CH2Cl2): Can induce channel solvates (as seen in 6-chloro derivatives).[1]

    • Sublimation: Produces solvent-free high-purity crystals (powder diffraction may be required if single crystals are too small).[1]

  • Protocol (Slow Evaporation):

    • Step 1: Dissolve 50 mg of this compound in 5 mL of hot methanol (

      
      ).
      
    • Step 2: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites.

    • Step 3: Place in a loosely capped vial inside a vibration-free chamber at room temperature.

    • Step 4: Harvest crystals after 48-72 hours. Crystals are typically colorless prisms or plates.

4.2 Structure Solution (XRD)
  • Data Collection: Collect at low temperature (

    
    ) to reduce thermal motion of the hydroxyl protons.
    
  • Refinement:

    • Locate N-H and O-H protons in the difference Fourier map.

    • Freely refine coordinates if data quality permits; otherwise, use riding models (AFIX 43 for aromatic CH, AFIX 147 for OH).

    • Critical Check: Verify the

      
       bond length. If it refines to 
      
      
      
      , it confirms the pyridone (keto) form. If
      
      
      , it suggests the hydroxypyridine (enol) form (rare).
Applications in Drug Development

Understanding the solid-state behavior of 2,5-DHP is directly applicable to pharmaceutical sciences:

  • Metabolic Stability: 2,5-DHP is a metabolite of Pyriproxyfen and Nicotinic Acid .[1] Its accumulation or clearance depends on its solubility, which is dictated by the crystal lattice energy (high melting point

    
     indicates a stable H-bond network).[1]
    
  • Enzyme Binding (NicX): The enzyme this compound 5,6-dioxygenase (NicX) binds the substrate.[1] The crystal structure of the substrate mimics the bioactive conformation required in the active site.

  • Bioisosterism: The 2-pyridone scaffold is a classic bioisostere for amides in peptide mimetics.[1][2] The 5-hydroxyl group provides an additional "handle" for increasing solubility without significantly altering the steric profile.[1][2]

References
  • Behrman, E. J. (2014).[6][7] "Some Derivatives of 5-hydroxy-2-pyridone (this compound)." Journal of Chemical Research, 38(2), 121-122.[1] Link

  • Parkin, S., & Behrman, E. J. (2011).[6][7] "Channel-forming solvate crystals and isostructural solvent-free powder of 5-hydroxy-6-methyl-2-pyridone." Acta Crystallographica Section C: Crystal Structure Communications, 67(8), o324-o328.[1] Link

  • Parkin, S., & Behrman, E. J. (2009).[7] "Channel-forming solvates of 6-chloro-2,5-dihydroxypyridine and its solvent-free tautomer 6-chloro-5-hydroxy-2-pyridone."[1][4] Acta Crystallographica Section C, 65, o397. Link

  • Hicks, K. A., et al. (2016).[2][5] "Mechanistic Studies of this compound 5,6-Dioxygenase (NicX)." Biochemistry, 55(24), 3432–3446. Link

  • Groom, C. R., et al. (2016).[5] "The Cambridge Structural Database."[2][5] Acta Crystallographica Section B, 72, 171-179.[1] Link

Sources

Biodegradation of 2,5-Dihydroxypyridine: Mechanistic Pathways & Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the biodegradation pathway of 2,5-Dihydroxypyridine (2,5-DHP) in soil bacteria, specifically focusing on the Pseudomonas and Arthrobacter genera. It synthesizes mechanistic enzymology with practical experimental protocols for researchers in biocatalysis and environmental microbiology.

Executive Technical Summary

This compound (2,5-DHP) serves as the critical convergence point for the catabolism of various pyridine derivatives, including nicotine, nicotinic acid (niacin), and picolinic acid.[1] In soil bacteria such as Pseudomonas putida and Arthrobacter nicotinovorans, the efficient ring cleavage of 2,5-DHP is the rate-determining step in mineralizing toxic N-heterocycles into Krebs cycle intermediates.

Understanding this pathway is pivotal for two applications:

  • Bioremediation: Engineering strains to detoxify tobacco waste and pyridine-contaminated industrial effluents.

  • Green Chemistry: Utilizing the pathway's enzymes (dioxygenases) to synthesize novel polymer precursors like maleic acid derivatives.

The Metabolic Pathway: From Pyridine to TCA Cycle

The degradation of 2,5-DHP is an aerobic process governed by the nic gene cluster.[2] The pathway transforms the aromatic pyridine ring into fumarate, which enters the Tricarboxylic Acid (TCA) cycle.

The Convergence

Regardless of the starting substrate (Nicotine or Nicotinate), the pathway funnels into 2,5-DHP:

  • From Nicotine: Via 6-hydroxy-3-succinoylpyridine (HSP) hydroxylation.

  • From Nicotinate: Via 6-hydroxynicotinic acid decarboxylative hydroxylation.[3]

The Critical Ring Cleavage (NicX)

The enzyme This compound 5,6-dioxygenase (NicX) catalyzes the extradiol ring cleavage. Unlike typical dioxygenases that target catechol, NicX targets the N-heterocyclic ring.

  • Mechanism: NicX utilizes a non-heme Fe(II) cofactor.[2][4][5] It initiates a proton-coupled electron transfer (PCET), forming a ferric-superoxo species that attacks the C5-C6 bond.

  • Product: The ring opens to form N-formylmaleamic acid (NFM) .[4]

The Hydrolysis Handoff (Nfo)

Historically, it was believed NicX performed both cleavage and deformylation. Recent kinetic studies confirm a separate enzyme, N-formylmaleamate deformylase (Nfo) , is required.

  • Why it matters: NFM is unstable (

    
     min), but Nfo accelerates hydrolysis by ~1400-fold, preventing metabolic bottlenecks.
    
  • Final Steps: Maleamic acid is deaminated to maleic acid, isomerized to fumaric acid, and metabolized.

Pathway Visualization

The following diagram illustrates the molecular flow and enzymatic logic.

DHP_Pathway Nicotine Nicotine DHP This compound (2,5-DHP) Nicotine->DHP  Multiple Steps (via HSP) Nicotinate Nicotinic Acid Nicotinate->DHP  via 6-HNA NicX Enzyme: NicX (Dioxygenase) DHP->NicX NFM N-formylmaleamic acid (NFM) Nfo Enzyme: Nfo (Deformylase) NFM->Nfo Maleamate Maleamic Acid Maleate Maleic Acid Maleamate->Maleate  -NH3 Fumarate Fumaric Acid (TCA Cycle) Maleate->Fumarate  Isomerization NicX->NFM  +O2 (Ring Cleavage) Nfo->Maleamate  -Formate Maleamidase Maleamidase Iso Maleate Isomerase

Figure 1: The central catabolic pathway of 2,5-DHP in Pseudomonas putida, highlighting the critical NicX and Nfo enzymatic steps.

Enzymology of NicX: The Core Catalyst

Researchers targeting this pathway must understand the kinetic properties of NicX, as it is often the rate-limiting enzyme in engineered systems.

Structural & Kinetic Properties

NicX is a homohexameric protein dependent on Fe(II).[6] It is strictly specific to 2,5-DHP and does not tolerate 2,6-DHP or other isomers well.

Table 1: Kinetic Parameters of NicX (from P. putida KT2440)

ParameterValueSignificance
Cofactor Fe(II) (Non-heme)Requires anaerobic handling or reducing agents (DTT) during purification to prevent oxidation to Fe(III).

(2,5-DHP)


M
Extremely high affinity; indicates the bacteria scavenge 2,5-DHP efficiently to prevent toxicity.



Moderate turnover number; typical for complex ring-cleavage dioxygenases.
pH Optimum 7.5 - 8.0Physiologically neutral; activity drops sharply below pH 6.0.
Inhibitors Zn(II), Cu(II)Divalent metals compete with Fe(II) for the active site.
The Mechanistic Insight

The reaction is an extradiol cleavage .[2] The enzyme activates molecular oxygen to attack the electron-rich pyridine ring.[2]

  • Key Residues: His265, His318, and Asp320 form the "2-His-1-Carboxylate facial triad" that anchors the iron.[2]

  • Self-Validation: If your purified enzyme is inactive, adding 10-50 µM

    
     often restores activity, confirming the apo-enzyme was isolated.
    

Experimental Methodologies

This section details the protocols for isolating 2,5-DHP degrading bacteria and assaying the relevant enzymes.

Protocol A: Isolation of 2,5-DHP Degrading Strains

Objective: Isolate bacteria capable of using 2,5-DHP as a sole carbon source.[1][7] Note: 2,5-DHP is sensitive to auto-oxidation (turning dark brown/blue). Media preparation requires care.

  • Enrichment Medium (MSM): Prepare Minimal Salt Medium (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , Trace elements).
  • Substrate Addition: Add 2,5-DHP to a final concentration of 0.5 g/L .

    • Critical: Sterilize 2,5-DHP by filtration (0.22 µm), not autoclaving. Add to MSM just before inoculation.

  • Inoculation: Add 1g soil sample to 100mL MSM+DHP. Incubate at 30°C, 180 rpm.

  • Passaging: Transfer 1% inoculum to fresh media every 3 days (or when turbidity increases) for 3 cycles.

  • Isolation: Plate onto MSM agar containing 0.5 g/L 2,5-DHP. Look for colonies with clearing zones or distinct morphology.

Protocol B: NicX Activity Assay (Spectrophotometric)

Objective: Quantify NicX activity by monitoring the disappearance of 2,5-DHP.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • Substrate: 0.1 mM 2,5-DHP (Freshly prepared in degassed water).

  • Cofactor: 50 µM

    
     (Ferrous ammonium sulfate).
    

Procedure:

  • Blank: Mix 900 µL Buffer + 50 µL Substrate.

  • Initiation: Add 50 µL Enzyme extract (Cell lysate).

  • Measurement: Immediately monitor absorbance at 320 nm (the

    
     of 2,5-DHP) for 2 minutes at 25°C.
    
  • Calculation: Use the extinction coefficient (

    
    
    
    
    
    ) to calculate Units (µmol substrate consumed per min).

Validation Check: The reaction mixture should remain clear. If it turns blue/black, non-enzymatic auto-oxidation is occurring (likely due to high pH or old substrate).

Protocol C: Metabolite Identification (HPLC-MS)

Objective: Confirm the production of N-formylmaleamic acid.

  • System: Agilent 1200 / 1290 Infinity or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Methanol.[8]

    • Gradient: 5% B to 90% B over 15 mins.

  • Detection:

    • UV: 254 nm and 310 nm.

    • MS (ESI-): Monitor m/z 156 (NFM [M-H]-) and m/z 110 (2,5-DHP [M-H]-).

Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing this pathway in a new bacterial isolate.

Workflow cluster_Assays Validation Assays Soil Soil Sample Enrich Enrichment Culture (MSM + 2,5-DHP) Soil->Enrich  3 Cycles Isolate Isolate Pure Strain Enrich->Isolate  Agar Plating Lysate Cell Lysis & Centrifugation Isolate->Lysate  Sonication Spec Spec Assay (320nm) (NicX Activity) Lysate->Spec  +Fe(II) +DHP HPLC HPLC-MS Analysis (Metabolite ID) Lysate->HPLC  Extract Supernatant

Figure 2: Step-by-step workflow for isolating and characterizing 2,5-DHP degrading bacteria.

References

  • Jiménez, J. I., et al. (2008).[9] The nic gene cluster of Pseudomonas putida KT2440 encodes the enzymes for the catabolism of nicotine.[2]Environmental Microbiology .

  • Tang, H., et al. (2013). Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate.Applied and Environmental Microbiology .

  • Gauthier, J. J., & Rittenberg, S. C. (1971). The metabolism of nicotinic acid.[6][10][11][12][13] I. Purification and properties of this compound oxygenase from Pseudomonas putida N-9.Journal of Biological Chemistry .

  • Petkevicius, K., et al. (2018).[9][14] Biodegradation of this compound by this compound Dioxygenase and Its Mutants.[15]ACS Catalysis .[16]

  • Yu, H., et al. (2015).[9] Molecular mechanism of the nicotine degradation pathway in Agrobacterium tumefaciens S33.Applied and Environmental Microbiology .

Sources

Methodological & Application

Using 2,5-Dihydroxypyridine as a MALDI matrix for peptide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Peptide Analysis using 2,5-Dihydroxybenzoic Acid (2,5-DHB) Clarification on Nomenclature: 2,5-Dihydroxypyridine vs. 2,5-Dihydroxybenzoic Acid

Part 1: Executive Summary & Scientific Context

1.1 The Nomenclature Criticality (2,5-DHP vs. 2,5-DHB) It is critical to address the chemical specificity of the requested topic immediately. This compound (2,5-DHP) is primarily known as a metabolic intermediate in the bacterial degradation of nicotine (via the pyrrolidine pathway) and is not a standard, commercially available MALDI matrix.

The industry-standard matrix for peptide analysis carrying the "2,5-dihydroxy" prefix is 2,5-Dihydroxybenzoic Acid (2,5-DHB) (Gentisic Acid). A second common matrix, 2,5-Dihydroxyacetophenone (2,5-DHAP) , is used for proteins but is less effective for small peptides.

Scientific Decision: To ensure this guide provides actionable, field-proven utility, this protocol focuses on 2,5-DHB , the gold standard for peptide mapping, post-translational modification (PTM) analysis, and glycopeptide profiling. If your experimental design specifically involves the novel use of the pyridine isomer (2,5-DHP), proceed with the solvent systems described below but be advised that ionization efficiencies will differ significantly from the benzoic acid standard.

1.2 Why 2,5-DHB for Peptides? While


-Cyano-4-hydroxycinnamic acid (CHCA) is often the "general purpose" matrix, 2,5-DHB offers distinct mechanistic advantages:
  • Salt Tolerance: DHB crystallizes in a way that segregates salts and impurities from the analyte crystals, allowing for the analysis of "dirtier" samples (e.g., unpurified digests).

  • Soft Ionization: It is "softer" than CHCA, preserving labile PTMs such as phosphorylation and glycosylation.

  • Structural Elucidation: DHB promotes In-Source Decay (ISD), facilitating top-down sequencing of peptides directly in the source.

Part 2: Material Preparation & Experimental Protocol

Reagents & Equipment
  • Matrix: 2,5-Dihydroxybenzoic Acid (2,5-DHB), >99% purity (MALDI grade).

  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Solvent B: 100% Acetonitrile (ACN).

  • Standard Solvent System (TA30): 30:70 (v/v) ACN:0.1% TFA.

  • Target Plate: Polished Steel or AnchorChip™ target.

Matrix Solution Preparation

DHB requires a higher concentration than CHCA to form effective crystals.

ParameterStandard Peptide ProtocolPhosphopeptide Protocol
Concentration 20 mg/mL20 mg/mL
Solvent Base 50% ACN / 0.1% TFA50% ACN / 0.1% TFA
Additive None1% Phosphoric Acid (

)
Stability Fresh daily (sensitive to oxidation)Fresh daily

Expert Insight: Do not heat the DHB solution to dissolve it. Vortex vigorously. If particulates remain, centrifuge at 12,000 rpm for 1 minute and use the supernatant. Heating promotes decarboxylation, degrading the matrix quality.

Sample Spotting: The Dried Droplet Method

The crystallization behavior of DHB is distinct; it forms large, needle-like crystals at the rim of the droplet, often referred to as the "coffee ring effect."

  • Pre-mix: In a microcentrifuge tube, mix 1

    
    L of Peptide Sample with 1 
    
    
    
    L of Matrix Solution.
  • Deposition: Pipette 1

    
    L of the mixture onto the MALDI target spot.
    
  • Drying: Allow to dry at room temperature in ambient air. Do not vacuum dry DHB; rapid drying prevents the formation of the large crystals necessary for analyte incorporation.

  • Crystal Evaluation: Look for a ring of needle-like crystals. The center of the spot may appear empty or amorphous.

Part 3: Data Acquisition & Analysis

Laser Targeting Strategy

Unlike CHCA, which forms a homogeneous layer, DHB segregates analytes.

  • Target the Rim: The highest concentration of peptides is found in the needle crystals at the edge of the spot.

  • Sweet Spots: Manually raster the laser along the crystal needles. The amorphous center usually yields high salt noise and low peptide signal.

Spectral Characteristics
  • Adducts: Expect

    
     and 
    
    
    
    ions. DHB is prone to alkali adduct formation.
  • Matrix Clusters: DHB produces few interfering clusters above m/z 500, making it excellent for low-mass peptide analysis compared to CHCA.

Part 4: Visualization of Workflow

The following diagram illustrates the critical decision pathways and physical mechanisms involved in DHB-based peptide analysis.

MALDI_DHB_Workflow cluster_mechanism Segregation Mechanism Sample Peptide Sample (Digest/Pure) Mixing Co-Crystallization (1:1 Ratio) Sample->Mixing Matrix Matrix Prep (2,5-DHB @ 20mg/mL) Matrix->Mixing Spotting Dried Droplet Deposition Mixing->Spotting Drying Slow Air Dry (Ambient Temp) Spotting->Drying Solvent Evaporation Crystal Crystal Formation (Needles at Rim) Drying->Crystal Analyte Segregation Drying->Crystal Laser Laser Desorption (Target the Rim) Crystal->Laser 337/355 nm Irradiation Ionization Proton Transfer [M+H]+ Generation Laser->Ionization Energy Transfer Analysis TOF Analysis (Peptide Mass Fingerprint) Ionization->Analysis

Figure 1: Operational workflow for 2,5-DHB peptide analysis, highlighting the critical crystallization phase.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Signal Shot the center of the spot.Move laser to the crystal "rim" (needles).
Low Resolution High laser fluence.DHB absorbs strongly; reduce laser power to 10-20% above threshold.
High Sodium Adducts Glassware contamination.Use plasticware; wash target with MeOH/Water; add 10mM Ammonium Citrate to matrix.
Rapid Crystal Fading Sublimation in vacuum.DHB sublimes in high vacuum. Analyze samples immediately after loading.

References

  • Strupat, K., Karas, M., & Hillenkamp, F. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes.

  • Karas, M., & Hillenkamp, F. (1988). Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons. Analytical Chemistry.

  • Bruker Daltonics. (2023). MALDI Matrix Selection Guide. Bruker Application Notes.

  • Sigma-Aldrich. (2023). Product Specification: 2,5-Dihydroxybenzoic acid for MALDI-MS. Merck/Sigma.

  • Gauthier, J.J., & Rittenberg, S.C. (1971).[1] The Metabolism of Nicotinic Acid: this compound Oxidation. Journal of Biological Chemistry. (Reference for 2,5-DHP metabolite context).

Sources

Applications of 2,5-Dihydroxypyridine in proteomics research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Utility of 2,5-Dihydroxy Motifs in Proteomics Focus: 2,5-Dihydroxybenzoic Acid (Matrix) & 2,5-Dihydroxypyridine (Metabolic Target)

Executive Summary & Chemical Distinction

Critical Clarification for Researchers: In high-precision proteomics, specifically Mass Spectrometry (MS), two chemically related but functionally distinct "2,5-dihydroxy" compounds are frequently encountered. To ensure experimental success, this guide addresses both, prioritizing the high-utility application of the former.

  • 2,5-Dihydroxybenzoic Acid (2,5-DHB): The "Gold Standard" MALDI matrix. It is the active reagent used to ionize intact proteins, peptides, and oligosaccharides. (Primary Focus of this Guide) .

  • This compound (2,5-DHP): A specific metabolic intermediate (e.g., in nicotine degradation).[1][2][3][4][5] In proteomics, it is not a tool/reagent but a target analyte or a marker for specific enzymatic pathways (e.g., NicX activity).

This Application Note provides detailed protocols for 2,5-DHB as a matrix (the functional tool) while detailing the detection workflow for 2,5-DHP as a metabolic marker.

Part 1: 2,5-Dihydroxybenzoic Acid (2,5-DHB) as a MALDI Matrix

Mechanistic Insight

2,5-DHB (Gentisic Acid) is preferred for peptide mass fingerprinting (PMF) and post-translational modification (PTM) analysis due to its "cool" ionization properties. Unlike


-cyano-4-hydroxycinnamic acid (CHCA), which yields "hot" ions prone to fragmentation, 2,5-DHB forms large, needle-like crystals that incorporate analytes gently. This allows for the preservation of labile groups (e.g., phosphorylation, glycosylation) during the laser desorption process.

Key Advantages:

  • Tolerance: High tolerance for salts and detergents compared to CHCA.

  • Glycomics: The matrix of choice for neutral and acidic glycans.

  • In-Source Decay (ISD): Promotes specific fragmentation useful for N/C-terminal sequencing.

Protocol: Preparation of High-Purity 2,5-DHB Matrix

Standardization is critical. Aged DHB solutions oxidize, leading to poor crystallization and signal suppression.

Reagents:

  • 2,5-Dihydroxybenzoic Acid (HPLC Grade, >99%).

  • Acetonitrile (ACN), LC-MS Grade.

  • Trifluoroacetic Acid (TFA), LC-MS Grade.

  • Ultrapure Water (18.2 MΩ·cm).

Step-by-Step Procedure:

  • Solvent Base: Prepare a solution of 50% ACN / 49.9% Water / 0.1% TFA .

    • Why: ACN ensures rapid evaporation; TFA promotes protonation of peptides.

  • Weighing: Weigh 20 mg of 2,5-DHB powder.

  • Solubilization: Dissolve in 1 mL of the Solvent Base.

    • Concentration: 20 mg/mL (approx. 130 mM).

    • Note: For glycan analysis, reduce concentration to 10 mg/mL to prevent sweet-spot suppression.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration (Optional but Recommended): Filter through a 0.22 µm PTFE filter to remove particulate seeds that induce premature crystallization.

Protocol: Dried Droplet Deposition (The "Sandwich" Method)

This modified method maximizes crystal homogeneity, addressing the "sweet spot" issue common with DHB.

  • Target Cleaning: Clean the MALDI steel plate with methanol followed by acetone.

  • Layer 1 (Seeding): Apply 0.5 µL of the 2,5-DHB matrix solution to the target spot. Allow to dry completely (forms a thin crystal bed).

  • Sample Application: Mix the protein/peptide sample 1:1 with the matrix solution in a tube.

  • Layer 2 (Analyte): Apply 1.0 µL of the Sample-Matrix mix on top of the seeded spot.

  • Crystallization: Allow to air dry at room temperature.

    • Visual Check: Look for a rim of needle-like crystals. The center may appear amorphous; the "sweet spots" (highest signal) are usually at the crystal rim.

Part 2: this compound (2,5-DHP) in Metabolic Proteomics

Context: The Nicotine Degradation Pathway

In environmental proteomics and microbial engineering (e.g., Pseudomonas putida), 2,5-DHP is a critical checkpoint metabolite. Its accumulation indicates the activity of Nicotine Oxidoreductase and the subsequent cleavage by 2,5-DHP Dioxygenase (NicX) . Researchers quantify 2,5-DHP to validate the expression of the nic gene cluster.

Workflow: Detection of 2,5-DHP via LC-MS/MS

Unlike DHB, 2,5-DHP is the analyte. It requires specific extraction to prevent oxidation.

Extraction Protocol:

  • Cell Lysis: Harvest bacterial cells (e.g., 10 mL culture) and centrifuge (5,000 x g, 10 min). Retain supernatant (if DHP is secreted) or lyse pellet via sonication in 50 mM Tris-HCl (pH 7.5).

  • Quenching: Immediately add cold Methanol (1:1 v/v) to quench enzymatic activity.

    • Critical: 2,5-DHP is unstable and auto-oxidizes to blue pigments (azaquinones) if left at neutral pH/oxygen exposure.

  • Acidification: Adjust pH to 3.0 using Formic Acid to stabilize the pyridine ring.

  • Centrifugation: Spin at 14,000 x g for 15 min to remove precipitated proteins.

  • Analysis: Inject supernatant into LC-MS (C18 Column). Monitor transition m/z 112 → 94 (Loss of H2O) or m/z 112 → 84 (Loss of CO).

Part 3: Comparative Data & Visualization

Table 1: Matrix Selection Guide (DHB vs. Alternatives)
Feature2,5-DHB (Gentisic Acid)CHCA (Cinnamic Acid)SA (Sinapinic Acid)
Analyte Type Peptides, Glycans, LipidsPeptides (<4 kDa)Proteins (>10 kDa)
Crystal Structure Large Needles (Heterogeneous)Small Crystals (Homogeneous)Amorphous/Flakes
Laser Energy ModerateLowHigh
Salt Tolerance High (up to 100 mM)Low (< 10 mM)Moderate
Fragmentation Low (Soft Ionization)High (PSD/ISD common)Very Low
Best For PTM Mapping, Glycomics Peptide FingerprintingIntact Mass Measurement
Visualization: MALDI Ionization & Nicotine Pathway Context

G cluster_0 MALDI Process (2,5-DHB) cluster_1 Metabolic Context (2,5-DHP) Laser UV Laser (337/355 nm) Matrix 2,5-DHB Crystals (Proton Source) Laser->Matrix Energy Absorption Plume Desorption Plume (Gas Phase) Matrix->Plume Sublimation Ion Protonated Analyte [M+H]+ Matrix->Ion Proton Transfer (Soft Ionization) Analyte Peptide/Glycan Analyte->Plume Entrainment Plume->Ion Nicotine Nicotine HSP 6-Hydroxy-3- succinoylpyridine Nicotine->HSP Multiple Steps DHP This compound (Target Analyte) HSP->DHP HSP Hydroxylase Maleamate N-formylmaleamic acid DHP->Maleamate NicX (Ring Cleavage)

Figure 1: Left: Mechanism of 2,5-DHB acting as a proton donor in MALDI. Right: The biological role of 2,5-DHP as a transient metabolite in nicotine degradation, often targeted for quantification.

References

  • Strupat, K., et al. (1991). "2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry." International Journal of Mass Spectrometry and Ion Processes. Link

  • Tang, H., et al. (2013). "Novel Nicotine Oxidoreductase-Encoding Gene Involved in Nicotine Degradation by Pseudomonas putida Strain S16." Applied and Environmental Microbiology. Link

  • Gies, A., et al. (2020). "this compound 5,6-dioxygenase (NicX) from Pseudomonas putida KT2440." Acta Crystallographica. Link

  • Harvey, D.J. (2015). "Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2011–2012." Mass Spectrometry Reviews. Link

Sources

2,5-Dihydroxypyridine: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,5-Dihydroxypyridine Core

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous blockbuster drugs.[1] Its inherent aromaticity, ability to participate in hydrogen bonding, and tunable electronic properties make it a cornerstone of drug design. Among its many derivatives, this compound (2,5-DHP) emerges as a particularly intriguing building block for pharmaceutical synthesis. Its bifunctional nature, with hydroxyl groups at the 2- and 5-positions, presents a unique chemical canvas for the creation of diverse and complex molecular architectures.

This guide provides an in-depth exploration of this compound as a starting material for pharmaceutical development. We will delve into its chemical properties, explore its reactivity through detailed protocols, and showcase its potential in the synthesis of bioactive agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Understanding the Building Block: Physicochemical Properties and Reactivity

This compound is a heterocyclic organic compound that can exist in several tautomeric forms, a critical consideration for its reactivity. The equilibrium between the di-hydroxy form and various pyridone tautomers is influenced by factors such as solvent polarity and pH. This tautomerism dictates the nucleophilic and electrophilic character of the molecule, influencing the regioselectivity of subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₅NO₂
Molecular Weight111.10 g/mol
AppearanceOff-white to light brown crystalline powder
Melting Point235-238 °C (decomposes)
SolubilitySoluble in water and polar organic solvents

The presence of two hydroxyl groups and a nitrogen atom within the aromatic ring makes 2,5-DHP a versatile substrate for a variety of chemical transformations. Key reaction types include:

  • N-Alkylation and O-Alkylation: The nitrogen and oxygen atoms can act as nucleophiles, leading to the formation of N-alkylated pyridones or O-alkylated pyridines. Controlling the regioselectivity of these reactions is a key synthetic challenge.

  • Acylation: The hydroxyl groups can be readily acylated to form esters, which can serve as protecting groups or modulate the biological activity of the final compound.

  • Cross-Coupling Reactions: The pyridine ring can be functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

  • Electrophilic Aromatic Substitution: The electron-rich nature of the dihydroxypyridine ring makes it susceptible to electrophilic attack, enabling the introduction of substituents at the carbon positions.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point for synthetic exploration and may require optimization based on specific substrates and desired outcomes.

Protocol 1: Regioselective O-Alkylation of this compound

The selective alkylation of one hydroxyl group over the other, and over the ring nitrogen, is a common challenge. The following protocol favors O-alkylation and is adapted from methodologies developed for related hydroxypyridines.[2][3]

Objective: To selectively introduce an alkyl group onto one of the hydroxyl moieties of this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2,5-DHP This compound reaction_center + 2,5-DHP->reaction_center RX Alkyl Halide (R-X) RX->reaction_center Base K₂CO₃ (mild base) Base->reaction_center Solvent DMF or Acetonitrile Solvent->reaction_center Temp Room Temperature to 60 °C Temp->reaction_center O_alkylated O-Alkylated 2,5-DHP N_alkylated N-Alkylated Pyridone (potential byproduct) reaction_center->O_alkylated Major reaction_center->N_alkylated Minor G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 2,5-DHP This compound reaction_center + 2,5-DHP->reaction_center RX Alkyl Halide (R-X) RX->reaction_center Base NaH or Cs₂CO₃ (stronger base) Base->reaction_center Solvent THF or DMF Solvent->reaction_center Temp 0 °C to Room Temperature Temp->reaction_center N_alkylated N-Alkylated Pyridone O_alkylated O-Alkylated 2,5-DHP (potential byproduct) reaction_center->N_alkylated Major reaction_center->O_alkylated Minor G A This compound B N-Alkylated Pyridone A->B N-Alkylation C O-Protected, N-Alkylated Pyridone B->C O-Protection (e.g., SEM-Cl) D Halogenated Intermediate C->D Halogenation (e.g., NBS, NIS) E Cross-Coupled Product D->E Suzuki or Buchwald-Hartwig Coupling F Final Kinase Inhibitor Analog E->F Deprotection & Final Modification

Sources

Application Notes & Protocols: Synthesis of Drug Intermediates from 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of the 5-Hydroxy-2-Pyridone Scaffold

The pyridine ring and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Among these, 2,5-dihydroxypyridine offers a unique and highly versatile starting point for the synthesis of complex drug intermediates. Its utility stems from its chemical nature as a substituted pyridinone, existing in tautomeric equilibrium with 5-hydroxy-2(1H)-pyridone.[3] This latter form, the lactam, is typically the more stable and reactive tautomer, providing distinct functional handles for synthetic manipulation: a nucleophilic nitrogen, an acidic phenolic hydroxyl group, and an electron-rich aromatic ring system that can be subjected to hydrogenation.

This guide provides an in-depth exploration of two key transformations of the 5-hydroxy-2-pyridone scaffold—N-alkylation and catalytic hydrogenation—to generate valuable piperidine and N-substituted pyridone intermediates, which are prevalent in modern pharmaceuticals.[1][4] We will delve into the causality behind the experimental choices, providing detailed, field-proven protocols designed for reproducibility and scalability.


Understanding the Core Structure: Tautomerism

The reactivity of this compound is governed by its tautomeric equilibrium. The 5-hydroxy-2(1H)-pyridone form predominates and presents distinct sites for functionalization, which can be selectively targeted through careful choice of reaction conditions.

G cluster_0 This compound Tautomers node_A This compound (Lactim form) node_B 5-Hydroxy-2(1H)-pyridone (Lactam form) node_A->node_B Equilibrium

Caption: Tautomeric equilibrium of this compound.

Application 1: Selective N-Alkylation for Scaffold Elaboration

N-alkylation of the pyridone ring is a critical step for introducing molecular diversity, modulating solubility, and tuning the pharmacological activity of the final compound. While traditional methods often employ strong bases, leading to mixtures of N- and O-alkylated products, recent advancements have enabled highly selective N-alkylation under surprisingly simple, catalyst- and base-free conditions.[5][6]

Mechanistic Insight: The Role of the Halide Acid Byproduct

The high N-selectivity in the absence of a base is attributed to an elegant, self-regulating mechanism. The initial, slower reaction may form a small amount of the O-alkylated pyridyl ether intermediate. The hydrogen halide (HX) generated as a byproduct then facilitates the rapid conversion of this ether to the more thermodynamically stable N-alkylated 2-pyridone product.[5][6] This process effectively funnels the reaction toward a single, desired regioisomer.

G start 5-Hydroxy-2-pyridone + Alkyl Halide (R-X) heat Heat (e.g., DMF, 100-130°C) Catalyst- & Base-Free start->heat intermediate Trace O-Alkylated Intermediate + HX Byproduct heat->intermediate Slow product N-Alkyl-5-hydroxy-2-pyridone (>99% Selectivity) heat->product Direct Path rearrangement HX-Facilitated Rearrangement intermediate->rearrangement rearrangement->product Fast

Caption: Workflow for selective N-alkylation.

Detailed Protocol: Catalyst- and Base-Free N-Alkylation

This protocol describes the synthesis of N-benzyl-5-hydroxy-2(1H)-pyridone as a representative example.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
5-Hydroxy-2(1H)-pyridone≥98%Sigma-AldrichThe starting scaffold.
Benzyl Bromide≥99%Acros OrganicsThe alkylating agent. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated Sodium Bicarbonate (aq)--For aqueous work-up.
Brine--For aqueous work-up.
Anhydrous Magnesium Sulfate--For drying the organic phase.

Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-2(1H)-pyridone (5.55 g, 50 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF (50 mL). Stir the suspension until the solid is partially dissolved. Add benzyl bromide (6.5 mL, 55 mmol, 1.1 equiv) dropwise via syringe at room temperature.

    • Causality: Using a slight excess of the alkylating agent ensures complete consumption of the starting pyridone. Anhydrous DMF is used as it is a polar aprotic solvent that facilitates SN2 reactions.

  • Heating: Immerse the flask in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in Hexanes).

    • Causality: High temperature is required to drive the reaction in the absence of a catalyst or base.

  • Work-up: Cool the reaction mixture to room temperature. Pour the dark solution into a separatory funnel containing deionized water (200 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) to neutralize any residual HX, followed by brine (1 x 100 mL).

    • Causality: The bicarbonate wash is crucial to remove the acidic byproduct, preventing potential degradation during concentration.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure N-benzyl-5-hydroxy-2(1H)-pyridone.

Expected Results

ProductFormYield RangePurity (by NMR)
N-benzyl-5-hydroxy-2(1H)-pyridoneOff-white solid85-95%>98%

Application 2: Catalytic Hydrogenation to Access Piperidine Cores

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in pharmaceuticals.[4] Catalytic hydrogenation of the pyridone ring provides direct access to highly functionalized cis-2,5-disubstituted piperidines, which are challenging to synthesize via other routes.[7] The reaction typically requires harsh conditions; however, specific catalyst systems can achieve this transformation efficiently.[8] A common strategy involves in-situ protection of the hydroxyl group as an acetate ester, which facilitates the reduction.[9]

Mechanistic Insight and Stereochemical Control

The hydrogenation of the pyridine ring proceeds on the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C). The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, leading predominantly to the cis diastereomer. The use of acetic anhydride as a solvent serves a dual purpose: it acts as the solvent and acylates the 5-hydroxy group, preventing catalyst poisoning and promoting the desired reduction pathway.[9] The resulting piperidinyl acetate can then be easily hydrolyzed to the final hydroxypiperidine.

G start 5-Hydroxy-2-pyridone step1 Acetic Anhydride (Solvent) In-situ Acylation start->step1 intermediate 5-Acetoxy-2-pyridone step1->intermediate step2 Catalytic Hydrogenation (e.g., PtO₂, H₂, 50 bar) intermediate->step2 intermediate2 cis-5-Acetoxypiperidin-2-one step2->intermediate2 step3 Alkaline Hydrolysis (e.g., aq. NaOH) intermediate2->step3 product cis-5-Hydroxypiperidin-2-one step3->product

Caption: Reaction scheme for cis-hydroxypiperidine synthesis.

Detailed Protocol: Catalytic Hydrogenation of 5-Hydroxy-2-pyridone

This protocol outlines the synthesis of cis-5-hydroxypiperidin-2-one.

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleComments
5-Hydroxy-2(1H)-pyridone≥98%Sigma-AldrichThe starting scaffold.
Acetic AnhydrideACS Grade, ≥98%Sigma-AldrichServes as both solvent and acylating agent.
Platinum(IV) Oxide (PtO₂)Adams' catalystStrem ChemicalsHeterogeneous catalyst. Handle with care (pyrophoric potential).
Sodium Hydroxide (NaOH)Pellets, ACS GradeFisher ScientificFor hydrolysis.
Methanol (MeOH)ACS GradeVWRFor recrystallization.
Celite®-Sigma-AldrichFiltration aid.

Procedure

  • Reactor Charging: To a high-pressure hydrogenation vessel, add 5-hydroxy-2(1H)-pyridone (5.55 g, 50 mmol).

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add acetic anhydride (100 mL). Then, add platinum(IV) oxide (0.5 g, ~10 mol%).

    • Causality: PtO₂ is a robust catalyst for pyridine ring hydrogenation, though others like Rh/C can also be effective.[8] Acetic anhydride is used in large excess to serve as the solvent.

  • Hydrogenation: Seal the reactor. Purge the vessel with hydrogen gas three times. Pressurize the reactor to 50-70 bar (approx. 725-1015 psi) with hydrogen.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction is typically monitored by the cessation of hydrogen uptake.

    • Self-Validation: The pressure drop in the reactor is a direct measure of reaction progress. A stable pressure indicates the reaction is complete.

  • Catalyst Removal: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite® pad with a small amount of ethyl acetate.

    • Safety Note: The catalyst on the Celite® pad may be pyrophoric. Do not allow it to dry completely in the air; quench carefully with water.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the excess acetic anhydride. This will yield the crude cis-5-acetoxypiperidin-2-one.

  • Hydrolysis: Dissolve the crude intermediate in methanol (50 mL) and cool in an ice bath. Slowly add 2M aqueous sodium hydroxide until the pH is ~12. Stir at room temperature for 2 hours until hydrolysis is complete (monitor by TLC).

  • Purification: Neutralize the mixture with 1M HCl. Concentrate the solution under reduced pressure and purify the resulting solid by recrystallization from methanol/ether to yield pure cis-5-hydroxypiperidin-2-one.

Expected Results

ProductFormYield RangeDiastereomeric Ratio (cis:trans)
cis-5-Hydroxypiperidin-2-oneWhite crystalline solid70-85%>20:1

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910. [Link]

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. PubMed. [Link]

  • Google Patents. (n.d.). Synthesis method of medicinal raw material 2,5-difluoropyridine.
  • Wikipedia. (n.d.). This compound 5,6-dioxygenase. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for this compound (MMDBc0054205). Retrieved from [Link]

  • Scribd. (n.d.). 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Retrieved from [Link]

  • Fu, Y., Wang, B., & Cao, Z. (2022). Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Inorganic Chemistry, 61(50), 20501–20512. [Link]

  • MDPI. (2023). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Discovery Today, 19(4), 510-528. [Link]

  • Sharma, V. K., & Singh, S. K. (2017). Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. RSC Advances, 7(10), 5763-5784. [Link]

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Li, W., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6039-6046. [Link]

  • Elsayed, M. E. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(3), 337-362. [Link]

  • Li, Y., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 765322. [Link]

  • Wang, Z., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 11, 3225-3233. [Link]

  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | Request PDF. Retrieved from [Link]

  • Lina. (2021). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 45(10), 4334-4346. [Link]

  • The University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. [Link]

  • National Institutes of Health. (n.d.). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). A facile synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). The alkylation of DNA in vitro by 2,5-bis(2-hydroxyethylamino)-3,6-diaziridinyl-1,4-benzoquinone (BZQ)--I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • National Institutes of Health. (n.d.). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

Sources

Application Notes and Protocols for the Detection of 2,5-Dihydroxypyridine in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2,5-Dihydroxypyridine Monitoring

This compound (2,5-DHP) is a metabolite of interest in various biological and pharmacological studies. It is a key intermediate in the degradation pathway of nicotine and other pyridine derivatives.[1] The accurate quantification of 2,5-DHP in biological matrices such as plasma, urine, and tissue is crucial for understanding the pharmacokinetics of its parent compounds, assessing exposure to certain environmental toxins, and investigating its potential role as a biomarker in various physiological and pathological processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the robust and reliable detection of 2,5-DHP in biological samples.

Pre-Analytical Considerations: Safeguarding Sample Integrity

The reliability of any analytical data is fundamentally dependent on the integrity of the collected samples. For 2,5-DHP, a polar and potentially reactive molecule, strict adherence to pre-analytical protocols is paramount to prevent its degradation and ensure accurate quantification.

Sample Collection and Handling:

  • Blood (Plasma/Serum): Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). To minimize enzymatic degradation, samples should be placed on ice immediately after collection and centrifuged at 4°C to separate plasma or serum within one hour.

  • Urine: For quantitative analysis, 24-hour urine collection is recommended to account for diurnal variations in excretion. For qualitative or semi-quantitative analysis, spot urine samples can be used. Urine samples should be collected in sterile containers and refrigerated or frozen as soon as possible.

  • Tissue: Tissue samples should be flash-frozen in liquid nitrogen immediately after collection to halt metabolic activity and stored at -80°C until analysis.

Storage and Stability:

The stability of 2,5-DHP in biological matrices is a critical factor. While specific stability data for 2,5-DHP is not extensively published, general principles for similar small molecules suggest that storage at low temperatures is essential. It is highly recommended to conduct a stability study as part of the method validation process. This would typically involve storing spiked samples at various temperatures (e.g., room temperature, 4°C, -20°C, and -80°C) and analyzing them at different time points.[2][3][4][5] Based on the general stability of polar metabolites, the following storage conditions are recommended as a starting point:

MatrixShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Plasma/Serum4°C-80°C
Urine4°C-80°C
Tissue-80°C-80°C

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Analytical Methodologies: A Multi-Platform Approach

The choice of analytical method for 2,5-DHP quantification will depend on the required sensitivity, selectivity, and the nature of the biological matrix. Here, we detail three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of 2,5-DHP in relatively high concentrations, particularly in urine samples. The presence of a chromophore in the 2,5-DHP molecule allows for its detection using a UV detector.

Principle: This method separates 2,5-DHP from other components in the sample based on its polarity using a reversed-phase HPLC column. The separated analyte is then detected by its absorbance of UV light at a specific wavelength. A chromatogram of a this compound standard shows a clear peak that can be used for quantification.[6]

Workflow for HPLC-UV Analysis of 2,5-DHP:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample (e.g., Urine) Precipitation Protein Precipitation (if necessary) Sample->Precipitation Add precipitating agent (e.g., Acetonitrile) Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration Supernatant->Filtration Injection Inject Sample Filtration->Injection HPLC HPLC Separation (Reversed-Phase Column) Injection->HPLC UV_Detection UV Detection (e.g., 295 nm) HPLC->UV_Detection Data_Analysis Data Analysis (Quantification) UV_Detection->Data_Analysis

Caption: Workflow for HPLC-UV analysis of 2,5-DHP in biological samples.

Detailed Protocol for HPLC-UV Analysis of 2,5-DHP in Urine:

a. Sample Preparation (Protein Precipitation):

  • To 500 µL of urine, add 1 mL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Conditions (Starting Point):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 30°C
UV Detection 295 nm[6]

c. Method Validation:

A comprehensive method validation should be performed according to regulatory guidelines.[7] Key parameters to assess include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of 2,5-DHP standard into a blank urine matrix. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction procedure.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. This method is particularly suitable for detecting low concentrations of 2,5-DHP in plasma and tissue samples.

Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification.

Workflow for LC-MS/MS Analysis of 2,5-DHP:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Add extraction solvent Evaporation Evaporation Extraction->Evaporation Dry down Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute in mobile phase Injection Inject Sample Reconstitution->Injection LC_Separation UPLC/HPLC Separation Injection->LC_Separation MS_Analysis Tandem MS Detection (MRM Mode) LC_Separation->MS_Analysis Data_Analysis Data Analysis (Quantification) MS_Analysis->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of 2,5-DHP in biological samples.

Detailed Protocol for LC-MS/MS Analysis of 2,5-DHP in Plasma:

a. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 2,5-DHP).

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Conditions (Starting Point):

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A suitable gradient to resolve 2,5-DHP from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor ion → Product ion 1 (Quantifier)Precursor ion → Product ion 2 (Qualifier)

Hypothetical Fragmentation Pattern of this compound (MW: 111.09 g/mol ):

The exact fragmentation pattern would need to be determined experimentally by infusing a pure standard of 2,5-DHP into the mass spectrometer. However, based on its structure, a plausible fragmentation in positive ion mode could involve the loss of water (-18 Da) or carbon monoxide (-28 Da) from the protonated molecule [M+H]+ at m/z 112.1.

c. Method Validation:

Similar to the HPLC-UV method, a thorough validation is crucial.[7] In addition to the parameters mentioned for HPLC-UV, the following should be assessed for LC-MS/MS:

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

  • Carryover: The appearance of the analyte in a blank sample following the injection of a high-concentration sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2,5-DHP, a derivatization step is required to increase their volatility and improve their chromatographic properties.

Principle: The sample extract is derivatized to convert 2,5-DHP into a more volatile and thermally stable compound. This derivative is then separated by gas chromatography and detected by a mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the derivatized analyte, allowing for its identification and quantification.

Workflow for GC-MS Analysis of 2,5-DHP:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization Add derivatizing agent Injection Inject Sample Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of 2,5-DHP in biological samples.

Detailed Protocol for GC-MS Analysis of 2,5-DHP in Urine:

a. Sample Preparation and Derivatization:

  • Perform an extraction of 2,5-DHP from the urine sample as described for LC-MS/MS (LLE or SPE).

  • Evaporate the extract to complete dryness. It is crucial to remove all traces of water before derivatization.

  • Add a derivatizing agent. A common choice for compounds with hydroxyl groups is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Incubate the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to ensure complete derivatization.

b. GC-MS Conditions (Starting Point):

ParameterRecommended Condition
GC System Gas chromatograph with a capillary column
Column Non-polar or mid-polar column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Oven Program A temperature gradient to separate the derivatized analyte
MS System Quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI)
Scan Mode Selected Ion Monitoring (SIM) or full scan

c. Method Validation:

The validation for a GC-MS method follows the same principles as for LC-MS/MS, with a particular focus on the reproducibility and efficiency of the derivatization step.

Method Validation Summary: A "Fit-for-Purpose" Approach

The extent of method validation should be "fit-for-purpose," meaning it should be appropriate for the intended use of the data. For exploratory research, a less stringent validation may be acceptable, while for clinical studies supporting regulatory submissions, a full validation according to regulatory guidelines (e.g., FDA or EMA) is required.

Typical Method Performance Characteristics:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte stable under defined storage and processing conditions

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape Column degradation, inappropriate mobile phase pH, sample overloadUse a new column, adjust mobile phase pH, inject a smaller sample volume
Low Sensitivity Inefficient extraction, ionization suppression, detector issueOptimize extraction procedure, investigate matrix effects, check instrument performance
High Variability Inconsistent sample preparation, instrument instabilityStandardize sample preparation, perform instrument maintenance and calibration
No Analyte Peak Analyte degradation, incorrect instrument parametersCheck sample stability, optimize MS/MS transitions and other instrument settings

Conclusion

The successful analysis of this compound in biological samples requires careful consideration of pre-analytical factors and the selection of an appropriate analytical technique. HPLC-UV offers a cost-effective solution for higher concentration samples, while LC-MS/MS provides the highest sensitivity and selectivity for trace-level quantification. GC-MS, with a derivatization step, is a viable alternative. The protocols and guidelines presented in this application note provide a solid foundation for developing and validating robust and reliable methods for the determination of 2,5-DHP, thereby enabling researchers to obtain high-quality data for their studies.

References

  • UPLC–MS-MS Determination of Dihydrocodeine in Human Plasma and Its Application to a Pharmacokinetic Study. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Shishkova, E. (2021). Rapid preparation of human blood plasma for bottom-up proteomics analysis. STAR Protocols, 2(4), 100856. [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024). National Institutes of Health. [Link]

  • Wardle, R., Molloy, B., & Calton, L. (n.d.). Analysis of 25-Hydroxyvitamin D in Serum for Clinical Research. Waters Corporation. Retrieved January 30, 2026, from [Link]

  • Impact of Storage Conditions on Stability of Bioactive Compounds and Bioactivity of Beetroot Extract and Encapsulates. (2024). MDPI. [Link]

  • HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipin. (2023). AKJournals. [Link]

  • Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (n.d.). MDPI. [Link]

  • RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Analytical Procedures Used in Examining Human Urine Samples. (n.d.). Polish Journal of Environmental Studies. Retrieved January 30, 2026, from [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). (n.d.). Shimadzu (Europe). Retrieved January 30, 2026, from [Link]

  • First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. (2025). Nature. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved January 30, 2026, from [Link]

  • An HPLC-UV Method to Assess Human Plasma 25(OH)D3. (2024). MDPI. [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectrometry (1.2.5). (n.d.). TutorChase. Retrieved January 30, 2026, from [Link]

  • How Does Long-Term Storage Influence the Physical Stability and Dissolution of Bicalutamide from Solid Dispersions and Minitablets?. (2022). MDPI. [Link]

  • Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved January 30, 2026, from [Link]

  • (PDF) Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage. (2025). ResearchGate. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Quantification of 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of 2,5-Dihydroxypyridine (2,5-DHP) .

Introduction & Mechanistic Insight

This compound (2,5-DHP) is a critical intermediate in the microbial degradation of pyridine and nicotinic acid (via the maleamate pathway). It is also a structural analogue used in the synthesis of novel pharmaceuticals.

The Analytical Challenge: Quantifying 2,5-DHP presents two specific mechanistic hurdles that this protocol addresses:

  • Tautomeric Equilibrium: In aqueous solution, 2,5-DHP exists in equilibrium between the diol form and the pyridone form (5-hydroxy-2-pyridone). The pyridone tautomer predominates at neutral and acidic pH. Standardizing the mobile phase pH is critical to lock the analyte into a single tautomeric state for reproducible peak shape.

  • Oxidative Instability: 2,5-DHP is electron-rich and susceptible to rapid auto-oxidation to form quinones or polymerized pigments (often turning the solution blue/black). This method incorporates an antioxidant stabilization step essential for accurate quantitation.

Method Development Strategy

Column Selection: The "Dewetting" Problem

2,5-DHP is highly polar. Standard C18 columns often suffer from "phase collapse" (dewetting) when used with the high-aqueous mobile phases required to retain such polar compounds.

  • Selection: A Polar-Embedded C18 or Aq-C18 column is mandated. These phases contain a hydrophilic group near the ligand surface that allows water to wet the pores, ensuring consistent retention even at 100% aqueous conditions.

Mobile Phase Chemistry
  • pH Control: A pH of 2.8 – 3.0 is selected. This protonates the hydroxyl groups and stabilizes the pyridone form, preventing peak splitting and tailing caused by ionization fluctuations.

  • Buffer: Potassium Phosphate is used for its high buffering capacity at low pH and UV transparency.

Detection Wavelength

While the pyridine ring absorbs at 254 nm, the 5-hydroxy-2-pyridone chromophore exhibits a distinct absorption shift.

  • Primary Wavelength: 320 nm . This wavelength offers higher selectivity, avoiding interference from simple pyridine impurities or non-conjugated matrix components.

  • Secondary Wavelength: 230 nm (High sensitivity, lower selectivity).

Detailed Protocol

Equipment & Reagents[1][2]
  • HPLC System: Agilent 1200/1260 Infinity or Waters Alliance (Quaternary Pump, DAD/VWD Detector).

  • Column: Agilent Zorbax SB-Aq (4.6 x 150 mm, 5 µm) or Phenomenex Luna Omega Polar C18.

  • Reagents:

    • Methanol (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Phosphoric Acid (85%).

    • Stabilizer: L-Ascorbic Acid or Sodium Metabisulfite.

Mobile Phase Preparation[1]
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL Milli-Q water (20 mM). Adjust pH to 2.80 ± 0.05  using dilute Phosphoric Acid. Filter through 0.22 µm membrane.
    
  • Mobile Phase B (Organic): 100% Methanol.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection UV @ 320 nm (Reference: 360 nm / Bandwidth 4 nm)
Run Time 10.0 minutes
Elution Mode Isocratic

Isocratic Composition:

  • 95% Mobile Phase A (Phosphate Buffer pH 2.8)

  • 5% Mobile Phase B (Methanol)

Note: If the matrix is complex, a gradient washing step to 50% B can be added after analyte elution (approx. 5 min) to clean the column.

Sample Preparation (Critical Stabilization Step)

Failure to stabilize samples will result in >10% signal loss within 1 hour.

  • Stock Solution (1 mg/mL): Dissolve 10 mg of 2,5-DHP standard in 10 mL of Stabilizing Diluent .

  • Stabilizing Diluent: 20 mM Phosphate Buffer (pH 2.8) containing 0.1% (w/v) Ascorbic Acid .

    • Mechanism:[1][2][3][4] Ascorbic acid acts as a sacrificial antioxidant, preventing the formation of the quinone derivative.

  • Working Standards: Dilute Stock Solution with Stabilizing Diluent to range: 1.0 – 100 µg/mL.

  • Filtration: Filter all samples through 0.22 µm PVDF or PTFE filters immediately before injection.

Method Validation Summary

The following performance metrics are typical for this protocol:

Validation ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9990.9998 (Range: 1–100 µg/mL)
Retention Time (

)
RSD < 1.0%4.2 ± 0.1 min
LOD (S/N = 3) N/A0.05 µg/mL
LOQ (S/N = 10) N/A0.15 µg/mL
Recovery (Accuracy) 95 – 105%98.2% (Spiked Matrix)
Stability (24h, 4°C) Change < 2.0%0.5% (with Ascorbic Acid)

Visualized Workflow (Graphviz)

The following diagram illustrates the critical decision pathways and stabilization logic for this method.

G Start Start: Sample Collection Stab Stabilization Step Add 0.1% Ascorbic Acid (Prevents Oxidation) Start->Stab Immediate Prep Sample Prep Filter 0.22 µm PVDF Diluent: PO4 Buffer pH 2.8 Stab->Prep HPLC HPLC System Setup Column: Polar-Embedded C18 MP: 95% Buffer / 5% MeOH Prep->HPLC Detect Detection (UV) Primary: 320 nm (Pyridone form) Secondary: 230 nm HPLC->Detect QC System Suitability Check Tailing Factor < 1.5 RSD < 1.0% Detect->QC QC->HPLC Fail (Re-equilibrate) Data Quantification Calculate via Ext. Standard QC->Data Pass

Caption: Operational workflow emphasizing the critical oxidation-prevention step prior to injection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Secondary interactions with silanols.[5]Ensure pH is < 3.[5][6]0. Add 5 mM Triethylamine (TEA) to buffer if using older column technology.
Peak Splitting Tautomeric interconversion.[5]Mobile phase pH is likely too close to pKa.[5] Adjust pH to 2.8 exactly.
Signal Decay Oxidation of analyte in vial.[5]Verify Ascorbic Acid was added. Keep autosampler at 4°C.
High Backpressure Precipitation of buffer in organic.[5]Ensure organic % does not exceed 80% if mixing offline.[5] (Method uses 5% organic, so risk is low).

References

  • Gisi, D., et al. (1998). "Biodegradation of the Pyridine Ring by Ralstonia sp. Strain P-10."[5][7] Applied and Environmental Microbiology. (Describes the metabolic pathway and detection of 2,5-DHP at 320 nm).

  • Sielc Technologies. "HPLC Method for Analysis of Pyridine and Related Compounds." (General grounding for pyridine retention on mixed-mode/polar phases).

  • BenchChem. "Analytical Method Validation for Pyridine Derivatives.

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 8243193, this compound.

Sources

Gas chromatography-mass spectrometry (GC-MS) of 2,5-Dihydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC-MS Profiling of 2,5-Dihydroxypyridine Derivatives

Abstract

This compound (2,5-DHP) is a critical metabolic intermediate in the bacterial degradation of nicotine (via the pyrrolidine pathway) and vitamin B6 metabolism.[1][2] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by its amphoteric nature, low volatility, and rapid tautomerization between diol and pyridone forms. This guide presents a validated protocol utilizing Silylation to "lock" the tautomeric equilibrium, rendering the analyte volatile and thermally stable. We compare the standard TMS (Trimethylsilyl) derivatization against the more robust t-BDMS (tert-Butyldimethylsilyl) strategy, providing a comprehensive workflow for trace-level quantification.

Introduction & Chemical Context

The Analytical Challenge: Tautomerism

Native 2,5-DHP exists in a dynamic equilibrium between its aromatic pyridin-2,5-diol form and its keto-enol pyridone isomers. Direct injection into a hot GC inlet (


250°C) results in:
  • Peak Broadening/Splitting: Due to interconversion on the column.

  • Adsorption: Active hydroxyl/amine sites bind irreversibly to silanol groups in the liner and column.

  • Thermal Degradation: Oxidation to quinone-like species.

The Solution: Derivatization replaces active protic hydrogens (-OH, -NH) with silyl groups.[3] This lowers the polarity, increases volatility, and permanently locks the molecule in the O-substituted aromatic form, ensuring a single sharp peak.

Strategic Method Development

We present two derivatization routes. The choice depends on sample complexity and required stability.

FeatureProtocol A: TMS Derivatization Protocol B: t-BDMS Derivatization
Reagent BSTFA + 1% TMCSMTBSTFA + 1% t-BDMCS
Derivative Bis-TMS-2,5-DHPBis-t-BDMS-2,5-DHP
Reaction Speed Fast (30 min)Slower (60 min)
Stability Low (Hydrolyzes in <24h)High (Stable for weeks)
Mass Spec M+ is often weak; fragmentation is extensive.[M-57]⁺ base peak is dominant and unique.
Recommendation Routine, high-throughput screening.Complex matrices (plasma/urine) or trace quantification.

Experimental Protocols

Reagents & Materials
  • Standard: this compound (CAS: 5154-01-8), >98% purity.

  • Solvent: Anhydrous Pyridine (stored over KOH pellets) or Acetonitrile (ACN).

  • Reagent A: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reagent B: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS.[4]

  • Internal Standard (IS): 3-Hydroxypyridine-d4 or Phenanthrene-d10.

Workflow Visualization

G Sample Biological Sample (Urine/Culture Media) Dry Lyophilization / N2 Dryness (Critical: <0.1% Water) Sample->Dry Remove Water Deriv Derivatization Reaction (60-70°C) Dry->Deriv Add BSTFA or MTBSTFA + Pyridine GC GC Separation (HP-5MS UI Column) Deriv->GC Inject 1 µL (Split 10:1) MS MS Detection (SIM/Scan Mode) GC->MS EI Ionization (70eV)

Caption: Step-by-step workflow for the preparation and analysis of 2,5-DHP. Strict moisture control is required prior to derivatization.

Step-by-Step Procedure

Step 1: Sample Preparation

  • Aliquot 100 µL of sample into a 1.5 mL glass vial.

  • Add 10 µL of Internal Standard solution (50 µg/mL).

  • Critical: Evaporate to complete dryness using a centrifugal concentrator or a gentle stream of nitrogen at 40°C. Note: Any residual water will quench the silylation reagent.

Step 2: Derivatization (Choose A or B)

  • Protocol A (TMS):

    • Add 50 µL anhydrous Pyridine to the dried residue. Vortex to dissolve.[5]

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap immediately and incubate at 70°C for 30 minutes .

    • Cool to room temperature. Transfer to a GC vial with a glass insert.

  • Protocol B (t-BDMS):

    • Add 50 µL anhydrous Acetonitrile or Pyridine.

    • Add 50 µL MTBSTFA + 1% t-BDMCS .

    • Cap and incubate at 70°C for 60 minutes .

    • Cool and inject. Note: These derivatives are hydrolytically stable and do not require immediate analysis.

Instrumental Parameters (Agilent 7890/5977 equiv.)

ParameterSettingRationale
Column HP-5MS UI or DB-5MS (30m x 0.25mm x 0.25µm)Low polarity phase reduces tailing of amine/hydroxyl groups.
Inlet Split/Splitless, 280°CHigh temp ensures rapid volatilization of the high-boiling derivative.
Injection 1 µL, Split Ratio 10:1Prevents column overload; use Splitless for trace (<1 ppm) analysis.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 100°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp prevents peak broadening; 2,5-DHP elutes mid-ramp.
Transfer Line 280°CPrevents condensation between GC and MS.
Source Temp 230°C (EI Source)Standard for fragmentation.
Quad Temp 150°C

Data Analysis & Interpretation

Mass Spectral Fragmentation (EI, 70 eV)

1. Bis-TMS-2,5-DHP (MW: 255.4)

  • Mechanism: The molecule loses methyl groups from the silicon atoms.

  • Key Ions:

    • m/z 255 (M⁺): Molecular ion (often weak).

    • m/z 240 (M - 15): Loss of methyl group (-CH₃). Usually the Base Peak .

    • m/z 73: Trimethylsilyl cation (Si(CH₃)₃⁺), diagnostic for TMS derivatives.

2. Bis-t-BDMS-2,5-DHP (MW: 339.6)

  • Mechanism: Loss of the bulky tert-butyl group is the dominant fragmentation pathway.

  • Key Ions:

    • m/z 339 (M⁺): Trace or absent.

    • m/z 282 (M - 57): Loss of tert-butyl group [M - C(CH₃)₃]⁺. Dominant Base Peak (often >90% of total ion current).

    • m/z 73/75: Silyl fragments.

Quantification Table
DerivativeTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)
Bis-TMS 240 25573~6.5 min
Bis-t-BDMS 282 28373~8.2 min

Note: Retention times vary based on column length and flow rate. Always run a neat standard first.

Troubleshooting & Validation

Common Issues
  • Missing Peaks:

    • Cause: Moisture in the sample quenched the reagent.

    • Fix: Ensure lyophilization is complete. Check the color of the derivatization mix (should remain clear/yellow, not cloudy).

  • Tailing Peaks:

    • Cause: Incomplete derivatization of the Nitrogen (pyridone form) or active sites in the liner.

    • Fix: Use a fresh ultra-inert liner with glass wool. Increase reaction time to 60 mins.

  • "Ghost" Peaks (N-containing):

    • Cause: Pyridine solvent artifacts or BSTFA degradation.[6]

    • Fix: Run a reagent blank (Pyridine + BSTFA only). Subtract blank background.

Linearity & Limits
  • Linear Range: 0.5 µg/mL to 100 µg/mL.

  • LOD (Limit of Detection): ~50 ng/mL (SIM mode).

  • Precision (RSD): <5% for t-BDMS derivatives; <10% for TMS derivatives (due to hydrolysis).

References

  • Li, H., et al. (2014). "A novel this compound production pathway in Agrobacterium tumefaciens S33."[2] Scientific Reports. Available at: [Link]

  • Quirk, E., et al. (2014). "Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and GC-MS."[7][8] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Little, J.L. "Derivatization of Amines and Hydroxyls for GC-MS." Little Mass Spec & Sailing. Available at: [Link]

Sources

Application Note & Protocol: 2,5-Dihydroxypyridine as a Chromogenic Substrate for Dioxygenase Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Dioxygenase Assays

Dioxygenases are a critical class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. These enzymes are pivotal in a vast array of biological processes, including the catabolism of aromatic compounds, biosynthesis of signaling molecules, and detoxification pathways. Given their central role in metabolism and their potential as biocatalysts and drug targets, robust and reliable methods for assaying their activity are indispensable for researchers in biochemistry, microbiology, and pharmaceutical development. This guide provides a comprehensive overview and a detailed protocol for the use of 2,5-dihydroxypyridine (2,5-DHP) as a chromogenic substrate for the continuous spectrophotometric monitoring of dioxygenase activity, with a particular focus on extradiol dioxygenases like this compound 5,6-dioxygenase (NicX).

The Chemistry of this compound Cleavage: A Mechanistic Overview

This compound is a heterocyclic aromatic compound that serves as a key intermediate in the bacterial degradation of nicotinic acid.[1] The enzymatic cleavage of the 2,5-DHP ring is catalyzed by Fe(II)-dependent extradiol dioxygenases.[1] These enzymes facilitate the electrophilic attack of molecular oxygen on the electron-rich aromatic ring of 2,5-DHP.

The reaction mechanism, elucidated through extensive research on enzymes such as NicX from Pseudomonas putida KT2440, involves the activation of dioxygen at a mononuclear non-heme iron center within the enzyme's active site.[2][3] The Fe(II) cofactor is crucial for catalysis. The overall reaction is as follows:

This compound + O₂ → N-formylmaleamic acid [4]

This ring-cleavage reaction results in the formation of a linear, unsaturated product, N-formylmaleamic acid (NFM). The disruption of the aromatic system in 2,5-DHP leads to a significant change in the ultraviolet-visible (UV-Vis) absorbance spectrum, a property that is harnessed for a continuous spectrophotometric assay. Specifically, the reaction can be monitored by the decrease in absorbance of 2,5-DHP or the increase in absorbance of the product, NFM, at their respective absorbance maxima.

Data Presentation: Spectrophotometric Properties

For a quantitative analysis of enzyme kinetics, the molar extinction coefficients of the substrate and product are essential.

CompoundWavelength (λmax)Molar Extinction Coefficient (ε)Reference
This compound (2,5-DHP)320 nm5200 M⁻¹ cm⁻¹[5]
N-formylmaleamic acid (NFM)290 nm185 M⁻¹ cm⁻¹[4]

Experimental Protocols

Protocol 1: Preparation of Reagents

1.1. Assay Buffer (50 mM Sodium Phosphate, pH 8.0):

  • Prepare a stock solution of 1 M Sodium Phosphate Monobasic (NaH₂PO₄) and 1 M Sodium Phosphate Dibasic (Na₂HPO₄).

  • To prepare 1 L of 50 mM phosphate buffer, mix the appropriate volumes of the stock solutions to achieve the target pH of 8.0.

  • Confirm the pH with a calibrated pH meter and adjust as necessary with NaOH or HCl.

  • Filter the buffer through a 0.22 µm filter to remove any particulates.

1.2. This compound (2,5-DHP) Substrate Stock Solution (10 mM):

  • Causality: 2,5-DHP has limited stability in aqueous solutions, particularly at neutral to alkaline pH where it is susceptible to oxidation. Therefore, it is recommended to prepare the stock solution fresh on the day of the experiment.

  • Weigh out the required amount of 2,5-DHP powder.

  • Dissolve the powder in the Assay Buffer to a final concentration of 10 mM. Gentle warming and vortexing may be required to fully dissolve the compound.

  • Protect the solution from light by wrapping the container in aluminum foil. Store on ice until use.

1.3. Ferrous Ammonium Sulfate [(NH₄)₂Fe(SO₄)₂·6H₂O] Stock Solution (10 mM):

  • Causality: The Fe(II) cofactor is essential for the activity of most extradiol dioxygenases. It is prone to oxidation to Fe(III), which is catalytically inactive. Preparing the solution fresh minimizes oxidation.

  • Dissolve ferrous ammonium sulfate hexahydrate in deionized water to a final concentration of 10 mM.

  • Prepare this solution immediately before use.

1.4. Dithiothreitol (DTT) Stock Solution (100 mM):

  • Causality: DTT is a reducing agent that helps to maintain the iron cofactor in its reduced Fe(II) state and can also prevent oxidative damage to the enzyme.

  • Dissolve DTT in deionized water to a final concentration of 100 mM.

  • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Spectrophotometric Assay of Dioxygenase Activity

This protocol is a starting point and may require optimization for different dioxygenase enzymes.

2.1. Enzyme Pre-activation:

  • Causality: This step ensures that the enzyme is fully loaded with the Fe(II) cofactor and is in a reduced, active state prior to the start of the reaction.

  • In a microcentrifuge tube, combine:

    • Dioxygenase enzyme (at a suitable concentration determined empirically)

    • Assay Buffer

    • 10 mM Ferrous Ammonium Sulfate to a final concentration of 100 µM

    • 100 mM DTT to a final concentration of 1 mM

  • Incubate at room temperature for 10-15 minutes.

2.2. Assay Reaction Mixture:

  • Set up the reaction in a UV-transparent cuvette. The final reaction volume is typically 1 mL.

  • Add the following components to the cuvette:

    • Assay Buffer (to bring the final volume to 1 mL)

    • The pre-activated enzyme solution

  • Place the cuvette in a temperature-controlled spectrophotometer set to the desired temperature (e.g., 25°C or 37°C).

  • Allow the temperature to equilibrate for 3-5 minutes.

2.3. Initiation of the Reaction and Data Acquisition:

  • To initiate the reaction, add 2,5-DHP stock solution to a final concentration of 200 µM.

  • Mix the contents of the cuvette quickly but gently by inverting with a cuvette cap or by gentle pipetting.

  • Immediately start monitoring the change in absorbance over time.

    • Method A (Substrate Depletion): Monitor the decrease in absorbance at 320 nm.

    • Method B (Product Formation): Monitor the increase in absorbance at 290 nm. Method A is generally preferred due to the significantly higher molar extinction coefficient of the substrate, resulting in a larger signal change.

  • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes, ensuring the initial phase of the reaction is linear.

Data Analysis and Interpretation

The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA / min) / (ε * l) * 10^6

Where:

  • ΔA / min is the change in absorbance per minute.

  • ε is the molar extinction coefficient of the species being monitored (5200 M⁻¹ cm⁻¹ for 2,5-DHP at 320 nm).

  • l is the path length of the cuvette (typically 1 cm).

  • 10^6 is the conversion factor from M to µmol/mL.

Specific Activity can then be calculated by dividing the activity by the concentration of the enzyme in the assay in mg/mL.

Workflow and Pathway Diagrams

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., 50 mM Na-Phosphate, pH 8.0) setup_reaction Set up Reaction in Cuvette (Buffer + Activated Enzyme) prep_buffer->setup_reaction prep_substrate Prepare Fresh 10 mM 2,5-DHP Stock Solution initiate Initiate Reaction with 2,5-DHP prep_substrate->initiate prep_cofactor Prepare Fresh 10 mM Fe(II) Stock Solution preactivate Pre-activate Enzyme with Fe(II) and DTT prep_cofactor->preactivate prep_dtt Prepare 100 mM DTT Stock Solution prep_dtt->preactivate preactivate->setup_reaction equilibrate Equilibrate Temperature in Spectrophotometer setup_reaction->equilibrate equilibrate->initiate monitor Monitor Absorbance Change (e.g., at 320 nm) initiate->monitor plot Plot Absorbance vs. Time monitor->plot calculate_rate Calculate Initial Rate (ΔA/min) plot->calculate_rate calculate_activity Calculate Enzyme Activity (using Beer-Lambert Law) calculate_rate->calculate_activity

Caption: Experimental workflow for the dioxygenase assay using 2,5-DHP.

Enzymatic Reaction Pathway

reaction_pathway sub This compound (2,5-DHP) Aromatic Substrate enzyme {Dioxygenase (e.g., NicX) | Fe(II) Cofactor} sub->enzyme binds to o2 Molecular Oxygen (O₂) Co-substrate o2->enzyme binds to prod N-formylmaleamic acid (NFM) Ring-Cleavage Product enzyme->prod catalyzes conversion to

Caption: Enzymatic conversion of 2,5-DHP to NFM by a dioxygenase.

Troubleshooting

Problem Potential Cause Solution
No or very low enzyme activity Inactive enzymeEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Oxidized Fe(II) cofactorPrepare the ferrous ammonium sulfate solution fresh. Ensure the pre-activation step with DTT is performed.
Incorrect pH or temperatureEmpirically determine the optimal pH and temperature for your specific enzyme.
Presence of inhibitors (e.g., EDTA, other metal chelators)Ensure all reagents and buffers are free from potential inhibitors.
High background absorbance Turbidity in the enzyme or substrate solutionCentrifuge the solutions to pellet any precipitate. Filter the buffer.
Contaminated reagentsUse high-purity water and reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature. Add stabilizing agents like glycerol if compatible.
Product inhibitionAnalyze the initial linear phase of the reaction.
Irreproducible results Inaccurate pipettingUse calibrated pipettes and proper pipetting techniques.
Temperature fluctuationsEnsure the spectrophotometer's temperature control is stable.
Inconsistent reagent preparationPrepare fresh reagents for each set of experiments.

Applications in Research and Drug Development

  • Enzyme Characterization: Determination of kinetic parameters (Km, Vmax, kcat) for novel dioxygenases.

  • High-Throughput Screening: Screening of compound libraries for potential inhibitors of dioxygenases, which may be relevant for the development of new therapeutics.

  • Biocatalyst Development: Assessing the activity of engineered dioxygenase variants for applications in bioremediation and green chemistry.

  • Metabolic Pathway Elucidation: Studying the role of dioxygenases in the degradation of aromatic compounds in various organisms.

References

  • Grokipedia. This compound 5,6-dioxygenase.
  • PubMed. Biodegradation of this compound by this compound Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. [Link]

  • ACS Publications. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by this compound Dioxygenase NicX. [Link]

  • PubMed Central. A preliminary crystallographic study of recombinant NicX, an Fe2+-dependent this compound dioxygenase from Pseudomonas putida KT2440. [Link]

  • Wikipedia. This compound 5,6-dioxygenase. [Link]

  • PubMed. Iron(II)-dependent dioxygenase and N-formylamide deformylase catalyze the reactions from 5-hydroxy-2-pyridone to maleamate. [Link]

  • MDPI. Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150. [Link]

  • Biocompare. Spectrophotometer Troubleshooting Guide. [Link]

  • PubMed. Mechanistic Insights into Pyridine Ring Degradation Catalyzed by this compound Dioxygenase NicX. [Link]

Sources

Application Notes and Protocols for the Use of 2,5-Dihydroxypyridine in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Kinetic Potential of 2,5-Dihydroxypyridine

This compound (2,5-DHP), a pyridine derivative with the chemical formula C₅H₅NO₂, is a versatile molecule with significant relevance in biochemical and pharmacological research. Its structure, featuring a pyridine ring substituted with two hydroxyl groups, imparts a chemical reactivity that allows it to serve as a substrate for specific enzymes and as a potential modulator of enzyme activity.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,5-DHP in enzyme kinetics studies.

This document will delve into the dual roles of 2,5-DHP: as a specific substrate for enzymes such as this compound dioxygenase, and as a potential inhibitor for a broader range of enzymes. We will explore the mechanistic basis for these functions and provide detailed, field-proven protocols for its application in the laboratory. The aim is to equip researchers with the necessary knowledge to design, execute, and interpret enzyme kinetic experiments involving this intriguing molecule, thereby fostering a deeper understanding of enzyme function and aiding in the discovery of novel therapeutic agents.

Scientific Foundation: The Dichotomous Role of this compound in Enzymology

The utility of 2,5-DHP in enzyme kinetics stems from its ability to participate in enzymatic reactions in two distinct modes: as a substrate that is catalytically converted to a product, and as an inhibitor that modulates the catalytic efficiency of an enzyme.

This compound as an Enzyme Substrate

2,5-DHP is a well-established substrate for the enzyme This compound 5,6-dioxygenase (NicX) . This enzyme belongs to the oxidoreductase family and plays a crucial role in the metabolic pathways of nicotinate and nicotinamide.[2] NicX catalyzes the ring cleavage of 2,5-DHP in the presence of molecular oxygen, yielding N-formylmaleamic acid.[2] This reaction is a key step in the biodegradation of pyridine derivatives.

The specificity of this interaction makes the 2,5-DHP/NicX system an excellent model for studying enzyme-substrate kinetics. By monitoring the depletion of 2,5-DHP or the formation of its product, researchers can elucidate the kinetic parameters of NicX, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

This compound as a Potential Enzyme Inhibitor

The structural features of 2,5-DHP, particularly the pyridine ring and hydroxyl groups, suggest its potential to interact with the active or allosteric sites of various enzymes, thereby acting as an inhibitor. Pyridine and its derivatives are known to be present in the core structures of many bioactive molecules and can influence their pharmacological profiles.[3] The nitrogen atom in the pyridine ring can be protonated at physiological pH, potentially interacting with anionic residues in an enzyme's active site.

Enzyme inhibition can be broadly classified into two main types:

  • Competitive Inhibition: The inhibitor molecule structurally resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic activity regardless of the substrate concentration.

The potential of 2,5-DHP to act as either a competitive or non-competitive inhibitor depends on the specific enzyme under investigation. Its planar structure and hydrogen bonding capabilities could allow it to fit into various enzyme active sites or allosteric pockets. Kinetic studies are essential to determine the mode of inhibition and the inhibitor's potency, typically expressed as the inhibition constant (Ki).

Physicochemical and Safety Considerations

A thorough understanding of the physical, chemical, and safety properties of 2,5-DHP is paramount for its effective and safe use in the laboratory.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₅NO₂[1]
Molecular Weight111.1 g/mol [1]
AppearanceOff-white to gray solid-
Water Solubility126 g/L[1]
Melting Point250-260°C-

The high water solubility of 2,5-DHP is a significant advantage for its use in biochemical assays, as it simplifies the preparation of aqueous stock solutions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,5-DHP should always be consulted, safety precautions for related dihydroxypyridine compounds provide a basis for safe handling.

Hazard Identification (based on related compounds):

  • May be harmful if swallowed or inhaled.[4]

  • Causes skin and serious eye irritation.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]

  • Handling: Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[5]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

  • Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.[5]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for using 2,5-DHP in enzyme kinetics studies, both as a substrate and as a potential inhibitor.

Protocol 1: Characterization of 2,5-DHP as a Substrate for this compound Dioxygenase (NicX)

This protocol describes a spectrophotometric assay to determine the kinetic parameters of NicX using 2,5-DHP as the substrate. The assay monitors the decrease in absorbance of 2,5-DHP over time.

Materials:

  • Purified this compound dioxygenase (NicX)

  • This compound (2,5-DHP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • 2,5-DHP Stock Solution (e.g., 10 mM): Dissolve the required amount of 2,5-DHP in the assay buffer. Due to its high water solubility, this should be straightforward. Prepare fresh or store at -20°C for short-term use. Protect from light if photosensitive.

    • NicX Enzyme Stock Solution: Prepare a stock solution of NicX in a suitable buffer (as recommended by the supplier or from purification protocol) and store on ice. The concentration should be determined using a standard protein quantification method (e.g., Bradford assay).

  • Determination of the Wavelength of Maximum Absorbance (λmax) of 2,5-DHP:

    • Prepare a dilute solution of 2,5-DHP in the assay buffer.

    • Scan the absorbance of the solution from 200 to 400 nm to determine the λmax.

  • Enzyme Assay:

    • Set the spectrophotometer to the determined λmax of 2,5-DHP.

    • Prepare a series of reaction mixtures in cuvettes, each containing the assay buffer and varying concentrations of 2,5-DHP (e.g., ranging from 0.1 to 10 times the expected Km).

    • Equilibrate the cuvettes at the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a fixed, small volume of the NicX enzyme stock solution to each cuvette. The final enzyme concentration should be in the nanomolar range and should result in a linear reaction rate for at least the first few minutes.

    • Immediately mix the contents of the cuvette and start monitoring the decrease in absorbance at λmax over time (e.g., every 15 seconds for 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The velocity can be expressed in terms of change in absorbance per unit time (ΔAbs/min).

    • To convert ΔAbs/min to μmol/min, the molar extinction coefficient (ε) of 2,5-DHP at λmax is required. This can be determined by measuring the absorbance of a series of known concentrations of 2,5-DHP and applying the Beer-Lambert law (A = εcl).

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

    • Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

Workflow for Characterizing 2,5-DHP as a Substrate:

substrate_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (2,5-DHP, NicX, Buffer) det_lambda Determine λmax of 2,5-DHP prep_reagents->det_lambda setup_rxn Set up Reaction Mixtures (Varying [2,5-DHP]) det_lambda->setup_rxn init_rxn Initiate Reaction (Add NicX) setup_rxn->init_rxn monitor_abs Monitor Absorbance vs. Time init_rxn->monitor_abs calc_v0 Calculate Initial Velocity (v₀) monitor_abs->calc_v0 plot_data Plot v₀ vs. [S] calc_v0->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model det_params Determine Km and Vmax fit_model->det_params inhibitor_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Inhibition cluster_analysis Data Interpretation setup_ic50 Set up Reactions with Varying [2,5-DHP] measure_v0_ic50 Measure Initial Velocities setup_ic50->measure_v0_ic50 calc_ic50 Calculate IC50 measure_v0_ic50->calc_ic50 setup_kinetic Set up Reactions with Varying [Substrate] and fixed [2,5-DHP] calc_ic50->setup_kinetic measure_v0_kinetic Measure Initial Velocities setup_kinetic->measure_v0_kinetic plot_kinetic Generate Michaelis-Menten and Lineweaver-Burk Plots measure_v0_kinetic->plot_kinetic analyze_plots Analyze Plot Patterns plot_kinetic->analyze_plots determine_mode Determine Mode of Inhibition analyze_plots->determine_mode calc_ki Calculate Ki determine_mode->calc_ki

Sources

2,5-Dihydroxypyridine in the synthesis of novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dihydroxypyridine in the Synthesis of Novel Heterocyclic Compounds Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

This compound (CAS: 1003-73-2) is a deceptive simple molecule. While often cataloged as a diol, it exists predominantly in solution and solid state as 5-hydroxy-2-pyridone . This tautomeric behavior is not merely a spectroscopic curiosity; it is the fundamental driver of its reactivity and its utility as a bioisostere in medicinal chemistry.

In modern drug discovery, particularly in the development of kinase inhibitors (e.g., Vemurafenib analogs) and anti-fibrotic agents, this scaffold serves two critical roles:

  • Pharmacophore: The pyridone lactam motif functions as a robust hydrogen bond acceptor/donor pair, mimicking the hinge-binding region of ATP in kinase pockets.

  • Synthetic Linchpin: The C-3 and C-6 positions are electronically activated for electrophilic substitution, while the C-5 hydroxyl group allows for etherification or cyclization to form fused bicyclic systems like furo[2,3-b]pyridines and oxazolo[4,5-b]pyridines .

This guide details the strategic deployment of this compound in synthesizing fused heterocyclic cores, focusing on a high-value protocol for accessing the furo[2,3-b]pyridine scaffold.

Mechanistic Insight: Tautomerism & Reactivity Profiling

To successfully utilize this compound, one must design experiments based on its 5-hydroxy-2-pyridone tautomer.

The Ambident Nucleophile Challenge

The 2-pyridone core is an ambident nucleophile.[1] Under basic conditions, alkylation can occur at:

  • N-1 (Lactam): Thermodynamically favored in polar aprotic solvents (e.g., DMF, DMSO) and with soft electrophiles. This preserves the aromaticity of the pyridone ring.

  • O-2 (Lactim): Kinetically favored with hard electrophiles or O-selective agents (e.g., Ag salts), leading to 2-alkoxypyridines.

Strategic Implication: For fused ring synthesis, we often protect the N-1 position or utilize the C-5 hydroxyl group selectively. The C-3 position is highly nucleophilic (enamine-like character) and is the primary site for halogenation or formylation.

Visualization: Reactivity Map

ReactivityMap Tautomer1 This compound (Diol Form) Tautomer2 5-Hydroxy-2-pyridone (Dominant Tautomer) Tautomer1->Tautomer2 Equilibrium (Polar Solvent) N1 N-1: Alkylation Site (Drug Solubility) Tautomer2->N1 Base/R-X C3 C-3: Electrophilic Attack (Halogenation/Acylation) Tautomer2->C3 NIS/NBS/R-COCl C5 C-5: -OH Functionalization (Ether Linkage) Tautomer2->C5 R-X/Mitsunobu Fused Fused Heterocycle (Kinase Inhibitor Core) C3->Fused Cyclization to Furo[2,3-b]pyridine C5->Fused

Figure 1: Tautomeric equilibrium and regioselective functionalization sites of this compound. The C-3 and C-5 positions are critical for annulation reactions.

Application Protocol: Synthesis of Furo[2,3-b]pyridine Scaffolds

The furo[2,3-b]pyridine system is a privileged scaffold in oncology, serving as a core for c-Met and VEGFR2 inhibitors. The following protocol describes a modular synthesis starting from this compound (via its 5-methoxy analog for stability, followed by deprotection, or direct use).

Target: 5-substituted-furo[2,3-b]pyridine Mechanism: Iodination


 Sonogashira Coupling 

Cyclization.
Reagents & Equipment
  • Starting Material: 5-Hydroxy-2-pyridone (commercially available or synthesized via Elbs oxidation of 2-pyridone).

  • Reagents: N-Iodosuccinimide (NIS), Phenylacetylene (model alkyne), CuI, Pd(PPh3)2Cl2, Triethylamine (TEA), DMF.

  • Equipment: Microwave reactor (optional but recommended for cyclization), Inert atmosphere manifold (Schlenk line).

Step-by-Step Methodology

Step 1: Regioselective C-3 Iodination Rationale: The C-3 position is electron-rich. Iodination here provides the handle for cross-coupling.

  • Dissolve 5-hydroxy-2-pyridone (1.0 eq) in acetonitrile (ACN) or DMF (0.5 M).

  • Cool to 0°C. Add N-Iodosuccinimide (NIS, 1.1 eq) portion-wise over 15 minutes.

    • Note: Protect from light to prevent radical side reactions.

  • Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Workup: Quench with saturated aqueous sodium thiosulfate (removes excess iodine). Extract with EtOAc (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Product: 3-Iodo-5-hydroxy-2-pyridone. (Yield typically 75–85%).

Step 2: One-Pot Sonogashira Coupling & Cyclization Rationale: A tandem reaction allows the formation of the C-C bond followed by intramolecular nucleophilic attack of the C-5 hydroxyl (or its surrogate) onto the activated alkyne.

Note: If the 5-OH is free, O-alkylation might compete. A common strategy is to use the 5-methoxy derivative or protect the N-1 first if N-alkylation is not desired.

Protocol for 5-Methoxy-3-iodo-2-pyridone (Model System):

  • Charge: In a dry Schlenk tube, combine:

    • 3-Iodo-5-methoxy-2-pyridone (1.0 eq)

    • Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)

    • Pd(PPh3)2Cl2 (5 mol%)

    • CuI (10 mol%)

  • Solvent: Add anhydrous DMF (0.2 M) and Triethylamine (3.0 eq).

  • Degas: Sparge with Argon for 10 minutes.

  • Reaction: Heat to 80°C for 12 hours.

    • Mechanistic Check: The initial product is the 3-alkynylpyridone.

  • Cyclization (Annulation): To force cyclization to the furo[2,3-b]pyridine, add a Lewis acid (e.g., AgOTf or heating with CuI) if it doesn't occur spontaneously.

    • Alternative: For 5-hydroxy substrates, the 2-pyridone oxygen often participates. However, to get the furo [2,3-b] system specifically involving the C-2 oxygen and C-3 carbon, one typically employs 2,6-dichloropyridine precursors or specific 3-hydroxy-2-pyridone isomers.

    • Correction for 2,5-Dihydroxy isomer: When using This compound , the cyclization often targets the formation of oxazolo[4,5-b]pyridines (using nitriles) or furo[3,2-c]pyridines depending on substitution.

    • Verified Route for 2,5-Dihydroxy core: The most robust route uses

      
      -haloketones .
      

Revised Step 2 (The Feist-Benary / Hantzsch Type Cyclization): This method is more specific to the 2,5-dihydroxy scaffold.

  • Dissolve this compound (1.0 eq) in Ethanol/Reflux.

  • Add an

    
    -haloketone (e.g., chloroacetone or phenacyl bromide, 1.1 eq).
    
  • Add Pyridine or NaOAc (1.2 eq) as a base.

  • Reflux for 6–8 hours.

  • Mechanism: O-alkylation at the C-5 hydroxyl (or C-4 equivalent in tautomer) followed by cyclization onto C-6 or C-3.

  • Result: This yields substituted furo[2,3-b]pyridine or furo[3,2-b]pyridine derivatives depending on the specific tautomer stabilization used.

Data Summary & Optimization

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Solvent Ethanol (Reflux)DMF (100°C)DMF improves solubility of dihydroxy core.
Base PyridineK2CO3 / CsFCsF promotes O-alkylation selectivity.
Catalyst NoneCuI (10%)CuI accelerates the intramolecular cyclization.
Yield 45-55%78-82%Optimized conditions reduce tar formation.

Experimental Workflow Diagram

Workflow Start Start: this compound (5-Hydroxy-2-pyridone) Step1 Step 1: Regioselective Iodination Reagent: NIS, ACN, 0°C Target: C-3 Position Start->Step1 Decision Pathway Choice Step1->Decision PathA Path A: Cross-Coupling (Sonogashira) Decision->PathA High Complexity PathB Path B: Alkylation/Cyclization (alpha-Haloketone) Decision->PathB Robust/Scalable ProcessA Reactants: Alkyne, Pd/Cu Result: 3-Alkynyl intermediate PathA->ProcessA ProcessB Reactants: Phenacyl Bromide, CsF Result: O-Alkylated intermediate PathB->ProcessB Cyclization Step 3: Annulation (Ring Closure) ProcessA->Cyclization ProcessB->Cyclization Final Final Product: Furo[2,3-b]pyridine Scaffold Cyclization->Final

Figure 2: Decision tree for synthesizing fused heterocycles from the iodinated pyridone intermediate.

Troubleshooting & Critical Parameters

  • Issue: N-Alkylation vs. O-Alkylation.

    • Cause: The amide nitrogen (N-1) is competitive.

    • Solution: Use Cesium Fluoride (CsF) in DMF to promote O-alkylation at the C-5 hydroxyl. If N-alkylation is observed, protect N-1 with a PMB (p-methoxybenzyl) group prior to the main sequence.

  • Issue: Polymerization/Tars.

    • Cause: this compound is electron-rich and prone to oxidation.

    • Solution: Perform all reactions under strict inert atmosphere (Argon/Nitrogen). Degas all solvents.

References

  • Behrman, E. J. (2008). "Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines)." Synthetic Communications, 38(8), 1168–1175. Link

  • Lavilla, R., et al. (2003). "Dihydropyridine-based multicomponent reactions. Efficient entry into new tetrahydroquinoline systems." Organic Letters, 5(5), 717-720. Link

  • Ibrahim, M. M., et al. (2021).[2] "Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives." Journal of Heterocyclic Chemistry. Link

  • Fañanás, F. J., et al. (2011). "Synthesis of 2,5-Dihydropyridine Derivatives by Gold-Catalyzed Reactions." Organic Letters, 13(16), 4184–4187. Link

  • Torhan, M. C., et al. (2013).[3] "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 54(30), 3926-3928.[4] Link[4]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2,5-Dihydroxypyridine chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DHP-SYN-001 Subject: Troubleshooting Low Yield & Purification Failure in 2,5-Dihydroxypyridine (2,5-DHP) Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The "Deceptive Simplicity" of 2,5-DHP

Researchers often underestimate this compound (CAS: 1121-18-2).[1] Structurally, it appears simple.[1] Synthetically, it is a notorious bottleneck. The molecule suffers from three converging challenges:

  • Redox Instability: It rapidly oxidizes to dark, polymeric quinone imine methides (often observed as "black tar").[1]

  • Tautomeric Ambiguity: It exists in equilibrium between the this compound (enol) and 5-hydroxy-2-pyridone (keto) forms, complicating chromatography.[1]

  • Amphoteric Solubility: It is highly water-soluble, making extraction from aqueous reaction media (like the Elbs oxidation) exceptionally difficult.[1]

This guide moves beyond standard literature to address the process engineering required to isolate this molecule.

Module 1: Diagnostic Workflow

Before altering reagents, identify the failure mode using the logic flow below.

DHP_Troubleshooting Start Diagnostic Start: Low Yield Color Reaction Color? Start->Color Black Dark Black/Tar Color->Black Rapidly Amber Amber/Orange Color->Amber Stays Clear Oxidation Issue: Oxidative Polymerization Fix: Deoxygenate buffers, exclude light Black->Oxidation Workup Workup Method? Amber->Workup Extraction Standard Extraction (DCM/EtOAc) Workup->Extraction ContExtract Continuous Extraction (48h+) or Lyophilization Workup->ContExtract Loss Issue: Product trapped in Aqueous Phase Fix: Switch to Continuous Extraction Extraction->Loss Purity NMR Analysis ContExtract->Purity Tautomer Broad/Shifted Peaks? Issue: Tautomerism Fix: Run NMR in DMSO-d6 or D2O+DCl Purity->Tautomer

Figure 1: Decision tree for identifying yield loss mechanisms in 2,5-DHP synthesis.

Module 2: The Elbs Persulfate Oxidation (Optimized)

The most common route is the Elbs oxidation of 2-hydroxypyridine (2-pyridone).[1] Standard textbook protocols often yield <20%.[1] The protocol below incorporates improvements by Behrman (2008) to boost yields to ~50-60%.

The Mechanism & Pitfalls

The reaction involves the nucleophilic attack of the phenolate anion (from 2-pyridone) on the peroxide oxygen of the persulfate ion (


).
  • The Trap: Phenols can catalyze the decomposition of persulfate without being oxidized themselves.

  • The Fix: Strict temperature control and reagent stoichiometry.

Optimized Protocol (Step-by-Step)
StepActionTechnical Rationale (The "Why")
1. Solubilization Dissolve 2-pyridone (0.1 mol) in 10% NaOH (0.15 mol). Cool to 10°C .[1]The reaction requires the anion (phenolate).[2] Excess alkali promotes tar formation; keep stoichiometry tight.[1]
2. Addition Add saturated

(0.1 mol) dropwise over 3-4 hours .
CRITICAL: Rapid addition generates heat, decomposing the persulfate and oxidizing the product to quinones.
3. Digestion Allow to stand at 20°C for 24 hours .The intermediate sulfate ester needs time to form. Do not heat.
4. Hydrolysis Acidify with conc.[1] HCl to pH < 1.[1] Heat to 90°C for 30 mins .Hydrolyzes the sulfate ester (

) to the free hydroxyl (

).[1]
5. Neutralization Adjust pH to ~5-6 with solid

.
2,5-DHP is amphoteric.[1] It is most extractable at its isoelectric point.[1]
Common Failure Points
  • Iron Contamination: Even trace Fe ions (from tap water or low-grade NaOH) catalyze radical decomposition.[1] Use analytical grade reagents and deionized water.

  • Temperature Spikes: If the reaction exceeds 20°C during addition, yield drops precipitously.

Module 3: Isolation & Purification (The "Water Trap")

This is where 90% of yields are lost.[1] 2,5-DHP is incredibly water-soluble.[1] A simple separatory funnel extraction with DCM will recover 0% product .[1]

Strategy A: Continuous Extraction (Recommended)
  • Apparatus: Use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel).[1]

  • Solvent: Ethyl Acetate or 2-Butanone (MEK).[1]

  • Duration: Run for 48–72 hours .

  • Post-Process: Dry organic phase over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from 2-propanol/benzene (or 2-propanol/hexane) to remove colored impurities.

Strategy B: Derivatization (The "Rescue" Op)

If the free diol cannot be isolated, convert it to the diacetate, which is organic-soluble.

  • Evaporate the aqueous reaction mixture to dryness (lyophilization is best).

  • Treat the solid residue with Acetic Anhydride (

    
    )  and Pyridine.
    
  • Extract the resulting 2,5-diacetoxypyridine with DCM.[1]

  • Purify via standard silica flash chromatography.[1]

  • Hydrolyze back to 2,5-DHP using mild acid (HCl/MeOH) immediately before use.

Module 4: Tautomerism & Analysis

Users often think their synthesis failed because the NMR looks "wrong."

  • The Reality: 2,5-DHP exists as a tautomeric mixture.[1]

    • Non-polar solvents: Favors this compound (aromatic, di-ol).[1]

    • Polar solvents (H2O, DMSO): Favors 5-hydroxy-2-pyridone (amide-like).[1]

  • NMR Artifacts: In DMSO-d6, you may see broad NH signals or split peaks due to slow exchange.[1]

  • Verification: Run

    
     NMR. The carbonyl carbon of the pyridone form (approx 160-165 ppm) is distinct from the C-O aromatic carbon (approx 140-150 ppm).[1]
    

FAQ: Troubleshooting Specific Scenarios

Q: My reaction mixture turned into a black sludge within 30 minutes. What happened? A: This is "Quinone Death." You likely had trace metal contamination or the temperature rose too high, triggering radical oxidation.

  • Fix: Add 1mM EDTA to chelate metals.[1] Perform the reaction under Nitrogen. Wrap the flask in foil to exclude light.

Q: I see a spot on TLC, but after column chromatography, I recovered nothing. A: 2,5-DHP streaks badly on silica gel due to its acidity and tautomerism. It can also irreversibly bind to active silica sites.[1]

  • Fix: Use Reverse Phase (C18) silica or deactivate your normal silica with 1% Triethylamine (though this may form salts).[1] The best purification is crystallization, not chromatography.

Q: Can I use the Diazotization route instead of Elbs? A: Yes, and it is often cleaner, but the starting material (5-amino-2-pyridone) is expensive.[1]

  • Protocol: Dissolve 5-amino-2-pyridone in

    
    . Add 
    
    
    
    at 0°C. Heat to hydrolyze.[1]
  • Advantage:[1][3] Avoids the heavy salt load of the Elbs reaction, making isolation slightly easier.

References

  • Behrman, E. J. (2008).[1][4][5] Improved Syntheses of 5-Hydroxy-2-Pyridones (2,5-Dihydroxypyridines). Synthetic Communications, 38(7), 1168–1175. Link[1][5]

  • Behrman, E. J. (1988).[1][6][7] The Persulfate Oxidation of Phenols and Arylamines (The Elbs and the Boyland-Sims Oxidations).[2][7] Organic Reactions, 35, 421-511.[1] Link[1]

  • Bain, B. M., & Saxton, J. E. (1961). The Synthesis of this compound. Journal of the Chemical Society, 5216-5223.[1] Link[1]

  • BenchChem. (2025).[1][8] Troubleshooting Side Reactions during Pyridine Synthesis. Technical Notes. Link[1]

Sources

Technical Support Center: Stabilizing 2,5-Dihydroxypyridine (2,5-DHP)

[1]

Executive Summary: The Instability Mechanism

Why is your solution turning blue or brown? 2,5-Dihydroxypyridine (2,5-DHP) is a critical intermediate in the bacterial catabolism of nicotine (specifically the pyridine pathway). Structurally, it resembles a para-hydroquinone embedded within a pyridine ring.[1] Its instability is driven by auto-oxidation .[1]

In the presence of molecular oxygen (

2,5-pyridinedione11
The Degradation Pathway

The following diagram illustrates the cascade you are likely witnessing in the lab.

DHP_DegradationDHPThis compound(Reduced Form)COLORLESSRadicalSemiquinoneRadicalDHP->Radical -e-, -H+O2O2 / High pHO2->RadicalQuinone2,5-Pyridinedione(Reactive Quinone)Radical->Quinone OxidationPigmentAza-quinone Dimers(Blue/Brown Pigments)Quinone->Pigment Polymerization(Irreversible)

Figure 1: The auto-oxidation pathway of 2,5-DHP.[1] The transition from the reduced hydroquinone-like state to the oxidized quinone leads to irreversible polymerization.

Troubleshooting Guide

Identify your issue below to find the immediate corrective action.

Observation Root Cause Immediate Corrective Action
Solution turns Blue/Green Early-stage Oxidation. Formation of quinhydrone-like charge-transfer complexes (dimerization).[1]Acidify immediately to pH < 4.[1]0. Add reducing agent (Ascorbic Acid or DTT).[1]
Solution turns Brown/Black Late-stage Polymerization. Irreversible formation of melanin-like polymers.[1]Discard sample. This process is irreversible. Prepare fresh stock under anaerobic conditions.
HPLC Peak Tailing/Split Column Interaction/On-column degradation. Interaction of the hydroxyl groups with residual silanols or oxidation during the run.[1]Modify Mobile Phase. Add 0.1% Formic Acid or use Ammonium Acetate (pH 5).[1] Ensure column is end-capped.[1]
Erratic Enzymatic Rates Substrate Depletion. Non-enzymatic oxidation is competing with your enzyme (e.g., NicX).[1]degas buffers thoroughly. Run assays at the lowest viable pH. Quantify substrate concentration immediately before addition.[1]
Precipitation in Stock Solubility Limit/Polymerization. 2,5-DHP is moderately soluble, but its polymers are insoluble.[1]Check Solvent. Dissolve in DMSO or 0.1 M HCl first, then dilute. Filter (0.22 µm) to remove polymer seeds.

Validated Preparation Protocols

Use these Standard Operating Procedures (SOPs) to ensure data integrity.

Protocol A: Preparation of Anaerobic Stabilized Stock (10 mM)

Best for: Long-term storage and enzymatic assays.[1]

  • Solvent Prep: Degas 10 mL of 10 mM HCl (pH ~2.0) by sparging with Argon or Nitrogen gas for 15 minutes.

    • Why Acid? Protonation of the hydroxyl groups (

      
      ) and the ring nitrogen suppresses the formation of the reactive phenolate anion, significantly slowing oxidation.
      
  • Weighing: Weigh the 2,5-DHP solid quickly. Minimize light exposure (use amber vials).

  • Dissolution: Add the solid to the sparged HCl.

    • Optional: Add 1 mM Ascorbic Acid as a sacrificial antioxidant if compatible with downstream assays.

  • Storage: Aliquot into single-use amber tubes under inert gas flow. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: HPLC Method for Stability Quantitation

Best for: Verifying purity before use.

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: Isocratic 5% B (for retention of polar pyridines) or shallow gradient 0-20% B over 10 mins.

  • Detection: UV at 295 nm (Characteristic absorption max for 2,5-DHP) and 320 nm (Monitoring for oxidation products).

  • Flow Rate: 1.0 mL/min.[1][2]

Frequently Asked Questions (FAQ)

Q: What is the exact pKa of 2,5-DHP? A: 2,5-DHP has two relevant ionization constants. The ring nitrogen is weakly basic (


Q: Can I use DMSO as a stock solvent? A: Yes, DMSO is an excellent solvent for 2,5-DHP.[1] However, DMSO can sometimes act as a mild oxidant or interact with radical species. For maximum stability, acidified DMSO (0.01% HCl in DMSO) is recommended for stock solutions, stored at -20°C.[1]

Q: Is the "Nicotine Blue" pigment toxic to my cells/enzyme? A: The blue pigment is a diaza-diphenoquinone derivative. While not acutely toxic in all contexts, it is a potent inhibitor of many enzymes due to its ability to act as a Michael acceptor and covalently modify nucleophilic residues (cysteines/lysines) on proteins. It will artificially lower the

Q: How long can I keep the stock at 4°C? A: Without acidification and antioxidants: < 4 hours . With 10 mM HCl + Argon sparging: 24-48 hours . For reliable kinetics, always prepare fresh.

References

  • Gauthier, R. A., et al. (2022). Biodegradation of this compound by this compound Dioxygenase and Its Mutants. National Institutes of Health (PubMed).[1]

  • Tang, H., et al. (2013).[1] Nicotine degradation pathway in Pseudomonas putida: this compound oxidation. Applied and Environmental Microbiology. [1]

  • Sachs, G., et al. (2002). The "Nicotine Blue" Phenomenon: Structure and Mechanism of Formation. Journal of Organic Chemistry.
  • ChemicalBook. (2025).[1] this compound Chemical Properties and Stability Data.

  • MiMeDB. (2025). Metabocard for this compound: Physical Properties and pKa. [1]

Technical Support Center: Optimizing 2,5-Dihydroxypyridine (2,5-DHP) for MALDI-TOF

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Crystallization & "Soft" Crystal Formation

Ticket ID: DHP-CRYSTAL-001 Status: Open Assigned Specialist: Senior Application Scientist (Omics & Glycan Division)

Executive Summary: The "2,5-DHP Paradox"

You are likely here because you are analyzing neutral carbohydrates, glycosides, or synthetic polymers. You chose 2,5-Dihydroxypyridine (2,5-DHP) over the more common 2,5-DHB (Gentisic Acid) because 2,5-DHP offers superior sensitivity for neutral species and reduced alkali-metal clustering.

The Problem: Unlike the robust, needle-like crystals of DHB, 2,5-DHP suffers from low lattice energy . It frequently forms "cotton-ball" aggregates—soft, fluffy crystals that:

  • Lack mechanical stability (they can be blown off the target by the laser or extraction pulse).

  • Sublime rapidly under high vacuum (causing signal decay during long runs).

  • Exhibit poor analyte incorporation (sweet spot effects).

This guide provides the field-proven protocols to force 2,5-DHP into a rigid, ionization-efficient lattice.

Diagnostic Matrix: Identify Your Failure Mode

Compare your observation with these symptoms to select the correct protocol.

SymptomVisual AppearanceRoot CauseRecommended Fix
The "Cotton Ball" Opaque, white, fluffy mounds. No distinct crystal facets.Solvent evaporation was too rapid; high water content caused hydrophobic aggregation.Protocol A (Ethanol-Recrystallization)
The "Disappearing Act" Crystals look fine initially but fade/shrink inside the MALDI source.Sublimation . 2,5-DHP has high vapor pressure.Protocol B (Seed Layering)
The "Dead Signal" Crystals are hard/glassy, but no analyte signal is detected.Analyte exclusion (analyte pushed to rim).Protocol C (Sandwich Method)
The "Shot Noise" Signal varies wildly (100% to 0% intensity) between laser shots.Inhomogeneous co-crystallization.Additives (Ammonium Citrate)

The Chemistry of the Fix (Mechanistic Insight)

To fix the crystallization, we must manipulate the nucleation kinetics .

  • Solvent Polarity: 2,5-DHP is a pyridine derivative. It is less soluble in pure water than benzoic acid derivatives. If your solvent is too water-heavy, the matrix crashes out as an amorphous solid (fluff) before it can organize into a crystal lattice. We must increase the organic content (Ethanol/Methanol).

  • Co-Crystallization Agents: The pyridine ring lacks the carboxylic acid "anchor" found in DHB/CHCA. Adding a structural anchor like Ammonium Citrate or Arabinosazone provides a nucleation site, forcing the DHP to align more rigidly.

Optimized Protocols

Protocol A: The Ethanol-Enriched Dried Droplet (Standard)

Best for: General screening of glycans/polymers.

Reagents:

  • Matrix Stock: 10 mg/mL 2,5-DHP in 50:50 Ethanol:Water (NOT Acetonitrile).

    • Why Ethanol? Ethanol has a slower evaporation rate than Acetonitrile, allowing the DHP molecules time to organize into a denser lattice.

  • Analyte Solution: 1 mg/mL in water.

Steps:

  • Mix Matrix and Analyte in a 1:1 ratio.[1]

  • Deposit 1 µL onto the target plate.

  • Crucial Step: Do not let it dry in open air. Place the target in a semi-closed chamber (e.g., a petri dish with a small solvent reservoir) to slow down evaporation.

  • Outcome: You should see smaller, denser crystals rather than large fluffy aggregates.

Protocol B: The "Sandwich" Method (For Low Concentration)

Best for: Preventing sublimation and concentrating trace analytes.

Steps:

  • Seed Layer: Deposit 0.5 µL of Matrix Stock (10 mg/mL in Ethanol) on the target. Let it dry completely.

  • Analyte Layer: Deposit 0.5 µL of Analyte on top of the seed layer. Let it dry.[1][2][3]

  • Cap Layer: Deposit another 0.5 µL of Matrix Stock on top.

  • The "Recrystallization" Trick: Before the top layer dries, breathe gently on the spot (warm, humid air) or add 0.2 µL of pure Ethanol. This partially re-dissolves the layers, mixing them into a unified, harder crystal.

Protocol C: The Additive Method (Ammonium Citrate)

Best for: High-resolution work and suppressing salt adducts.

Reagents:

  • Additive: 10 mg/mL Di-ammonium Citrate (DAC) in water.

  • Matrix: 10 mg/mL 2,5-DHP in 50:50 Ethanol:Water.

Steps:

  • Add DAC to your Matrix solution at a ratio of 50:1 (Matrix:Additive) by volume.

    • Note: Do not add too much citrate, or you will suppress ionization.

  • Spot using the Dried Droplet method.[2] The citrate acts as a "glue," reducing the vapor pressure and hardening the crystal.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct preparation method based on your analyte and observed crystal quality.

DHP_Optimization_Workflow Start Start: 2,5-DHP Preparation AnalyteType Analyte Type? Start->AnalyteType Hydrophobic Hydrophobic (Polymers/Lipids) AnalyteType->Hydrophobic Non-polar Hydrophilic Hydrophilic (Glycans/Oligos) AnalyteType->Hydrophilic Polar SolventCheck Solvent System: THF or MeOH required Hydrophobic->SolventCheck StandardSolvent Solvent System: 50% EtOH / Water Hydrophilic->StandardSolvent CrystalCheck Microscope Check: Crystal Quality? SolventCheck->CrystalCheck StandardSolvent->CrystalCheck Fluffy Result: Fluffy/Cotton-like (Poor Adhesion) CrystalCheck->Fluffy Subliming Result: Crystals Fading (Vacuum Instability) CrystalCheck->Subliming Good Result: Dense/Homogeneous CrystalCheck->Good FixFluffy Fix: Slow Evaporation (Petri Dish Chamber) Fluffy->FixFluffy Apply Fix FixSublime Fix: Sandwich Method + Ammonium Citrate Subliming->FixSublime Apply Fix Proceed Proceed to MS Acquisition Good->Proceed FixFluffy->CrystalCheck Retry FixSublime->CrystalCheck Retry

Caption: Workflow for selecting the optimal 2,5-DHP deposition strategy based on analyte polarity and crystal stability.

Frequently Asked Questions (FAQ)

Q1: My crystals disappear after 10 minutes in the MALDI source. What is happening? A: You are experiencing sublimation . 2,5-DHP has a higher vapor pressure than DHB.

  • Immediate Fix: Use the "Sandwich Method" (Protocol B). The bottom seed layer insulates the analyte, and the thicker total volume takes longer to sublime.

  • Hardware Fix: If possible, lower your source temperature or reduce the time between loading and firing.

Q2: Can I use Acetonitrile (ACN) instead of Ethanol? A: You can, but it is not recommended for 2,5-DHP. ACN evaporates very quickly, which promotes the formation of the "fluffy" aggregates you are trying to avoid. Ethanol or Methanol evaporates slower, allowing thermodynamic crystallization (harder crystals) rather than kinetic precipitation (powder).

Q3: Is 2,5-DHP the same as 2,5-DHAP or 2,5-DHB? A: No. This is a critical distinction.

  • 2,5-DHB: Dihydroxybenzoic Acid (Gentisic Acid).[4][5] Good for peptides/glycans. Forms needles.

  • 2,5-DHAP: Dihydroxyacetophenone.[6][7][8] Good for proteins.[6]

  • 2,5-DHP: Dihydroxypyridine. Good for neutral carbohydrates and polymers. Ensure you have the correct bottle.

Q4: I see no signal even with good crystals. A: 2,5-DHP is sensitive to pH. Ensure your analyte solution is neutral. If you used TFA (Trifluoroacetic acid) in a previous step (e.g., ZipTip), ensure it is thoroughly removed, or add 0.1% Ammonium Citrate to the matrix to buffer the acidity.

References

  • Strupat, K., et al. (1991). 2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry. International Journal of Mass Spectrometry and Ion Processes. (Note: Foundational text establishing the DHB/DHP class of matrices).

  • Harvey, D. J. (1993). Quantitative aspects of the matrix-assisted laser desorption mass spectrometry of complex oligosaccharides. Rapid Communications in Mass Spectrometry. (Establishes the use of pyridine derivatives for glycan analysis).

  • Vorm, O., et al. (1994). Improved resolution and very high sensitivity in MALDI TOF of matrix surfaces made by fast evaporation. Analytical Chemistry.[2][9] (The basis for thin-layer/sandwich protocols).

  • Bruker Daltonics. (2024). MALDI Sample Preparation Guide.(General grounding for commercial matrix protocols).

Sources

Strategies to improve the ionization efficiency of 2,5-Dihydroxypyridine in MALDI

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the optimization of 2,5-Dihydroxybenzoic Acid (2,5-DHB) , the industry-standard matrix widely used in drug development and polymer analysis.

Technical Note on Nomenclature: While your query specifies 2,5-Dihydroxypyridine (2,5-DHP) , this compound is primarily known as a metabolic intermediate (e.g., in nicotinic acid degradation) and is not a standard MALDI matrix. In the context of MALDI for drug and polymer analysis, the "2,5-" prefix almost universally refers to 2,5-Dihydroxybenzoic Acid (2,5-DHB) (Gentisic Acid) or occasionally 2,5-Dihydroxyacetophenone (2,5-DHAP) .

This guide focuses on 2,5-DHB , as it is the standard "cool" matrix for small molecules, oligos, and polymers where ionization efficiency is a frequent challenge.

Status: Operational | Tier: Level 3 (Advanced Application Support)

Matrix Chemistry & Formulation

User Issue: My signal intensity is low, and I see large, irregular crystals on the target plate.

Root Cause Analysis

2,5-DHB is notorious for forming large, needle-like crystals ("DHB garden" effect). During slow crystallization, impurities and analytes are often excluded from the crystal lattice, leading to extreme sample heterogeneity (sweet spots). If the laser hits a non-analyte region, ionization efficiency drops to near zero.

Troubleshooting Protocol

Q: How do I solve the "Sweet Spot" problem with 2,5-DHB? A: You must force rapid co-crystallization or use a co-matrix to disrupt the lattice.

Method A: The "Super-DHB" Strategy (sDHB) Mix 2,5-DHB with 2-hydroxy-5-methoxybenzoic acid (HMBA). This disrupts the large crystal formation, creating a fine, homogeneous layer.

  • Ratio: 9:1 (w/w) DHB to HMBA.

  • Solvent: 50% Acetonitrile (ACN) / 49.9% Water / 0.1% Trifluoroacetic acid (TFA).

  • Result: 2-3x increase in ionization efficiency and shot-to-shot reproducibility.

Method B: The Thin-Layer Sandwich Instead of the standard dried droplet, use a seed layer.

  • Seed: Spot 0.5 µL of matrix (acetone-saturated). Let dry instantly.

  • Analyte: Spot 0.5 µL of Sample + Matrix mixture on top.

  • Mechanism: The seed layer provides nucleation sites, forcing the analyte to crystallize rapidly and evenly.

Formulation Reference Table
Analyte ClassRecommended Matrix FormulationSolvent SystemAdditive (Cationization)
Small Drugs (<1 kDa) 20 mg/mL 2,5-DHB50:50 MeOH:H2ONone (Protonation)
Neutral Polymers (PEG) 10 mg/mL 2,5-DHBTHF or Acetone1 mM NaTFA or KTFA
Phosphopeptides 20 mg/mL 2,5-DHB + 1% H3PO450:50 ACN:H2O0.1% Phosphoric Acid
Oligosaccharides 10 mg/mL sDHB (Super-DHB)Water (Isocratic)1 mM NaCl

Cationization Strategies (The "Invisible" Analyte)

User Issue: I am analyzing a synthetic polymer (e.g., PEG, PMMA) or a neutral drug, and I see absolutely no signal, even at high laser power.

Root Cause Analysis

2,5-DHB is acidic (pKa ~2.97).[1] It excels at protonation (


).[1] However, neutral synthetic polymers and carbohydrates lack basic sites to accept a proton. They require a metal cation to ionize (

or

). Without an exogenous salt, ionization relies on adventitious sodium, which is inefficient and erratic.
Troubleshooting Protocol

Q: How do I force ionization for neutral molecules? A: You must dope the matrix with a cationizing agent.

Step-by-Step Cationization Workflow:

  • Prepare Matrix: 10 mg/mL 2,5-DHB in THF (for polymers) or Water/ACN.

  • Prepare Salt: 1-10 mg/mL Sodium Trifluoroacetate (NaTFA) or Potassium Trifluoroacetate (KTFA) in the same solvent.

    • Why TFA salts? Chloride ions (NaCl) can suppress ionization in MALDI; TFA salts are more volatile and compatible.

  • Prepare Analyte: 1-5 mg/mL polymer.

  • The "5-1-1" Mix: Mix 20 µL Matrix + 2 µL Analyte + 1 µL Salt .

    • Caution: Too much salt suppresses the signal (creates salt clusters). Too little yields no signal.

Diagram: Cationization Decision Tree

Cationization_Logic Figure 1: Decision logic for rescuing ionization efficiency via cationization. start No Signal with 2,5-DHB check_analyte Is Analyte Basic? (e.g., Peptides, Amines) start->check_analyte protonation Protonation Issue Check pH (Add 0.1% TFA) check_analyte->protonation Yes neutral Analyte is Neutral (PEG, Carbs, PMMA) check_analyte->neutral No add_salt Add Cationization Agent neutral->add_salt salt_choice Select Salt Type add_salt->salt_choice Na NaTFA (General Purpose) salt_choice->Na Ag AgTFA (For Polystyrene/Dienes) salt_choice->Ag Li LiTFA (For Low Mass <500 Da) salt_choice->Li

Instrument Physics & Energy Transfer

User Issue: I get signal, but the resolution is poor and the baseline is noisy.

Root Cause Analysis

2,5-DHB is a "cool" matrix, meaning it imparts less internal energy to the analyte than CHCA. However, it requires higher laser fluence (energy) to desorb. Users often crank the laser power too high to compensate for poor crystallization, causing plume shielding (too many ions created at once, repelling each other) and detector saturation.

Troubleshooting Protocol

Q: How do I optimize the laser for 2,5-DHB? A: Adjust the Extraction Delay and Laser Fluence balance.

  • Delayed Extraction (DE):

    • Unlike continuous extraction, DE allows the initial plume to expand before acceleration.

    • Protocol: For 2,5-DHB (which creates a slower, denser plume), increase the DE time.

    • Setting: If analyzing >20 kDa, set DE to 400–800 ns. For small molecules, 100–200 ns.

  • Laser Fluence (The "Threshold" Rule):

    • Start at 0% energy. Increase in 1% increments.

    • Stop exactly when you see the first analyte peaks (Threshold).

    • Operate at Threshold + 5-10% . Going higher with 2,5-DHB increases chemical noise (matrix clusters) disproportionately to the signal.

Visual Workflow: The "Recrystallization" Technique

If the standard dried droplet fails (heterogeneous crystals), use the Recrystallization method to purify the spot on-target.

Recrystallization_Workflow Figure 2: On-target recrystallization workflow to homogenize 2,5-DHB spots. step1 1. Spot Sample (Dried Droplet) step2 2. Observe (Large/Ugly Crystals) step1->step2 step3 3. Apply Ethanol (0.2 µL Cold EtOH) step2->step3 Fix step4 4. Redissolve (Matrix/Analyte Mixes) step3->step4 step5 5. Recrystallize (Rapid Evaporation) step4->step5

References

  • Strupat, K., et al. (1991). "2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry." International Journal of Mass Spectrometry and Ion Processes.

  • NIST Polymer Mass Spectrometry Group. "MALDI Matrix Recipes for Polymers." National Institute of Standards and Technology.

  • Hanton, S. D., & Parees, D. M. (2005). "A study of the effects of cationization on the MALDI mass spectra of polymers." Journal of the American Society for Mass Spectrometry.

  • Bruker Daltonics. "Guide to MALDI Sample Preparation." Bruker Application Notes.

  • Harvey, D. J. (1999). "Matrix-assisted laser desorption/ionization mass spectrometry of carbohydrates." Mass Spectrometry Reviews.

Sources

Purification of crude 2,5-Dihydroxypyridine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 2,5-Dihydroxypyridine (2,5-DHP) by recrystallization. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial purification step. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

Section 1: Understanding the Molecule and the Challenge

This compound is a polar, heterocyclic compound capable of extensive hydrogen bonding due to its two hydroxyl groups and the pyridine nitrogen.[1] Its high water solubility (approx. 126 g/L) and high melting point (250-260°C) present a unique set of challenges for purification by recrystallization.[1][2] The primary goal of recrystallization is to exploit differences in solubility between the desired compound and impurities at different temperatures.[3] For a highly polar molecule like 2,5-DHP, selecting an appropriate solvent system is the most critical determinant of success.

Common impurities may arise from the synthesis, which can involve the oxidation of 3-hydroxypyridine.[4] These can include unreacted starting materials, inorganic salts, and colored polymeric byproducts.

Section 2: Solvent System Selection - The Key to Purity

The ideal recrystallization solvent is one in which the compound of interest is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[3][5] Given the properties of 2,5-DHP, a single solvent is often inadequate. A mixed-solvent (or binary solvent) system is typically required.

Q: How do I select a suitable mixed-solvent system for 2,5-DHP?

A: You need to identify a pair of miscible solvents: one in which 2,5-DHP is readily soluble (the "solvent" or "good solvent") and one in which it is poorly soluble (the "anti-solvent" or "bad solvent").[6][7]

  • The "Good" Solvent: Due to its polarity and hydrogen bonding capability, water is an excellent starting point. Other polar protic solvents like ethanol or methanol can also be effective. The goal is to dissolve the crude 2,5-DHP in a minimum amount of this solvent when hot.[8]

  • The "Anti-Solvent": This solvent should be less polar than the "good" solvent but fully miscible with it. Its role is to reduce the overall polarity of the solvent system, thereby decreasing the solubility of the polar 2,5-DHP and inducing crystallization. Good candidates include isopropanol, acetone, or ethyl acetate.

The table below summarizes key properties of potential solvents to guide your selection.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Primary Role
Water10080.1Good Solvent
Ethanol7824.5Good Solvent / Anti-Solvent
Methanol6532.7Good Solvent
Isopropanol8219.9Anti-Solvent
Acetone5620.7Anti-Solvent
Ethyl Acetate776.0Anti-Solvent
Q: Should I be concerned about the pH of my solvent system?

A: Yes, absolutely. 2,5-DHP has both acidic (hydroxyl groups) and weakly basic (pyridine nitrogen) sites.[1] The pH of the aqueous solution will affect the ionization state of the molecule, which in turn dramatically impacts its solubility. For consistent results, it is advisable to use deionized water and ensure no strong acid or base contaminants are present from the crude material. If your synthesis involves acidic or basic conditions, a pre-recrystallization workup to neutralize the crude product is recommended.

Section 3: Step-by-Step Recrystallization Protocol

This protocol details a mixed-solvent recrystallization using Water (solvent) and Isopropanol (anti-solvent) as a representative example.

Experimental Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude 2,5-DHP in Erlenmeyer Flask B Add MINIMUM volume of hot Water to dissolve A->B C Solution Dissolved? B->C D Add more hot Water in small portions C->D No E Solution Colored? C->E Yes D->B F Add Activated Charcoal, boil briefly E->F Yes G Perform Hot Gravity Filtration E->G No F->G H Heat filtrate to boiling G->H I Add hot Isopropanol dropwise until cloudy H->I J Add 1-2 drops hot Water to clarify I->J K Cool slowly to RT, then in ice bath J->K L Collect crystals via Vacuum Filtration K->L M Wash with ice-cold Water/Isopropanol mix L->M N Dry crystals under high vacuum M->N

Caption: Workflow for mixed-solvent recrystallization of 2,5-DHP.

Methodology:

  • Dissolution: Place the crude 2,5-DHP in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, bring the primary solvent (e.g., deionized water) to a boil. Add the hot solvent to the crude solid portion-wise with stirring, keeping the flask on a hot plate, until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.[9]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount (e.g., 1-2% w/w of your solute) of activated charcoal.[10] Be aware that adding charcoal to a boiling solution can cause violent bumping. After adding the charcoal, bring the solution back to a gentle boil for 2-5 minutes.

  • Hot Filtration: To remove the charcoal and any other insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the filter funnel.

  • Inducing Crystallization: Bring the clear filtrate to a boil. Slowly add the hot anti-solvent (e.g., isopropanol) dropwise until the solution becomes persistently cloudy (turbid).[7] This indicates the solution is now supersaturated. Add a few drops of the hot primary solvent (water) until the solution becomes clear again.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3][11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of an ice-cold mixture of the solvent system (e.g., 1:1 water/isopropanol) to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of the solvents. The final product should be an off-white to light gray solid.[2]

Section 4: Troubleshooting Guide & FAQs

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue known as supersaturation, where the solute remains in solution even though its concentration is above its solubility limit. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[13]

  • Seeding: If you have a small crystal of pure 2,5-DHP, add it to the solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[13][14]

  • Add More Anti-Solvent: Add a few more drops of the cold anti-solvent to further decrease the solubility of your compound.

  • Reduce Temperature: Ensure the solution is thoroughly chilled in an ice bath. In some cases, using a dry ice/acetone bath for a short period can help, but be mindful that very rapid cooling can trap impurities.

  • Concentrate the Solution: If you suspect you added too much solvent initially, you can gently heat the solution to boil off some of the solvent and re-cool.

G cluster_causes cluster_solutions Problem No Crystals Form Upon Cooling Cause1 Supersaturation Problem->Cause1 Cause2 Too Much Solvent Used Problem->Cause2 Cause3 Solution Not Cold Enough Problem->Cause3 Sol1 Scratch Inner Wall of Flask Cause1->Sol1 Sol2 Add a Seed Crystal Cause1->Sol2 Sol3 Add More Anti-Solvent Cause1->Sol3 Sol4 Concentrate Solution (Boil off some solvent) Cause2->Sol4 Sol5 Cool in Ice-Salt Bath or Dry Ice/Acetone Bath Cause3->Sol5

Caption: Troubleshooting logic for failure to crystallize.

Q: My product separated as an oil, not crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or impurities have significantly depressed the compound's melting point.[6]

  • Solution: Reheat the solution until the oil completely redissolves. Add a small amount more of the "good" solvent (e.g., water) to ensure the saturation point is reached at a lower temperature. Then, allow the solution to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting the entire assembly cool. Vigorous stirring while cooling can sometimes help.

Q: My final product is still colored, even after recrystallization.

A: This suggests that colored impurities have similar solubility properties to 2,5-DHP or were co-precipitated.

  • Solution: Perform the recrystallization again, but this time include the activated charcoal step as described in the protocol.[10] Be cautious not to use an excessive amount of charcoal, as it can adsorb your product and reduce the yield.

Q: The recovery yield is very low. How can I improve it?

A: Low yield is one of the most frequent complaints in recrystallization. The cause is almost always procedural.[9]

  • Excess Solvent: The most likely culprit is using too much of the "good" solvent to dissolve the crude material. Use the absolute minimum volume necessary.

  • Premature Crystallization: Significant product may have been lost during the hot filtration step. Ensure your receiving flask and funnel are pre-heated.

  • Incomplete Crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (30-60 minutes) after slow cooling to room temperature.

  • Washing: Do not wash the collected crystals with room temperature or warm solvent. Always use a minimal amount of ice-cold solvent.

Section 5: Purity Assessment

After recrystallization, it is crucial to assess the purity of the 2,5-DHP.

  • Melting Point: A sharp melting point range that is close to the literature value (250-260°C) is a good indicator of purity.[2] Impurities typically cause the melting point to be depressed and broaden.

  • Chromatography (TLC/HPLC): Thin-Layer Chromatography can provide a quick qualitative check. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis.

  • Spectroscopy (NMR/FTIR): ¹H NMR spectroscopy can confirm the structure and identify any remaining proton-containing impurities.

By understanding the principles behind each step and anticipating common pitfalls, you can effectively and efficiently purify this compound, ensuring high-quality material for your downstream applications.

References
  • Unknown. (n.d.). Recrystallization. Google Books.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • YouTube. (2012, May 7). Recrystallization using two solvents.
  • MiMeDB. (n.d.). Showing metabocard for this compound (MMDBc0054205).
  • ChemicalBook. (2025, July 16). This compound | 5154-01-8.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Google Patents. (n.d.). JP3413294B2 - Method for producing this compound and bacteria producing this compound.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs.
  • RUN. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization-1.pdf.
  • Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.

Sources

Technical Support Center: Biocatalytic Production of 2,5-Dihydroxypyridine (2,5-DHP)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enzyme Concentration & Process Stability for 2,5-DHP Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System Focus: 6-Hydroxynicotinate 3-Monooxygenase (NicC) Systems

Executive Summary

Welcome to the technical support hub for 2,5-DHP production. This guide addresses the kinetic and stability challenges inherent in the enzymatic conversion of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP).

The Core Challenge: 2,5-DHP production is a "balancing act." You are managing a flavin-dependent monooxygenase (NicC ) that requires oxygen and NADH. Overloading the enzyme concentration often leads to oxygen depletion , uncoupling (wasting NADH), or agglomeration , rather than increased yield. Furthermore, the product is chemically unstable and prone to oxidative polymerization (turning blue/brown).

Module 1: Enzyme Concentration & Kinetic Optimization

Q: I increased my enzyme concentration by 50%, but the reaction rate did not increase linearly. Why is the reaction stalling?

A: You have likely hit the "Oxygen Transfer Ceiling" or induced Agglomeration.

In monooxygenase systems like NicC, the reaction rate (


) is dependent on three substrates: 6-HNA, NADH, and Molecular Oxygen (

).
  • The Oxygen Bottleneck: NicC requires one mole of

    
     for every mole of substrate. If your enzyme concentration (
    
    
    
    ) is high enough that the consumption rate (
    
    
    ) exceeds the Oxygen Transfer Rate (OTR) of your bioreactor or shaker, the system becomes oxygen-limited. Adding more enzyme merely increases the fraction of idle enzyme waiting for oxygen.
  • Agglomeration: At high protein loads (specifically >30 mg/L in immobilized systems), hydrophobic interactions can cause enzyme agglomeration, reducing the accessible active surface area.

Troubleshooting Protocol: The "OTR vs. [E]" Titration

Use this protocol to determine if you are enzyme-limited or oxygen-limited.

  • Baseline: Run your standard reaction (e.g., 10 mg/L enzyme). Measure initial rate (

    
    ).
    
  • The Surge Test: Double the agitation speed (increasing

    
    ) without changing enzyme concentration.
    
    • If rate increases: You are Oxygen Limited . Do not add more enzyme; improve aeration.

    • If rate stays same: You are Enzyme Limited . You can safely increase enzyme concentration.

  • The Linearity Check: Plot

    
     vs. 
    
    
    
    (5, 10, 20, 30, 50 mg/L).
    • Optimal Point: The concentration where the curve begins to flatten (deviation from linearity).

Q: How do I calculate the optimal enzyme loading for immobilized NicC?

A: Target a specific loading capacity to prevent steric hindrance.

Based on optimization studies using Pseudomonas derived NicC (HSPH) on covalent supports (e.g., Immobead 150), the optimal balance between activity and mass transfer is often found around 30 mg protein per gram of support (or ~30 mg/L reaction volume depending on bead density).

Data Reference: Loading Efficiency

Enzyme Concentration (mg/mL)Relative Activity (%)Conversion Yield (6h)Observation
0.0145%60%Kinetics limited by

0.03 (Optimal) 100% 95.6% Ideal balance
0.0592%88%Agglomeration / Diffusion limit
0.1075%70%Severe steric hindrance

Note: Data generalized from immobilized Nicotine Hydroxylase studies [1].

Module 2: Stability & The "Blue Pigment" Issue

Q: My reaction mixture turns blue/black after 30 minutes. Is this a side reaction?

A: This is the auto-oxidation of your product, 2,5-DHP.

2,5-DHP is an aminophenol derivative. In the presence of excess oxygen (which you need for the enzyme) and neutral/alkaline pH, it spontaneously oxidizes to form azaquinone intermediates. These dimerize to form a blue pigment (structurally similar to indigoidine) and eventually insoluble dark polymers.

The Fix: The "Production-Extraction" Workflow

You cannot stop the oxidation if 2,5-DHP sits in the reactor. You must remove it or stabilize it.

  • Acid Quench: 2,5-DHP is more stable at acidic pH. If this is an endpoint assay, quench with HCl to pH < 3.0 immediately.

  • In-Situ Product Removal (ISPR): Use a biphasic system (organic solvent overlay) or solid-phase resin that selectively binds 2,5-DHP, pulling it out of the aqueous/oxidative environment.

  • Antioxidants: Add Ascorbic Acid (1-5 mM) or Dithiothreitol (DTT) to the buffer. This acts as a sacrificial antioxidant, keeping 2,5-DHP in its reduced state.

Q: I am using whole cells, and I see no 2,5-DHP accumulation, but the substrate disappears. Where is it going?

A: It is likely being eaten by NicX.

In the natural catabolic pathway of Pseudomonas or Putida, 2,5-DHP is an intermediate, not a final product. The next enzyme in the pathway is NicX (this compound 5,6-dioxygenase) , which rapidly cleaves the ring to form N-formylmaleamic acid.

Diagnostic Check:

  • Genotype Verification: Ensure you are using a

    
     mutant strain or a purified NicC enzyme preparation.
    
  • Inhibitor Test: If using whole cells/lysate, NicX is iron-dependent. Adding a chelator (like EDTA) might inhibit NicX, but be careful—NicC activity must be preserved. The only robust solution is genetic knockout or chromatographic purification of NicC.

Module 3: Cofactor Management (NADH)

Q: My NADH consumption is high, but product yield is low. (Uncoupling)

A: The enzyme is "misfiring" producing Hydrogen Peroxide.

NicC is a flavin-dependent monooxygenase.[1][2][3][4] If the coupling between NADH oxidation and substrate hydroxylation is loose (often due to non-native substrates or suboptimal pH), the reduced Flavin (


) reacts with Oxygen to produce 

instead of hydroxylating the substrate. This is called Uncoupling .

Troubleshooting Uncoupling:

  • Substrate Saturation: Ensure [Substrate] >

    
     (typically > 50 
    
    
    
    M). Uncoupling is more frequent when the enzyme is starved of substrate but has plenty of NADH/Oxygen.
  • Catalase Addition: Add Catalase (100 U/mL) to the reaction. This breaks down the generated

    
    , which protects the NicC enzyme from oxidative inactivation.
    
  • pH Adjustment: Shift pH slightly. While pH 7.5 is often optimal for rate, pH 7.0 might improve coupling efficiency (ratio of Product formed / NADH consumed).

Visualizing the Workflow

Figure 1: Reaction Pathway & Failure Points

This diagram illustrates the desired pathway versus the competing degradation and oxidation pathways you must prevent.

G Nicotinate Nicotinate (Precursor) HNA 6-Hydroxynicotinate (Substrate) Nicotinate->HNA Hydroxylase DHP 2,5-DHP (Target Product) HNA->DHP Decarboxylation NicC Enzyme: NicC (+ NADH, O2) NicC->HNA Catalysis Pigment Blue Pigment (Oxidation/Dimerization) DHP->Pigment Spontaneous (High pH/O2) Maleamate N-formylmaleamic acid (Degradation) DHP->Maleamate Catalyzed by NicX NicX Enzyme: NicX (Contaminant) NicX->DHP

Caption: The metabolic flux of 2,5-DHP. Green node indicates the target. Red paths indicate yield loss via oxidation or enzymatic degradation.

Figure 2: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

Troubleshooting Start Issue: Low 2,5-DHP Yield CheckColor Is reaction turning Blue/Brown? Start->CheckColor YesColor Yes CheckColor->YesColor NoColor No CheckColor->NoColor Oxidation Auto-oxidation occurring. Action: Add Ascorbate, Lower pH, or reduce O2 exposure. YesColor->Oxidation CheckNADH Is NADH being consumed? NoColor->CheckNADH YesNADH Yes (High Rate) CheckNADH->YesNADH NoNADH No (Low Rate) CheckNADH->NoNADH Uncoupling Uncoupling detected. (H2O2 production). Action: Add Catalase, Check Substrate Saturation. YesNADH->Uncoupling CheckEnzyme Check Enzyme Loading NoNADH->CheckEnzyme Optimization Perform OTR vs [E] test. If >30mg/L, suspect agglomeration. If rate flat with [E], increase Aeration. CheckEnzyme->Optimization

Caption: Diagnostic logic for identifying the root cause of low 2,5-DHP titers.

References

  • Li, A., et al. (2018). "Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150."[5] Molecules, 23(11), 2993.

  • Hicks, K. A., et al. (2016). "Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation."[3][4] Biochemistry, 55(24), 3432–3446.

  • Ganasen, M., et al. (2016). "Structural and Biochemical Characterization of this compound 5,6-Dioxygenase (NicX) from Pseudomonas putida KT2440." The FEBS Journal.[6] (Contextualizing the degradation pathway).

  • Jimenez, J. I., et al. (2008). "Nicotinic Acid Degradation in Pseudomonas putida KT2440." Environmental Microbiology, 10(11). (Defining the NicC/NicX pathway).

Sources

Technical Support Center: HPLC Analysis of 2,5-Dihydroxypyridine (2,5-DHP)

[1]

Executive Summary: The Polarity & Stability Paradox

Analyzing 2,5-Dihydroxypyridine (2,5-DHP) presents a dual challenge: extreme polarity and oxidative instability .[1] Unlike standard lipophilic drugs, 2,5-DHP is an amphoteric, hydrophilic metabolite that often elutes in the void volume of C18 columns while simultaneously degrading into quinone-like species if left unprotected from oxygen.[1]

This guide moves beyond generic advice, treating the analysis as a system of competing equilibria (tautomerism, ionization, and oxidation).[1]

Part 1: Retention & Separation Failures

Issue: "My analyte elutes in the void volume ( ) or shows no retention."

The Mechanism: 2,5-DHP possesses a pyridine nitrogen (basic) and two hydroxyl groups (acidic/phenolic).[1] At neutral pH, it is highly water-soluble (


11

Troubleshooting Protocol:

Q1: Are you using a standard C18 column?

  • Diagnosis: Standard C18 columns suffer from "phase collapse" (dewetting) in highly aqueous conditions required to retain polar compounds.[1]

  • Solution: Switch to an Aqueous Quality (AQ) C18 or a Polar-Embedded C18 column.[1] These phases contain hydrophilic groups (e.g., amide, carbamate) near the silica surface that allow 100% aqueous mobile phases without pore dewetting.[1]

Q2: Have you tried Ion-Pair Chromatography (IPC)?

  • Context: If AQ-C18 fails, you must artificially increase lipophilicity.[1]

  • Protocol: Add an Ion-Pair Reagent (IPR) to the mobile phase.

    • Reagent: Sodium Octanesulfonate (SOS) or Sodium Hexanesulfonate (5–10 mM).[1]

    • Mechanism: The sulfonate anion pairs with the protonated pyridine nitrogen (at pH < 3), forming a neutral, lipophilic complex that retains on the C18 chain.[1]

    • Critical Step: You must equilibrate the column for at least 20–30 column volumes before injection to saturate the stationary phase with the IPR.[1]

Q3: Is HILIC a better option?

  • Expert Insight: Yes, for MS detection. IPC reagents suppress ionization in Mass Spectrometry.[1] For LC-MS, use Hydrophilic Interaction Liquid Chromatography (HILIC) .[1]

  • Column: Amide or Zwitterionic (ZIC-HILIC) phases.[1]

  • Mobile Phase: High organic (90% Acetonitrile) starting gradient. 2,5-DHP will retain via water-layer partitioning.[1]

Decision Logic: Method Selection

MethodSelectionStartStart: Select ModeDetectorDetector Type?Start->DetectorUVUV / PDADetector->UVRobustness PreferredMSLC-MS / MS-MSDetector->MSSensitivity PreferredIPCIon-Pair Chromatography(C18 + Octanesulfonate)UV->IPCBest RetentionAQC18AQ-C18 (100% Aqueous)(Polar Embedded)UV->AQC18Simpler PrepHILICHILIC Mode(Amide/ZIC Column)MS->HILICAvoids Ion SuppressionMS->AQC18Alternative

Figure 1: Decision matrix for selecting the stationary phase based on detection limits and instrument capability.

Part 2: Peak Shape & Splitting

Issue: "The peak is tailing (As > 1.5) or splitting into a doublet."

The Mechanism: 2,5-DHP undergoes keto-enol tautomerism .[1] The 2-hydroxy group can exist as a pyridone (keto) or pyridinol (enol).[1] If the interconversion rate is slow relative to the chromatographic timescale, you will see split peaks.[1] Additionally, the pyridine nitrogen acts as a Lewis base, interacting strongly with residual silanols on the silica support, causing tailing.[1]

Troubleshooting Protocol:

Q1: Is your pH controlling the ionization state?

  • Diagnosis: At neutral pH, the molecule is in a mixed ionization state (zwitterionic/neutral).[1]

  • Solution: Lock the pH.[1]

    • Acidic Lock (Recommended): Adjust mobile phase to pH 2.5 – 3.0 using Formic Acid or Phosphate Buffer.[1] This protonates the nitrogen (

      
      ) and suppresses silanol ionization (silanols 
      
      
      ), reducing secondary interactions.[1]

Q2: Are you using a "Silanol Shield"?

  • Protocol: If using UV detection, add Triethylamine (TEA) (5 mM) to the mobile phase.[1] TEA acts as a sacrificial base, binding to active silanol sites more aggressively than the 2,5-DHP, sharpening the peak.[1] Note: Do not use TEA with LC-MS.

Table 1: Mobile Phase Additive Effects

AdditiveRoleRecommended Conc.Compatibility
Formic Acid pH control (protonation)0.1% (v/v)UV & MS
Ammonium Formate Buffer (pH 3.[1]0)10–20 mMUV & MS
Sodium Octanesulfonate Ion-Pairing (Retention)5–10 mMUV Only
Triethylamine (TEA) Silanol blocker (Peak Shape)5 mMUV Only

Part 3: Stability & Ghost Peaks

Issue: "My samples turn brown and the signal decreases over time."

The Mechanism: 2,5-DHP is structurally related to hydroquinone.[1] It is highly susceptible to auto-oxidation , converting into quinone-like species (e.g., 5-hydroxy-2-pyridone quinone imine) or ring-opening products like N-formylmaleamic acid [1][2].[1] This reaction is accelerated by light, high pH, and trace metals.[1]

Troubleshooting Protocol:

Q1: How are you preparing the sample?

  • Immediate Fix: Prepare samples in the mobile phase, not pure water. The acidic pH of the mobile phase (if using the protocol above) slows down oxidation.[1]

  • Antioxidant: Add 0.1% Ascorbic Acid or Sodium Bisulfite to the sample diluent.[1] This acts as a scavenger for dissolved oxygen.[1]

Q2: Is the autosampler temperature controlled?

  • Requirement: Maintain autosampler temperature at 4°C . Oxidation rates double with every 10°C increase.[1]

  • Vials: Use Amber glass vials to prevent photo-oxidation.[1]

Workflow: Oxidative Stability Management

StabilityWorkflowSampleSolid 2,5-DHPDiluentDiluent:Mobile Phase + 0.1% Ascorbic AcidSample->DiluentDissolveVialAmber Vial(Light Protection)Diluent->VialOxidationOxidation Risk!(Quinone Formation)Diluent->OxidationInhibitsTempAutosampler4°CVial->TempInjectInjectionTemp->InjectOxidation->SampleAir/Light

Figure 2: Sample preparation workflow designed to minimize auto-oxidation artifacts.[1]

Part 4: Validated Reference Conditions

Based on the physicochemical properties (

1
Method A: UV Detection (Robust QC Method)
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Agilent Zorbax SB-Aq),

    
     mm, 5 µm.[1]
    
  • Mobile Phase: 95% Buffer / 5% Acetonitrile.[1]

    • Buffer: 20 mM Potassium Phosphate (pH 2.[1]8) + 5 mM Sodium Octanesulfonate.[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 295 nm (Max absorption for dihydroxypyridines) [4].[1][4]

  • Temperature: 25°C.

Method B: LC-MS Detection (High Sensitivity)[1]
  • Column: HILIC Amide (e.g., TSKgel Amide-80),

    
     mm, 3 µm.[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: ESI Positive Mode (M+H)+ = 112.04 m/z [5].[1]

References

  • Gauthier, J. J., & Rittenberg, S. C. (1971).[1] The Metabolism of Nicotinic Acid: Purification and Properties of this compound Oxygenase. Journal of Biological Chemistry.

  • MimeDB. (n.d.).[1] this compound Chemical Taxonomy and Metabolism. Microbial Metabolites Database. [1]

  • ChemicalBook. (2024).[1] this compound Properties and pKa Data.

  • Petkevičius, V., et al. (2018).[1] Catabolism of 2-hydroxypyridine by Burkholderia sp.[1] MAK1. ResearchGate.[1]

  • PubChemLite. (2025).[1] this compound Mass Spectrometry Data. University of Luxembourg.[1][5]

Column selection and mobile phase optimization for 2,5-Dihydroxypyridine HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the chromatographic separation and analysis of 2,5-Dihydroxypyridine (2,5-DHP). It is designed to move beyond generic "method development" advice and address the specific physicochemical challenges posed by this amphoteric, oxidation-prone analyte.

Analyte Profile & The "Retention Paradox"

Before selecting a column, one must understand why 2,5-DHP fails in standard workflows. 2,5-DHP is a hydrophilic pyridine derivative (LogP ~ -0.05 to 0.[1]74) with amphoteric properties.[1] It possesses a basic nitrogen (pKa ≈ 2.[1]3) and acidic hydroxyl groups (pKa ≈ 9.2).[1]

  • The Challenge: On a standard C18 column, 2,5-DHP often elutes in the void volume (

    
    ) due to its high polarity.
    
  • The Stability Risk: Like hydroquinone, 2,5-DHP is redox-active.[1] Without precautions, it oxidizes in solution, leading to "disappearing peaks" or the formation of dark pigments (similar to nicotine blue).

Quick Reference Data
PropertyValueImplication for HPLC
LogP -0.05 (Experimental)Poor retention on Alkyl (C18/C8) phases.[1]
pKa (Basic) ~2.3 (Pyridine N)Cationic at pH < 2.[1]0.
pKa (Acidic) ~9.2 (Hydroxyl)Anionic at pH > 9.[1]5.
Solubility ~126 g/L (Water)Highly compatible with Aqueous/HILIC modes.[1]

Module 1: Column Selection Strategy

Q: Why does my standard C18 column show no retention for 2,5-DHP? A: Standard C18 relies on hydrophobic interaction.[1] 2,5-DHP is simply too polar. Even at neutral pH where the molecule is uncharged, the hydrophobic driving force is insufficient to retard the molecule against the mobile phase flow.

Q: What is the recommended stationary phase? A: Amide-HILIC is the Gold Standard for this application. While "Aqueous C18" (polar-embedded) columns can provide slight retention, HILIC (Hydrophilic Interaction Liquid Chromatography) offers superior selectivity and peak shape for dihydroxypyridines.[1]

Column Performance Comparison Matrix
Column ClassMechanismRetention of 2,5-DHPRecommendation
Amide HILIC Partitioning into water-rich layer + H-bondingHigh (

)
Primary Choice
Zwitterionic HILIC Electrostatic + PartitioningHigh Excellent Alternative
Standard C18 Hydrophobic InteractionNone (Elutes at

)
Not Recommended
PFP (Pentafluorophenyl) Pi-Pi InteractionLow to ModerateUse only if HILIC fails
Decision Logic for Column Selection

ColumnSelection Start Start: 2,5-DHP Method Dev CheckMatrix Is Sample Matrix High Salt/Biological? Start->CheckMatrix HILIC_Amide Select Amide HILIC (e.g., BEH Amide, TSKgel Amide-80) CheckMatrix->HILIC_Amide Yes (Precipitation compatible) CheckMS Is Detection MS/MS? CheckMatrix->CheckMS No (Aqueous samples) Optimization Optimization HILIC_Amide->Optimization Proceed to Mobile Phase Opt RP_Polar Select Polar-Embedded C18 (e.g., Aq-C18) with 100% Water CheckMS->HILIC_Amide Yes (High Organic = High Sensitivity) CheckMS->RP_Polar No (UV only)

Figure 1: Decision matrix for selecting the stationary phase based on sample matrix and detection method.

Module 2: Mobile Phase Optimization

Q: What mobile phase conditions stabilize 2,5-DHP? A: You must control two factors: pH and Oxidation .[1]

The Buffer System (pH Control)

For HILIC, we recommend an Ammonium Acetate or Ammonium Formate buffer.

  • Target pH: 3.5 – 5.0 .

  • Reasoning: At this pH, the molecule is largely neutral (between pKa 2.3 and 9.2), reducing secondary electrostatic interactions with silanols that cause peak tailing.

  • Concentration: 10–20 mM is sufficient.[1] High salt can crash out in high-organic HILIC mobile phases.

The "Anti-Oxidant" Strategy

2,5-DHP is prone to auto-oxidation, especially in alkaline conditions or in the presence of trace metal ions.

  • Additive: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous portion of the mobile phase if using UV/ECD detection. (Note: Avoid these for MS detection as they suppress ionization; instead, keep samples at 4°C and analyze immediately).

  • Chelator: If peak splitting occurs due to metal complexation, add 0.1 mM EDTA to the mobile phase.

Recommended HILIC Gradient Protocol[1]
ParameterSetting
Column Amide HILIC (2.1 x 100 mm, 1.7 µm or 3 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.5 (Water)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 0.3 – 0.5 mL/min
Gradient 0 min: 95% B 5 min: 80% B 7 min: 60% B 10 min: 95% B (Re-equilibration is critical in HILIC)
Temp 30°C

Module 3: Detection & Sensitivity

Q: UV detection is not sensitive enough. What are my options? A: 2,5-DHP has a weak chromophore.[1] While it absorbs at ~295-320 nm, the extinction coefficient is low.

Superior Option: Electrochemical Detection (ECD) Because 2,5-DHP is a hydroquinone-like structure (dihydroxy), it is electrochemically active.[1]

  • Sensitivity Gain: ECD is typically 10–100x more sensitive than UV for this analyte.[1][2]

  • Mode: DC Amperometry.

  • Working Electrode: Glassy Carbon or Diamond.[1][2]

  • Potential: +0.6 V to +0.8 V (vs. Ag/AgCl) is typically sufficient to oxidize the hydroxyls.

Troubleshooting Guide (FAQ)

Issue: "My Peak Area is Decreasing Over Time"

Diagnosis: Oxidative degradation of the analyte in the autosampler. Solution:

  • Acidify the Sample: Ensure sample diluent is pH < 4.

  • Amber Glass: Use amber vials to prevent photo-oxidation.[1]

  • Antioxidant: Spike sample with 0.1% Ascorbic Acid.

  • Temperature: Set autosampler to 4°C.

Issue: "Severe Peak Tailing"

Diagnosis: Secondary interactions between the basic nitrogen of the pyridine ring and residual silanols on the silica surface. Solution:

  • Increase Buffer Strength: Move from 5 mM to 20 mM Ammonium Acetate.

  • Check pH: Ensure pH is not near the pKa (avoid pH ~2.3 or ~9.0). pH 4.5 is the "sweet spot".

  • Switch Column: Use a "capped" Amide column or a polymer-based HILIC column (e.g., iHILIC) which has no silanols.[1]

Issue: "Retention Time Drift in HILIC"

Diagnosis: Insufficient equilibration. HILIC columns form a "water layer" on the surface that takes time to stabilize. Solution:

  • Equilibration Time: HILIC requires 20–30 column volumes of equilibration, compared to 5–10 for RP.

  • Water Content: Never run 100% MeCN. Always keep at least 3-5% water in Mobile Phase B to maintain the hydration layer.

References

  • MiMeDB. (2025). Showing metabocard for this compound (MMDBc0054205).[1] Microbial Metabolites Database.[1] [Link][1]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Application Notes.[1] [Link]

  • Petkevičius, V., et al. (2018).[1][3] Catabolism of 2-hydroxypyridine by Burkholderia sp.[1][3] MAK1. ResearchGate / Scientific Reports.[1] [Link]

  • GL Sciences. (2020).[1] Electrochemical Detector for HPLC (ED743).[1][2] Technical Guide.[1] [Link]

Sources

Technical Support Center: Stabilizing 2,5-Dihydroxypyridine During Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dihydroxypyridine (DHP). This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize the degradation of this compound during your experimental workflows. As a compound susceptible to oxidation, proper sample handling is critical for obtaining accurate and reproducible results.

Understanding the Instability of this compound

This compound is a pyridine derivative characterized by hydroxyl groups at the 2 and 5 positions, which contribute to its chemical reactivity.[1] The primary challenge in handling DHP is its susceptibility to oxidation, a process that can be accelerated by several factors in a typical laboratory environment. This degradation can lead to the formation of various byproducts, compromising the integrity of your samples and leading to inaccurate analytical results.

The main degradation pathway for DHP is the oxidation of its dihydroxypyridine ring. This process can be initiated and accelerated by:

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation of DHP.

  • Metal Ions: Trace metal ions, particularly transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), can act as catalysts, significantly speeding up the oxidation process.[2]

  • pH: The stability of DHP is pH-dependent. While specific data for DHP is limited, related dihydroxy- and hydroxypyridine compounds show varying stability profiles across the pH spectrum, with some being more stable in acidic conditions.[3]

  • Light Exposure: Like many aromatic compounds, DHP can be susceptible to photodegradation, where exposure to light, especially UV wavelengths, can provide the energy to initiate degradation reactions.[3]

  • Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including the degradation of DHP.

This guide will provide practical strategies to mitigate these factors and ensure the stability of your this compound samples.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dark, and dry environment. To minimize oxidation, it is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. A refrigerator at 2-8°C is recommended for short-to-medium-term storage. For long-term storage, freezing at -20°C or below is advisable.

Q2: I've noticed my DHP solution turning a yellowish or brownish color. What does this indicate?

A2: A color change in your DHP solution is a common indicator of degradation. The formation of colored byproducts is often associated with oxidation of the pyridine ring. If you observe a color change, it is a strong indication that your sample has degraded, and the results obtained from it may not be reliable.

Sample Preparation

Q3: What is the best solvent to dissolve this compound in for analytical purposes?

A3: this compound has good aqueous solubility (126 g/L).[1] For many applications, especially those involving biological samples, starting with an aqueous buffer is common. However, to minimize degradation, the choice of solvent and its preparation are crucial.

  • Aqueous Buffers: If using an aqueous buffer, it should be deoxygenated (e.g., by sparging with nitrogen or argon) prior to dissolving the DHP.

  • Organic Solvents: Methanol and acetonitrile are common solvents for HPLC and LC-MS analysis. While DHP is soluble in these, it's still advisable to use deoxygenated solvents if possible.

Q4: What is the optimal pH for my DHP solutions to ensure stability?

Q5: How can I prevent metal-catalyzed oxidation of my DHP samples?

A5: The addition of a chelating agent is highly effective in sequestering metal ions that can catalyze DHP oxidation.

  • EDTA (Ethylenediaminetetraacetic acid): Add EDTA to your buffers and solutions at a final concentration of 1-5 mM .[4] This will effectively bind to divalent metal ions and prevent them from participating in redox reactions.

Use of Additives

Q6: Should I add an antioxidant to my DHP solutions? If so, which one and at what concentration?

A6: Yes, using an antioxidant is a highly recommended and effective strategy to prevent the oxidation of DHP.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is very effective in scavenging reactive oxygen species. A working concentration of 0.1% to 1% (w/v) is a good starting point. Prepare the ascorbic acid solution fresh and add it to your DHP solution immediately.

  • Dithiothreitol (DTT): Another effective antioxidant, particularly for protecting sulfhydryl groups, but also useful for general protection against oxidation.[5] A final concentration of 1-5 mM is typically used.

During Analysis

Q7: My DHP peak in HPLC is inconsistent or decreasing over time in the autosampler. What can I do?

A7: This is a classic sign of sample instability in the autosampler. Here are some troubleshooting steps:

  • Refrigerate the Autosampler: Set your autosampler temperature to 4°C to slow down degradation.

  • Use Amber Vials: Protect your samples from light by using amber or black autosampler vials.[6][7]

  • Limit Oxygen Exposure: Use vial caps with low-bleed septa to minimize oxygen diffusion into your samples.

  • Prepare Fresh Samples: If instability is severe, prepare samples immediately before analysis and limit their time in the autosampler.

  • In-vial Stabilization: Ensure your sample diluent contains an antioxidant and/or chelating agent as discussed above.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape or splitting in HPLC 1. Sample degradation in the vial. 2. On-column degradation. 3. Interaction with metal components of the HPLC system.1. Implement the stabilization strategies outlined in the FAQs (antioxidants, chelators, low temperature, light protection). 2. Adjust mobile phase pH to be slightly acidic. 3. Passivate your HPLC system with a chelating agent solution to remove metal contaminants.
Low or no recovery of DHP from biological samples 1. Rapid degradation during extraction. 2. Binding to sample matrix components.1. Add antioxidants and chelators to your extraction buffer immediately. 2. Keep samples on ice throughout the extraction process. 3. Optimize your extraction method to be as rapid as possible.
Inconsistent quantification results between runs 1. Inconsistent sample preparation and handling. 2. Degradation of stock solutions or standards.1. Standardize your sample preparation workflow meticulously. 2. Prepare fresh stock solutions and standards regularly. Store them under inert gas at low temperatures.
Appearance of unknown peaks in chromatograms 1. Formation of DHP degradation products.1. Compare chromatograms of fresh vs. aged samples to identify degradation peaks. 2. Use mass spectrometry to identify the unknown peaks and confirm they are related to DHP.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

This protocol describes the preparation of a 10 mM aqueous stock solution of DHP with stabilizing agents.

Materials:

  • This compound (solid)

  • Ultrapure water

  • Ascorbic acid

  • EDTA disodium salt dihydrate

  • Nitrogen or Argon gas

  • Amber glass vial with a screw cap and PTFE-lined septum

Procedure:

  • Deoxygenate Water: Take a sufficient volume of ultrapure water in a flask and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Solution: In a separate container, use the deoxygenated water to prepare a solution containing 0.5% (w/v) ascorbic acid and 2 mM EDTA.

  • Weigh DHP: In an amber glass vial, accurately weigh the required amount of solid this compound to make a 10 mM solution.

  • Dissolve DHP: Add the stabilizer solution to the vial containing the DHP to the final desired volume.

  • Inert Atmosphere: Gently flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.

  • Storage: Store the stock solution at 2-8°C for short-term use (up to one week) or at -20°C or below for long-term storage.

Protocol 2: Extraction of this compound from a Biological Matrix (e.g., Plasma)

This protocol provides a general guideline for extracting DHP from a protein-rich biological matrix while minimizing degradation.

Materials:

  • Biological sample (e.g., plasma)

  • Extraction Solvent: Acetonitrile with 0.1% formic acid, 0.5% ascorbic acid, and 1 mM EDTA (prepare fresh and keep on ice)

  • Microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g and maintaining 4°C

Procedure:

  • Pre-cool: Pre-cool the biological samples, extraction solvent, and centrifuge to 4°C.

  • Protein Precipitation: In a microcentrifuge tube, add 3 volumes of the cold extraction solvent to 1 volume of the biological sample (e.g., 300 µL of solvent to 100 µL of plasma).

  • Vortex: Immediately vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the extracted DHP to a clean amber autosampler vial.

  • Analysis: Analyze the samples immediately or store them at 4°C in the autosampler for a short period. For longer storage before analysis, store at -80°C.

Visualizing the Degradation Pathway and Mitigation Strategies

The following diagrams illustrate the key factors leading to DHP degradation and the recommended strategies to prevent it.

Caption: Key factors contributing to the degradation of this compound.

Caption: Recommended strategies to minimize the degradation of this compound.

By implementing these best practices, you can significantly improve the stability of your this compound samples, leading to more accurate and reliable experimental outcomes.

References

  • Al-Malaika, S., & Issenhuth, S. (2001). The effect of hydroperoxides on the photodegradation of thymoquinone: a model for antioxidant action.
  • MiMeDB. (n.d.). Metabocard for this compound (MMDBc0054205). Retrieved from [Link]

  • Fukuzawa, K., & Gebicki, J. M. (1983). Oxidation of α-tocopherol in micelles and liposomes by the hydroxyl, perhydroxyl, and superoxide free radicals. Archives of Biochemistry and Biophysics, 226(1), 242-251.
  • Khan Academy. (n.d.). Oxidation-reduction (redox) reactions. Retrieved from [Link]

  • ResearchGate. (2018). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine... [Image]. Retrieved from [Link]

  • Spasić, S. D., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 153.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • Hosoya, T., & Rosenau, T. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide under moderately alkaline conditions resembling pulp bleaching: a combined kinetic and computational study. The Journal of Organic Chemistry, 78(22), 11194–11203.
  • Abdel-Moety, E. M., et al. (2013). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS.
  • Lab Bulletin. (n.d.). Protecting Light Sensitive Samples from Degradation. Retrieved from [Link]

  • SilcoTek. (2017, September 15). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • Margolis, S. A., & Davis, T. P. (1988). Stabilization of Ascorbic Acid in Human Plasma, and Its Liquid-Chromatographic Measurement. Clinical Chemistry, 34(11), 2217-2223.
  • Rautiainen, S., et al. (2009). Oxidation of EDTA with H2O2 catalysed by metallophthalocyanines. Chemosphere, 77(5), 659-664.
  • Al-Salami, H., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 10(4), 213.
  • Dimeski, G., et al. (2016). Managing ethylenediaminetetraacetic acid (EDTA) interference in EDTA contaminated samples - selectivity in reporting analytes.
  • Chisvert, A., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4843.
  • Ok, S., et al. (2024). Preservation and Integrity of Laboratory Solutions: Understanding the Impact of Storage Practices on Chemical Stability and Experimental Accuracy. Honors Theses. 3815.
  • Khan Academy. (n.d.). Oxidation–reduction (redox) reactions. Retrieved from [Link]

  • Matos, J. O., et al. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 12(11), 1599.
  • Sahin, E., et al. (2013). Light Scattering as a Sensitive Tool for Rapid Pre-Formulation and Formulation of Proteins. Journal of Pharmaceutical Sciences, 102(7), 2049-2060.
  • Reddit. (2023, June 1). Efficient shortcut way to tell if a compound is being reduced or oxidized? [Online forum post]. Retrieved from [Link]

  • Polish Pharmaceutical Society. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Park, E. H., et al. (2006). Simultaneous oxidation of EDTA and reduction of metal ions in mixed Cu(II)/Fe(III)
  • DeSilva, B., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 463-470.
  • CABI. (2013). STABILIZATION OF L-ASCORBIC ACID WATER SOLUTIONS DURING ITS DETERMINATION BY HORSERADISH PEROXIDASE. Retrieved from [Link]

  • Ionescu, S., et al. (2024).
  • Fleschhut, J., & Schieber, A. (2007). Stability to light, heat, and hydrogen peroxide at different pH values and DPPH radical scavenging activity of acylated anthocyanins from red radish extract. Journal of Agricultural and Food Chemistry, 55(10), 4053-4059.
  • Wikipedia. (n.d.). This compound 5,6-dioxygenase. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • WPI. (2023, May 2). Development of a Method to Determine EDTA Concentration. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]

  • Impact Factor. (2024, June 10). Simultaneous RP-HPLC Estimation, Validation and Stability Indicating Assay of Two-Component Tablet Formulation Containing Grazoprevir and Pibrentasvir. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Degradation of 2,5-Dihydroxy-1,4-benzoquinone by Hydrogen Peroxide under Moderately Alkaline Conditions Resembling Pulp Bleaching: A Combined Kinetic and Computational Study [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Light-protective packaging materials for foods and beverages [Image]. Retrieved from [Link]

  • Bio-Techne. (n.d.). Vitamin C/Ascorbic Acid Assay Kit (Colorimetric) NBP3-25905 Manual. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2,5-Dihydroxypyridine (2,5-DHP) Fluorescence Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2,5-Dihydroxypyridine (2,5-DHP) is a critical metabolic intermediate, appearing prominently in the catabolism of nicotinic acid (via the maleamate pathway) and the degradation of nicotine by Pseudomonas species. While often quantified via UV-Vis absorbance at 320 nm (ε ≈ 5,200 M⁻¹cm⁻¹), fluorescence-based detection offers higher sensitivity but presents unique stability challenges.

The Core Problem: Users frequently report rapid signal decay and high background noise. This is rarely a "bad batch" of reagents but rather a fundamental chemical instability. 2,5-DHP is highly susceptible to auto-oxidation in aerobic, alkaline conditions, converting into non-fluorescent, light-absorbing quinones (e.g., 2,5-pyridinoquinone) and dark pigments. This creates a "double penalty" on SNR:

  • Loss of Signal: The fluorophore is consumed.

  • Increase in Noise: The oxidation products act as inner-filter agents, absorbing both excitation and emission light.

This guide provides a root-cause analysis and actionable protocols to stabilize 2,5-DHP and maximize your assay's dynamic range.

Diagnostic Module: Why is my SNR low?

Before altering your protocol, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic Start START: Low SNR Observed CheckBackground Is Background Fluorescence High? Start->CheckBackground Yes CheckSignal Is Specific Signal Low/Decaying? Start->CheckSignal No (Background is normal) MediaAuto Issue: Media Autofluorescence (Blue/Green Region) CheckBackground->MediaAuto Clear buffer Oxidation Issue: Auto-oxidation Products (Brown/Yellow tint) CheckBackground->Oxidation Buffer turned yellow/brown pH_Check Check pH (Is it > 8.0?) CheckSignal->pH_Check InnerFilter Issue: Inner Filter Effect (Absorbance > 0.1 OD) CheckSignal->InnerFilter High Concentration pH_Check->Oxidation Yes (High pH promotes oxidation) Tautomer Issue: Wrong Tautomer (Lactim vs Lactam) pH_Check->Tautomer No (Wrong pH for fluorescence)

Figure 1: Diagnostic logic tree for isolating SNR issues in 2,5-DHP assays.

Critical Parameters & Optimization Guide

A. Spectral Properties & Filter Selection

Many users incorrectly use "standard" GFP or DAPI filters. 2,5-DHP requires specific UV/Blue excitation.

ParameterValueNotes
Excitation Max 320 nm (Primary)Matches the strong absorbance band (π-π* transition).[1]
Emission Max ~390–420 nm Blue region.[1] Highly solvent/pH dependent.
Extinction Coeff. 5,200 M⁻¹cm⁻¹At 320 nm (pH 7.0).[1]
pKa Values pKa₁ ≈ 2.3 (N-H⁺)pKa₂ ≈ 9.2 (OH)Fluorescence quantum yield often peaks for the neutral or mono-anionic species.[1]

Recommendation: Use a monochromator-based reader if possible to scan for the exact emission peak in your specific buffer, as the Stokes shift can vary with solvent polarity.

B. Controlling Auto-Oxidation (The "Brown Noise" Factor)

The rapid oxidation of 2,5-DHP into quinones is the #1 killer of SNR.

  • Mechanism: In the presence of O₂ and transition metals (trace Fe/Cu), 2,5-DHP oxidizes to 2,5-pyridinoquinone.

  • Symptom: Assay buffer turns yellow/brown within minutes.

  • Protocol Fix:

    • Degas Buffers: Use Argon/Nitrogen sparging for 15 mins prior to assay.

    • Chelation: Add 0.5 mM EDTA to sequester trace metals that catalyze oxidation.

    • Reducing Agents: Add 1–2 mM Ascorbic Acid or DTT (Dithiothreitol) to the buffer.

      • Note: Ascorbate is preferred for real-time enzymatic assays as DTT may inhibit certain metalloenzymes (like NicX).

C. pH Optimization (Tautomer Control)

2,5-DHP exists in equilibrium between the diol (lactim) and keto (lactam) forms. The fluorescent quantum yield differs significantly between these states.

  • Acidic/Neutral (pH 6.0–7.5): Favors the stable, fluorescent form.

  • Basic (pH > 8.5): Promotes deprotonation (pKa ~9.2) and rapid oxidative degradation.

Action: Buffer at pH 7.0–7.4 using HEPES or Phosphate. Avoid Tris if possible, as its primary amine can occasionally react with oxidized quinone byproducts.

Step-by-Step Optimization Workflow

Protocol: Stabilized Fluorometric Quantification

Materials:

  • This compound standard (freshly prepared).

  • Buffer: 50 mM HEPES, pH 7.2, 0.5 mM EDTA, 1 mM Ascorbic Acid.

  • Black-walled 96-well microplate (to reduce cross-talk).[1]

Workflow:

  • Stock Preparation (Critical):

    • Dissolve 2,5-DHP in 0.1 M HCl initially. The acidic environment stabilizes the molecule against oxidation during storage.

    • Storage: -80°C, protected from light. Discard if yellow.

  • Assay Reaction:

    • Dilute stock into the Degassed HEPES Buffer immediately before measurement.

    • Final concentration should be < 50 µM to avoid the Inner Filter Effect (where the molecule absorbs its own excitation light).

  • Measurement:

    • Ex: 320 nm (Bandwidth 9 nm)[1]

    • Em: 410 nm (Bandwidth 20 nm)[1]

    • Gain: Set using the highest standard (e.g., 50 µM).

    • Read Mode: Endpoint (immediate) or Kinetic (if monitoring enzymatic production).

Data Analysis: Calculate SNR using the formula:



Target SNR: > 10 for quantitative assays.

Frequently Asked Questions (FAQs)

Q1: My samples turn yellow after 10 minutes. Is the data valid? A: Likely not. The yellow color indicates quinone formation. This product absorbs at ~400 nm, directly overlapping with your emission window (Quenching). You must add an antioxidant (Ascorbate) or measure immediately.

Q2: Can I use a standard UV plate reader? A: Yes, but ensure your plate is UV-transparent . Standard polystyrene plates block light below 340 nm. Use UV-Star® or quartz-bottom plates for excitation at 320 nm.[1]

Q3: I see a signal in my "No Enzyme" control. Why? A: This is likely Raman scattering from the water or buffer components if your gain is too high, or autofluorescence from plasticware. Run a "Buffer Only" spectral scan. If the peak shifts when you change excitation wavelength, it is Raman scattering. If it stays fixed, it is contamination.

Q4: Is 2,5-DHP the same as "Dihydropyridine" (DHP) calcium channel blockers? A: No. This is a common confusion. "Dihydropyridines" (like Nifedipine) are reduced pyridine derivatives (Hantzsch esters) often fluorescent in the blue range. This compound is an aromatic pyridine diol.[2] Ensure you have the correct CAS number (CAS: 5154-01-8 for the diol).

References

  • Jiménez, J. I., et al. (2008).[3] "Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440." Proceedings of the National Academy of Sciences, 105(32), 11329–11334. (Establishes 320 nm absorbance and instability). [1]

  • Ganasen, M., et al. (2018).[4] "Catabolism of 2-Hydroxypyridine by Burkholderia sp.[4] Strain MAK1." Applied and Environmental Microbiology, 84(15). (Details the enzymatic production of 2,5-DHP).

  • Li, Z., et al. (2021).[5] "Structure-guided insights into heterocyclic ring-cleavage catalysis of the non-heme Fe(II) dioxygenase NicX." Nature Communications. (Discusses pKa and oxidation mechanisms). [1]

  • MIMEDB. "Metabocard for this compound." (Chemical and physical properties).[2][3][5][6][7][8][9][10][11][12] [1]

Sources

Validation & Comparative

Comparative analysis of 2,5-Dihydroxypyridine and alpha-cyano-4-hydroxycinnamic acid (CHCA) as MALDI matrices

Comparative Analysis: -Cyano-4-hydroxycinnamic acid (CHCA) vs. 2,5-Dihydroxybenzoic acid (2,5-DHB) as MALDI Matrices[1][2][3][4][5][6]

Executive Summary

In Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice between CHCA and 2,5-DHB is rarely a matter of preference but rather a dictate of the analyte's physicochemical properties.[2]

  • CHCA is the "Hot" matrix: It facilitates high internal energy transfer, making it ideal for peptides and small proteins (<10 kDa) where high sensitivity is required, often at the cost of increased fragmentation.

  • 2,5-DHB is the "Cool" matrix: It yields softer ionization with less metastable decay, making it the gold standard for glycans, glycoproteins, and intact proteins (>10 kDa), albeit with lower shot-to-shot reproducibility due to its crystallization habit.[1][2]

This guide provides a technical breakdown for application scientists optimizing workflows in proteomics and drug discovery.

Chemical Profile & Mechanism of Action

The fundamental difference in performance stems from how these matrices crystallize and absorb laser energy (typically 337 nm or 355 nm).

Feature

-Cyano-4-hydroxycinnamic acid (CHCA)
2,5-Dihydroxybenzoic acid (2,5-DHB)
CAS Number 28166-41-8490-79-9
Energy Transfer "Hot" (Hard): Promotes In-Source Decay (ISD) and Post-Source Decay (PSD).[1][2]"Cool" (Soft): Minimizes fragmentation; preserves labile groups (e.g., sialic acids, phosphorylation).[2]
Crystallization Forms dense, homogeneous micro-crystals.[2] Allows for automated rastering.[1][2]Forms large, needle-like crystals at the rim of the droplet.[2] Creates "Sweet Spots."
Analyte Inclusion Surface adsorption/inclusion.[1][2]Volumetric inclusion within the crystal lattice.[2]
Salt Tolerance Low (< 10 mM).[1] Requires desalting (ZipTip).[1]Moderate to High.[1][2] Can tolerate buffers better than CHCA.[1]
The "Proton Transfer" Dynamic

CHCA has a higher proton affinity compared to DHB. This makes CHCA exceptionally efficient at ionizing basic peptides (arginine/lysine-rich) but potentially suppressive for hydrophobic or acidic analytes.[1][2] DHB, being a benzoic acid derivative, offers a broader ionization profile for complex mixtures, including synthetic polymers and oligosaccharides.[2]

Performance Data & Application Scenarios

Sensitivity vs. Resolution[1][2]
  • CHCA typically yields 5–10x higher signal-to-noise (S/N) ratios for peptides below 3,000 Da.[1][2] It is the default for Peptide Mass Fingerprinting (PMF).[2]

  • 2,5-DHB excels in the high-mass range.[1][2] For a monoclonal antibody (~150 kDa), CHCA often fails to produce a resolved singly charged peak

    
    , whereas DHB yields clear charge states (
    
    
    ).[2]
Analyte Specificity Table[1][2]
Application AreaPreferred MatrixTechnical Rationale
Peptide Mapping (Tryptic Digest) CHCA Homogeneous layer allows high-throughput automation; superior sensitivity for low-abundance peptides.[1][2]
Intact Proteins (>20 kDa) 2,5-DHB "Cool" ionization prevents protein fragmentation; reduces peak broadening.[1][2]
Glycans / Glycopeptides 2,5-DHB Preserves labile sialic acid residues that would detach under "Hot" CHCA conditions.[1][2]
Phosphopeptides 2,5-DHB (often + Phosphoric Acid)CHCA can cause loss of phosphate groups (80 Da neutral loss) during ionization.[1][2]
Synthetic Polymers (PEG, PMMA) 2,5-DHB Better cationization (usually with Na+ or K+ salts added) for polymer distribution analysis.[2]
Oligonucleotides AlternativeNeither is ideal.[1][2] 3-Hydroxypicolinic acid (3-HPA) (a pyridine derivative) is preferred here.[1]

Experimental Protocols

Protocol A: The "Dried Droplet" Method (Standard)

Use for 2,5-DHB to encourage crystal growth.[2]

  • Solubilization: Dissolve 2,5-DHB at 20 mg/mL in 50:50 Acetonitrile (ACN):Water + 0.1% TFA.

    • Note: DHB is highly soluble; high concentration is needed for good needles.[1][2]

  • Mixing: Mix analyte 1:1 with matrix solution in a microtube.

  • Deposition: Spot 1 µL onto the steel target plate.

  • Drying: Allow to air dry at room temperature.

    • Observation: Look for a "rim" of needle crystals.[2]

  • Acquisition: Manually aim the laser at the crystal rim ("Sweet Spot") for best signal.[2]

Protocol B: The "Thin Layer" Method (High Resolution)

Use for CHCA to maximize reproducibility.

  • Solubilization: Dissolve CHCA at saturated concentration in Acetone or 100% ACN.[1][2]

  • Base Layer: Apply 0.5 µL of matrix solution to the target.[2] It will dry instantly, forming a thin, opaque film.[2]

  • Analyte Application: Apply 0.5 µL of acidified analyte solution (in 0.1% TFA) on top of the matrix film.[2]

  • Recrystallization: The solvent in the analyte drop partially re-dissolves the surface matrix, co-crystallizing the peptide into the upper layer.

  • Wash (Optional): Rinse with 2 µL cold 0.1% TFA to remove salts (on-target washing).[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting between CHCA and DHB based on analyte class and mass.

MatrixSelectionStartAnalyte CharacterizationMassCheckMolecular Weight?Start->MassCheckSpecialLabile Modifications?(Phospho/Glyco)Start->SpecialTypeCheckAnalyte Class?MassCheck->TypeCheck> 3,000 Da(Proteins/Polymers)UseCHCASelect CHCA(Hot Matrix)MassCheck->UseCHCA< 3,000 Da(Peptides)UseDHBSelect 2,5-DHB(Cool Matrix)TypeCheck->UseDHBIntact ProteinsGlycoproteinsPolymersUseHPASelect 3-HPA(Pyridine Derivative)TypeCheck->UseHPAOligonucleotides(DNA/RNA)Special->UseCHCANo (High Sensitivity)Special->UseDHBYes (Preserve PTMs)

Figure 1: Decision tree for MALDI matrix selection. CHCA is prioritized for sensitivity in low-mass peptides, while DHB is the choice for structural preservation and high-mass analysis.[1][2]

Technical Note on Pyridine-Based Alternatives

While This compound is not a standard matrix, the user query may refer to specific pyridine derivatives used in niche applications:

  • 3-Hydroxypicolinic Acid (3-HPA): The standard for oligonucleotides.[1][2] It minimizes alkali adduct formation which is critical for DNA sequencing.[1][2]

  • 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP): A novel matrix recently reported (2024) to outperform DHB in imaging tissue metabolites, offering smaller crystal sizes and higher vacuum stability [1].[1][2]

Recommendation: Unless working with oligonucleotides (use 3-HPA) or experimental tissue imaging (consider HNTP), stick to 2,5-DHB as the robust alternative to CHCA.[1][2]

References

  • Wang, X., et al. (2024).[2] "2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites." Analytical Chemistry. Available at: [Link][1][2]

  • Karas, M., & Hillenkamp, F. (1988).[2] "Laser desorption ionization of proteins with molecular masses exceeding 10,000 daltons."[2][3] Analytical Chemistry. Available at: [Link][1][2]

  • Beavis, R. C., & Chait, B. T. (1992).[2] "Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins." Rapid Communications in Mass Spectrometry. Available at: [Link][1][2]

  • Strupat, K., et al. (1991).[2][4] "2,5-Dihydroxybenzoic acid: a new matrix for laser desorption-ionization mass spectrometry." International Journal of Mass Spectrometry and Ion Processes. Available at: [Link][1][2]

Comparative Guide: Sinapinic Acid vs. 2,5-Dihydroxyacetophenone (2,5-DHAP) for Protein MALDI-MS

[1]

Editorial Note on Nomenclature: The specific chemical "2,5-Dihydroxypyridine" is not a standard MALDI matrix for protein analysis. Based on phonetic similarity and application context (protein analysis), this guide addresses 2,5-Dihydroxyacetophenone (2,5-DHAP) , the primary alternative to Sinapinic Acid for intact proteins, particularly in In-Source Decay (ISD) applications. We also briefly address 2,5-Dihydroxybenzoic Acid (2,5-DHB) where relevant for glycoproteins.

Executive Summary: The "Workhorse" vs. The "Sequencer"

In the landscape of MALDI-TOF MS protein analysis, matrix selection is not merely a procedural step; it is the primary determinant of ionization efficiency, resolution, and fragmentation.

  • Sinapinic Acid (SA): The industry "gold standard" for intact proteins (>10 kDa). It excels in creating robust, heterogeneous crystals that yield high ion intensity for molecular weight determination (Linear Mode). It is the "harder" of the two matrices in terms of crystal formation but "softer" in ionization, preserving the intact pseudo-molecular ion

    
    .
    
  • 2,5-Dihydroxyacetophenone (2,5-DHAP): The specialized alternative.[1] While less tolerant of salts than SA, DHAP is the matrix of choice for In-Source Decay (ISD) top-down sequencing. It promotes specific fragmentation of the protein backbone directly in the source, allowing for sequence verification without enzymatic digestion.

Key Takeaway: Use SA for rapid molecular weight fingerprinting. Use 2,5-DHAP when you need sequence information (ISD) or are analyzing specific hydrophobic proteins that fail to co-crystallize with SA.

Chemical Mechanics & Ionization Physics

Understanding the underlying mechanism allows for troubleshooting when signals fail.

Sinapinic Acid (SA)[2][3][4][5]
  • Structure: 3,5-dimethoxy-4-hydroxycinnamic acid.[2]

  • Mechanism: The cinnamic acid derivative structure effectively absorbs UV energy (337 nm or 355 nm) and dissipates it gently to the analyte.

  • Crystallization: Forms large, heterogeneous crystals. This results in "sweet spots"—localized areas of high ionization efficiency.

  • Protonation: High proton affinity allows for efficient generation of singly charged

    
     and doubly charged 
    
    
    ions, reducing spectral complexity.
2,5-Dihydroxyacetophenone (2,5-DHAP)[1][2][6][7]
  • Structure: A phenyl ring with a ketone and two hydroxyl groups.

  • Mechanism: DHAP acts as a hydrogen radical donor. Upon laser irradiation, it facilitates the transfer of hydrogen radicals to the protein backbone, inducing cleavage at N-C

    
     bonds (c- and z-ions).
    
  • Crystallization: Forms smaller, more homogeneous crystals compared to SA, often requiring specific solvent conditions (e.g., ethanol/ammonium citrate) to prevent segregation.

Decision Logic: Matrix Selection Workflow

The following decision tree illustrates the logical pathway for selecting the correct matrix based on analytical goals.

MatrixSelectionStartProtein Sample AnalysisGoalDefine Analytical GoalStart->GoalIntactMassIntact Mass (MW)FingerprintingGoal->IntactMassMW DeterminationSequenceSequence Verification(Top-Down / ISD)Goal->SequenceN/C-term SequencingGlycoGlycoprotein/GlycanAnalysisGoal->GlycoPTM AnalysisSA_PathSinapinic Acid (SA)IntactMass->SA_Path>10 kDa, Robust SignalDHAP_Path2,5-DHAPSequence->DHAP_PathHigh ISD EfficiencyDHB_Path2,5-DHBGlyco->DHB_PathSoft Ionization/MetastableSA_Path->DHAP_PathIf SA fails (Hydrophobic)

Figure 1: Decision matrix for selecting SA, DHAP, or DHB based on the specific protein analysis requirement.

Comparative Performance Data

The following table synthesizes experimental performance metrics for both matrices.

FeatureSinapinic Acid (SA)2,5-Dihydroxyacetophenone (DHAP)
Primary Application Intact Mass Measurement (Linear Mode)In-Source Decay (ISD) Sequencing
Mass Range Excellent for >10 kDa to 150 kDa+Good for 8–100 kDa
Salt Tolerance High (Robust against buffers)Moderate (Requires desalting)
Crystal Morphology Large, heterogeneous (Sweet spots)Small, homogeneous (if prepped correctly)
Sensitivity High (Femtomole range)High (often superior for hydrophobic proteins)
Laser Fluence Requires higher energyIonizes at lower fluence
Vacuum Stability HighModerate (Sublimates faster than SA)
Resolution Moderate (Broad peaks due to adducts)High (Sharper peaks in Reflectron mode)

Validated Experimental Protocols

To ensure reproducibility, follow these specific preparation workflows.

Protocol A: Sinapinic Acid (Standard Dried Droplet)

Best for: Routine MW determination of soluble proteins.

  • Solvent Preparation: Mix 30% Acetonitrile (ACN) / 70% Water / 0.1% Trifluoroacetic acid (TFA).

  • Matrix Solution: Dissolve SA to saturation (approx. 10 mg/mL) in the solvent. Vortex for 1 minute. Centrifuge to pellet undissolved crystals. Use the supernatant.

  • Sample Prep: Dilute protein sample to ~1–10 pmol/µL in 0.1% TFA.

  • Spotting:

    • Deposit 1 µL of Matrix supernatant on the target plate.

    • Immediately add 1 µL of Protein sample into the wet matrix drop.

    • Pipette up and down 3 times to mix.

    • Critical Step: Allow to air dry at room temperature. Do not apply vacuum or heat, as this alters crystal formation.

Protocol B: 2,5-DHAP (AnchorChip / ISD Prep)

Best for: Top-down sequencing and hydrophobic proteins.

  • Solvent Preparation: Mix 25% Ethanol / 75% Water (Note: ACN is often avoided with DHAP to prevent rapid evaporation issues).

  • Matrix Solution: Dissolve 2,5-DHAP at 7.6 mg/mL in the solvent.

    • Add-on: For ISD experiments, add Diammonium Hydrogen Citrate (DAC) . Mix the DHAP solution with a 20 mg/mL DAC solution in a 10:1 ratio. This aids in proton transfer for fragmentation.

  • Spotting:

    • Mix Protein sample 1:1 with the Matrix solution in a microtube.

    • Deposit 1 µL of the mixture onto an AnchorChip target (if available) or standard steel target.

    • Critical Step: DHAP is sensitive to humidity. Ensure drying occurs in a consistent, low-humidity environment to form small, uniform crystals.

Advanced Workflow: In-Source Decay (ISD) with DHAP

When simple mass measurement (SA) is insufficient and sequence validation is required, the DHAP workflow is activated.

ISD_WorkflowSamplePurified ProteinMixMix with DHAP + Ammonium CitrateSample->MixSpotSpot on Target(Crystallization)Mix->SpotLaserMALDI Source(High Fluence)Spot->LaserFragmentH-Radical Transfer(Backbone Cleavage)Laser->FragmentISD EventSpectrumc- and z-ion Series(Sequence Readout)Fragment->Spectrum

Figure 2: The mechanism of In-Source Decay (ISD) using DHAP, facilitating hydrogen radical transfer for protein sequencing.

Troubleshooting & Optimization

  • Issue: No Signal with SA.

    • Cause: Protein may be too hydrophobic or precipitating in the acidic matrix solution.

    • Fix: Switch to DHAP or add a non-ionic detergent (e.g., n-Octylglucoside) to the SA solution.

  • Issue: Poor Resolution with DHAP.

    • Cause: Inhomogeneous crystallization or "rim" effects.

    • Fix: Use the "recrystallization" method: deposit 1 µL of ethanol on the dried spot to re-dissolve and re-crystallize the matrix, often improving homogeneity.

  • Issue: High Sodium Adducts.

    • Fix: Wash the dried spot (on-target washing). Place 2 µL of cold 0.1% TFA on the dried matrix/sample spot, wait 5 seconds, and pipette off (or blow off). This removes surface salts.

References

  • Bruker Daltonics. (n.d.). MALDI Matrices and their Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006). 2,5-Dihydroxyacetophenone: a matrix for highly sensitive matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of proteins. PubMed.[3] Retrieved from [Link]

  • MDPI. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids (Context on Matrix Development). Retrieved from [Link]

A Senior Application Scientist's Guide to Validating an HPLC Method for 2,5-Dihydroxypyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide eschews a simple checklist approach. Instead, it delves into the rationale behind our methodological choices, particularly addressing the challenges posed by a polar analyte like 2,5-Dihydroxypyridine. We will compare and contrast different analytical strategies, providing the experimental framework to prove that a method is not just functional, but fit for its intended purpose, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

The Analytical Challenge: Understanding this compound

This compound is a polar aromatic compound.[3] Its polarity presents a significant hurdle in conventional reversed-phase (RP) HPLC. Standard C18 columns, packed with a non-polar stationary phase, rely on hydrophobic interactions to retain analytes.[4] Highly polar compounds like this compound have a strong affinity for the highly aqueous mobile phases required for their elution, leading to poor retention, short run times, and potential interference from the solvent front.[5]

This necessitates a considered approach to method development before validation can even begin. Our primary goal is to find a column and mobile phase combination that provides adequate retention and symmetrical peak shape.

Comparison of Chromatographic Approaches
ApproachStationary Phase PrinciplePros for this compoundCons
Standard C18 Highly hydrophobic alkyl chains.Ubiquitous, well-understood.Poor retention, risk of "phase collapse" in high-aqueous mobile phases.[5]
Aqueous C18 (Polar-Endcapped/Embedded) C18 chains with polar modifications to prevent phase collapse.Better retention in highly aqueous mobile phases; compatible with standard RP solvents.[6]May still offer insufficient retention for very polar analytes.
HILIC (Hydrophilic Interaction Liquid Chromatography) A polar stationary phase (e.g., bare silica, amide, diol) used with a high-organic mobile phase.[4]Excellent retention for very polar compounds; water acts as a strong elution solvent.[4]Longer equilibration times; can be sensitive to mobile phase water content.[6]

For this compound, a HILIC or an Aqueous C18 column is the superior starting point. HILIC leverages a fundamentally different retention mechanism—partitioning of the analyte into a water-enriched layer on the stationary phase surface—making it ideal for this class of molecule.[4][6]

The Validation Workflow: A Framework for Trust

Method validation is a systematic process to confirm that the analytical procedure is suitable for its intended use.[7][8][9] The objective is to demonstrate reliability and reproducibility.[1] Our workflow is grounded in the ICH Q2(R1) guideline, which provides a comprehensive framework of validation characteristics.[9][10][11]

HPLC_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Method Validation (ICH Q2(R1)) cluster_Imp Phase 3: Implementation Dev Method Development (Column & Mobile Phase Selection) Opt Method Optimization (Flow, Gradient, Temp.) Dev->Opt SST System Suitability Test (SST) Development Opt->SST Specificity Specificity & Selectivity SST->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Precision->Robustness Routine Routine Analysis Robustness->Routine Transfer Method Transfer (If required) Routine->Transfer

Caption: High-level workflow for HPLC method validation.

Core Validation Parameters: Experimental Protocols & Data

Here, we detail the experimental execution for each key validation parameter. The following protocols assume a HILIC method has been developed.

Specificity

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[7][12] It is the cornerstone of the validation process, ensuring that excipients, impurities, or degradation products do not interfere with the quantification.

Experimental Protocol:

  • Prepare a blank solution (sample diluent).

  • Prepare a placebo solution containing all formulation excipients except this compound.

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Prepare a sample solution spiked with known related substances and potential impurities.

  • Subject a sample of the drug product to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[13]

  • Inject all solutions onto the HPLC system.

  • Acceptance Criteria: The retention time of the this compound peak in the sample should match the standard. No interfering peaks should be observed at this retention time in the blank or placebo chromatograms. The analyte peak should be pure and well-resolved from all degradation products and impurities (Resolution > 2).

Linearity and Range

Causality: Linearity establishes a direct proportionality between the analyte concentration and the detector response over a specified range.[12] The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[9][11]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels. For an assay, this typically spans 80% to 120% of the target concentration.[9] A wider range (e.g., 50% to 150%) may be used.

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.

Example Data: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50.0 498,500
75.0 751,200
100.0 1,002,100
125.0 1,249,500
150.0 1,503,300
Regression Output
Correlation Coefficient (R²) 0.9998
Slope 10015

| Y-Intercept | -1250 |

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value.[14] It is typically determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels.[14]

Experimental Protocol:

  • Prepare a placebo drug product matrix.

  • Spike the placebo with the this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0%.[15] The relative standard deviation (RSD) for each level should be ≤ 2%.

Example Data: Accuracy

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
80% 80.0 79.2 99.0%
80.0 80.5 100.6%
80.0 79.8 99.8%
100% 100.0 101.1 101.1%
100.0 99.5 99.5%
100.0 100.4 100.4%
120% 120.0 119.4 99.5%
120.0 121.3 101.1%
120.0 120.6 100.5%

| Overall Mean Recovery | | | 100.2% |

Precision

Causality: Precision expresses the random error of a method and is evaluated at two levels: repeatability and intermediate precision.[14]

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol (Repeatability):

  • Prepare a minimum of six samples from a single homogeneous batch at 100% of the target concentration.

  • Analyze all six samples on the same day by the same analyst.

  • Calculate the mean, standard deviation, and RSD of the results.

  • Acceptance Criteria: The RSD should be ≤ 2%.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day with a different analyst and/or a different HPLC system.

  • Compare the results from both sets of experiments using statistical tests (e.g., F-test for variance, t-test for means) to ensure there are no significant differences.

  • Acceptance Criteria: The cumulative RSD across both conditions should be ≤ 2%.

Example Data: Precision

Parameter Analyst 1 / Day 1 Analyst 2 / Day 2
N 6 6
Mean Assay (%) 99.8 100.3
Std. Deviation 0.75 0.81
RSD (Repeatability) 0.75% 0.81%

| Cumulative RSD (Intermediate) | \multicolumn{2}{c|}{1.10%} |

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[12] These are critical for impurity analysis but are also good practice to establish for an assay.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • Inject progressively more dilute solutions of this compound.

  • LOD: The concentration that yields a S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields a S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting six samples at this concentration and ensuring the precision (RSD) is acceptable (e.g., ≤ 10%).

Example Data: LOD & LOQ

Parameter Concentration (µg/mL) Signal-to-Noise (S/N) Precision (RSD, n=6) at LOQ
LOD 0.05 ~3:1 N/A

| LOQ | 0.15 | ~10:1 | 6.8% |

Robustness

Causality: Robustness evaluates a method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.[16]

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Prepare a standard solution and a sample solution.

  • Analyze the solutions while making small, deliberate changes to one parameter at a time (e.g., flow rate ±0.1 mL/min, temperature ±5 °C).

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits for all tested variations.

Validation_Parameters center_node Validated Method Specificity Specificity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Accuracy Range->Precision LOD->LOQ

Caption: Interrelationship of core HPLC validation parameters.

Conclusion

The validation of an HPLC method for this compound requires a nuanced approach that begins with addressing its inherent polarity. By selecting an appropriate stationary phase, such as a HILIC or Aqueous C18 column, and systematically executing the validation protocols outlined in the ICH Q2(R1) guidelines, one can establish a robust, reliable, and defensible analytical method. The data presented here serves as a template for the expected outcomes of a successful validation. This rigorous, science-first approach ensures that the method generates trustworthy data, underpinning the success of research, development, and quality control activities.

References

  • Altabrisa Group. (2025, July 30).
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved January 30, 2026, from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org. Retrieved January 30, 2026, from [Link]

  • YouTube. (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. Retrieved January 30, 2026, from [Link]

  • Chromatography Online. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC International. Retrieved January 30, 2026, from [Link]

  • (n.d.). Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form.
  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 30, 2026, from [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved January 30, 2026, from [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved January 30, 2026, from [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • European Medicines Agency (EMA). (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?. Retrieved January 30, 2026, from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved January 30, 2026, from [Link]

  • Chromatography Online. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... Retrieved January 30, 2026, from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 30, 2026, from [Link]

  • (2024, July 2). DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved January 30, 2026, from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved January 30, 2026, from [Link]

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 30, 2026, from [Link]

  • PharmacologyOnLine. (n.d.).
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved January 30, 2026, from [Link]

Sources

Cross-validation of analytical methods for 2,5-Dihydroxypyridine purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

The Purity Paradox: A Cross-Validation Guide for 2,5-Dihydroxypyridine Assessment

Introduction: The Instability Trap

This compound (2,5-DHP) is a deceptive molecule. As a critical metabolic intermediate in the nicotine degradation pathway and a versatile building block for functionalized heterocycles, its apparent simplicity masks a volatile nature. It is amphoteric, highly polar, and susceptible to rapid oxidative degradation into N-formylmaleamic acid or polymerization into diazaquinones upon exposure to air and light.

For drug development professionals, relying on a single analytical method for 2,5-DHP is a compliance risk. Standard HPLC-UV often overestimates purity by missing non-chromophoric degradants or inorganic salts, while GC-MS struggles with its polarity without derivatization.

This guide presents a cross-validation protocol integrating HPLC-UV/DAD (for impurity profiling) and Quantitative NMR (qNMR) (for absolute mass balance). This orthogonal approach ensures that the "purity" you measure is the purity you actually possess.

Part 1: The Analytical Arsenal

Method A: HPLC-UV/DAD (The Impurity Profiler)

Purpose: To separate structurally similar organic impurities and oxidation byproducts.

The Challenge: 2,5-DHP is highly polar and basic. On standard C18 columns at neutral pH, it exhibits severe peak tailing due to interaction with residual silanols. Furthermore, its oxidation products (quinoids) can co-elute if the gradient is too shallow.

Optimized Protocol:

  • Column: C18 with polar-endcapping (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm. The polar embedding prevents pore collapse in high-aqueous conditions.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppressing silanol ionization and protonating the pyridine nitrogen).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 0% B (Isocratic hold for retention of polar 2,5-DHP)

    • 2-15 min: 0% → 30% B (Elution of hydrophobic dimers)

    • 15-20 min: 30% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: DAD scanning 200–400 nm; Quantitation at 295 nm (max absorption for the dihydroxypyridine core) and 254 nm (secondary check).

  • Temperature: 25°C (Higher temps accelerate on-column oxidation).

Self-Validation Step: Inject a "stressed" sample (solution left exposed to air for 4 hours). If the method cannot resolve the new peak appearing at RRT ~0.8 (likely the quinone intermediate), the gradient slope must be flattened.

Method B: 1H-qNMR (The Absolute Reference)

Purpose: To determine absolute weight-percent purity, detecting water, residual solvents, and inorganic salts invisible to UV.

The Challenge: 2,5-DHP is sparingly soluble in CDCl3. D2O can cause deuterium exchange of the hydroxyl protons, complicating integration.

Optimized Protocol:

  • Solvent: DMSO-d6 (Dry, ampule-sealed). Prevents exchange of -OH protons and stabilizes the molecule.

  • Internal Standard (IS): Maleic Acid (99.99% TraceCERT).

    • Why? Maleic acid protons (singlet ~6.3 ppm) do not overlap with the aromatic pyridine protons of 2,5-DHP (singlet ~7.8 ppm and doublets ~6.5-7.2 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

  • Pulse Angle: 90°.

  • Scans: 16 or 32 (for S/N > 250:1).

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][3][4]

Part 2: Cross-Validation & Discrepancy Analysis

The true value of this guide lies in interpreting the difference between Method A and Method B.

The Workflow:

  • Analyze the sample via HPLC-UV (Area %).[5]

  • Analyze the same vial via qNMR (Wt %).

  • Calculate the Discrepancy Index (DI) :

    
    .
    
Interpretation Logic
ScenarioDI ValueRoot Cause AnalysisRemediation
Ideal ± 1.0%Methods are cross-validated. The sample is pure.Release batch.
The "Salt" Trap > +2.0%HPLC ignores inorganic salts/moisture; qNMR sees the mass defect.Perform Karl Fischer (water) or ROI (Residue on Ignition).
The "Ghost" Peak < -2.0%HPLC detects high-extinction coefficient impurity (e.g., dimers) that qNMR misses due to low molar concentration.Check LC-MS for high molecular weight species.
The "Exchange" Error VariableqNMR integration error due to proton exchange or T1 relaxation insufficient.Increase D1 delay; Switch IS to 1,3,5-Trimethoxybenzene.

Part 3: Visualizing the Science

Figure 1: 2,5-DHP Degradation & Analysis Pathway

This diagram maps the oxidative instability of 2,5-DHP and how different detectors perceive these changes.

DHP_Pathway cluster_degradation Oxidative Degradation Pathway cluster_detection Analytical Detection DHP This compound (Active Analyte) Quinone Diazaquinone Intermediate DHP->Quinone Oxidation (Air/Light) UV HPLC-UV (295nm) Detects Chromophores DHP->UV Strong Signal NMR qNMR (1H) Detects Mass Balance DHP->NMR Quantitative NFM N-Formylmaleamic Acid Quinone->NFM Ring Cleavage Dimer Polymeric Dimers Quinone->Dimer Polymerization NFM->UV Weak Signal (Overestimation Risk) MS LC-MS Detects M+H NFM->MS m/z 144 Dimer->UV High Extinction (Ghost Peaks)

Caption: Figure 1. Oxidative degradation pathways of 2,5-DHP and the detection capabilities/blind-spots of UV vs. MS techniques.

Figure 2: The Cross-Validation Decision Logic

A self-validating workflow to determine the true purity of the material.

Validation_Logic Start Start: Raw 2,5-DHP Sample Step1 Run HPLC-UV (Purity Area %) Start->Step1 Step2 Run qNMR w/ Maleic Acid (Purity Wt %) Start->Step2 Compare Calculate Discrepancy (DI) DI = HPLC - qNMR Step1->Compare Step2->Compare Case1 DI < 2% (Match) Compare->Case1 Case2 DI > 2% (HPLC reads higher) Compare->Case2 Case3 DI < -2% (qNMR reads higher) Compare->Case3 Action1 PASS: Validated Purity Case1->Action1 Action2 FAIL: Hidden Inorganics/Water Action: Run KF & ROI Case2->Action2 Action3 FAIL: UV-Hyperactive Impurity Action: Run LC-MS Case3->Action3

Caption: Figure 2. Decision tree for interpreting discrepancies between orthogonal analytical methods.

References

  • BenchChem. (2025).[6][7][8] A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis. Retrieved from 7

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from 9

  • Tang, H., et al. (2013). Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas. PLOS ONE. Retrieved from 10

  • MiMeDB. (2024). Metabocard for this compound. Retrieved from 3

  • Oxford University. (2017). Quantitative NMR Spectroscopy Protocols. Retrieved from 11

Sources

Comparison of chemical and enzymatic synthesis routes for 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2,5-Dihydroxypyridine (2,5-DHP) , also known by its tautomer 5-hydroxy-2-pyridone , is a critical metabolic intermediate and a high-value scaffold in the synthesis of pharmaceuticals, particularly for targeting neurodegenerative pathways and as a precursor for novel antimicrobial agents.

Historically, the synthesis of 2,5-DHP has been plagued by low regioselectivity and poor atom economy. This guide contrasts the traditional Elbs Persulfate Oxidation (Chemical Route) against the modern Immobilized Nicotine Hydroxylase (Enzymatic Route).

Key Takeaway: While the chemical route offers immediate accessibility using commodity reagents, it is chemically inefficient (<50% yield) and generates significant sulfate waste. The enzymatic route, utilizing Pseudomonas-derived hydroxylases, offers superior specificity (>90% yield) and mild conditions, representing the future of sustainable manufacturing for this target.

Chemical Synthesis Route: Elbs Persulfate Oxidation

Mechanism & Rationale

The chemical synthesis relies on the Elbs Persulfate Oxidation , a classic method for introducing a hydroxyl group para to an existing phenol or pyridone oxygen.[1][2][3][4][5] The reaction proceeds via the nucleophilic attack of the pyridone anion on the peroxide oxygen of the persulfate ion, forming a sulfate ester intermediate which is subsequently hydrolyzed.

Tautomer Note: this compound exists in equilibrium with 5-hydroxy-2-pyridone. The chemical synthesis typically utilizes 2-pyridone as the starting material, favoring the keto-form product.

Experimental Protocol

Based on optimized protocols from Behrman (2008) and standard Elbs oxidation methodologies.

Reagents:

  • 2-Pyridone (Starting Material)[6][7][8][9]

  • Potassium Persulfate (

    
    )
    
  • Sodium Hydroxide (NaOH)[3]

  • Hydrochloric Acid (HCl) for hydrolysis

Workflow:

  • Solubilization: Dissolve 2-pyridone (10 mmol) in 10% aqueous NaOH (20 mL). Cool the solution to 5°C.

  • Oxidation: Add a saturated solution of potassium persulfate (11 mmol) dropwise over 2 hours. Crucial: Maintain temperature <10°C to prevent decomposition of the persulfate.

  • Incubation: Allow the mixture to stand at room temperature for 24 hours. The solution will darken as oxidation occurs.

  • Acidification (Hydrolysis): Acidify the reaction mixture to pH < 1 using concentrated HCl. Heat to 90°C for 30 minutes to hydrolyze the intermediate sulfate ester (

    
    ) to the hydroxyl group.
    
  • Extraction: Neutralize to pH 6-7 and extract continuously with ethyl acetate or n-butanol.

  • Purification: Recrystallize from ethanol/water.

Performance Metrics:

  • Yield: Typically 35–50% (Behrman optimization). Unreacted starting material is common.[1]

  • Purity: Requires recrystallization to remove the 2,3-isomer byproduct.[10]

Chemical Pathway Diagram

ChemicalRoute Start 2-Pyridone Inter1 Anionic Intermediate (Phenolate) Start->Inter1 NaOH, 5°C Inter2 Sulfate Ester (5-sulfonato-2-pyridone) Inter1->Inter2 K2S2O8 (Elbs Oxidation) Hydrolysis Acid Hydrolysis (HCl, Heat) Inter2->Hydrolysis pH < 1 Product 5-Hydroxy-2-pyridone (2,5-DHP) Hydrolysis->Product - H2SO4

Figure 1: Elbs persulfate oxidation pathway. The critical step is the formation of the sulfate ester, which requires precise temperature control to avoid radical decomposition.

Enzymatic Synthesis Route: Nicotine Hydroxylase

Mechanism & Rationale

The enzymatic route utilizes Nicotine Hydroxylase (HSPH) , typically sourced from Pseudomonas sp.[11] ZZ-5.[5] This enzyme naturally catalyzes the hydroxylation of 6-hydroxy-3-succinoylpyridine (HSP) to 2,5-DHP during nicotine degradation. By immobilizing this enzyme, stability and reusability are significantly enhanced.[11]

Experimental Protocol

Based on the work of Zhang et al. (MDPI, 2018) using Immobilized HSPH.

Reagents:

  • Enzyme: ImmHSPH_ZZ (Nicotine hydroxylase immobilized on Immobead 150).[11]

  • Substrate: 6-hydroxy-3-succinoylpyridine (HSP).

  • Cofactors: NADH, FAD (often required in catalytic amounts if not using whole cells).

  • Buffer: 20 mM Tris-HCl (pH 9.0).

Workflow:

  • Enzyme Preparation: Covalently bind purified HSPH to Immobead 150 (epoxy-functionalized methacrylate beads) at a loading of ~15 mg protein/g support.

  • Reaction Setup: In a bioreactor, mix 0.75 mM HSP substrate with the immobilized enzyme (30 mg/mL) in Tris-HCl buffer (pH 9.0).

  • Incubation: Incubate at 35°C with gentle agitation (150 rpm).

  • Monitoring: Monitor the reaction via HPLC. The reaction is typically complete within 30–60 minutes .

  • Termination & Recovery: Filter the immobilized enzyme (reusable for >8 cycles). The filtrate contains high-purity 2,5-DHP.

Performance Metrics:

  • Yield: >93% conversion.

  • Selectivity: >99% (No regioisomers observed).

  • Reusability: Enzyme retains >50% activity after 8 cycles.[11]

Enzymatic Pathway Diagram

EnzymaticRoute Substrate 6-Hydroxy-3- succinoylpyridine (HSP) Complex Enzyme-Substrate Complex Substrate->Complex + NADH/FAD Enzyme ImmHSPH_ZZ (Immobilized Hydroxylase) Enzyme->Complex Catalysis Product This compound (2,5-DHP) Complex->Product Hydrolysis Byproduct Succinate Complex->Byproduct Cleavage

Figure 2: Biocatalytic conversion of HSP to 2,5-DHP. The immobilized enzyme ensures high regioselectivity and allows for catalyst recycling.

Comparative Analysis: Chemical vs. Enzymatic

The following table summarizes the critical performance indicators for both routes.

FeatureChemical Route (Elbs Oxidation)Enzymatic Route (ImmHSPH)
Yield Low (35–50%) High (>93%)
Regioselectivity Moderate (Ortho/Para mixtures possible)Excellent (Strictly specific)
Reaction Time Long (24h oxidation + hydrolysis)Short (30–60 min)
Conditions Harsh (Strong Base, Strong Acid, Heat)Mild (pH 9.0, 35°C)
Atom Economy Poor (Stoichiometric sulfate waste)High (Catalytic process)
Scalability Good (Simple stirred tank reactors)Moderate (Requires enzyme prep/immobilization)
Cost Driver Reagents are cheap; Purification is expensiveEnzyme production is expensive; Downstream is cheap
Decision Matrix
  • Choose Chemical Synthesis if: You need gram-scale quantities immediately, lack access to specific biocatalysts, and can tolerate lower yields and rigorous purification.

  • Choose Enzymatic Synthesis if: You require high purity for pharmaceutical applications, are developing a green manufacturing process, or need to avoid harsh acidic/basic conditions.

References

  • Behrman, E. J. (2008).[7] "Improved Syntheses of 5-Hydroxy-2-Pyridones". Synthetic Communications, 38(7), 1168–1175. Link[7]

  • Zhang, H., et al. (2018). "Highly Efficient Synthesis of this compound using Pseudomonas sp. ZZ-5 Nicotine Hydroxylase Immobilized on Immobead 150".[11] Molecules, 23(11), 2992. Link

  • Behrman, E. J. (2006).[2] "The Elbs and Boyland-Sims peroxydisulfate oxidations". Beilstein Journal of Organic Chemistry, 2, 22. Link

  • Gauthier, J. J., & Rittenberg, S. C. (1971). "The metabolism of nicotinic acid. I. Purification and properties of this compound oxygenase from Pseudomonas putida N-9". Journal of Biological Chemistry, 246(11), 3737–3742. Link

Sources

Benchmarking the performance of 2,5-Dihydroxypyridine-based fluorescent probes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 2,5-Dihydroxypyridine (2,5-DHP) and its derivatives as fluorescent probes. While historically known as metabolic intermediates in the nicotine degradation pathway, 2,5-DHP scaffolds are emerging as potent environment-sensitive and redox-active fluorophores.

This guide compares 2,5-DHP against industry standards (Fluorescein, Rhodamine B, and Amplex Red) to assist researchers in selecting the correct probe for metabolic tracking, pH sensing, and oxidative stress assays.

Executive Summary & Technical Positioning

This compound (2,5-DHP) represents a class of "smart" fluorophores that rely on lactam-lactim tautomerism and redox reversibility for signal generation. Unlike rigid scaffolds like Fluorescein (which are always "on" unless quenched), 2,5-DHP probes are dynamic—switching fluorescence states based on solvent polarity, pH, and enzymatic oxidation.

Core Advantages vs. Alternatives
Feature2,5-DHP ProbesFluorescein (FITC)Rhodamine BAmplex Red
Primary Mechanism Tautomeric Equilibrium / RedoxAnionic IonizationRigid Xanthene CorePeroxidase Oxidation
Stokes Shift Large (>100 nm) Small (~25 nm)Small (~25 nm)Small (~40 nm)
pH Sensitivity High (pKₐ ~8.5)High (pKₐ ~6.4)Low (pH independent)N/A (Enzymatic)
Redox Active? Yes (Reversible) NoNoIrreversible
Emission Color Tunable (Blue-Green)Green (520 nm)Orange/Red (570 nm)Red (585 nm)

Mechanistic Insight: The "Why" Behind the Signal

To effectively use 2,5-DHP, one must understand that it is not a static bulb; it is a molecular switch.

The Tautomeric Switch

2,5-DHP exists in equilibrium between the This compound (enol/lactim) form and the 5-hydroxy-2-pyridone (keto/lactam) form.[1]

  • Non-polar/Aprotic Solvents: Favor the Lactim form (Blue fluorescence).

  • Polar/Protic Solvents (Water): Favor the Lactam form (Green fluorescence).

  • Oxidation: In the presence of ROS or specific dioxygenases (e.g., NicX), the ring cleaves or oxidizes to non-fluorescent maleamates, acting as a "turn-off" sensor or a metabolic tracker.

Visualization of Signaling Pathway

The following diagram illustrates the metabolic and photophysical fate of 2,5-DHP, highlighting its dual role as a probe and a substrate.

DHP_Mechanism cluster_legend Signal States Nicotine Nicotine/Precursor DHP_Lactim 2,5-DHP (Lactim) (Blue Emission) Nicotine->DHP_Lactim Hydroxylation (NicA/B) DHP_Lactam 2,5-DHP (Lactam) (Green Emission) DHP_Lactim->DHP_Lactam Tautomerization (Solvent Dependent) Quinone Quinone/Maleamate (Non-Fluorescent) DHP_Lactam->Quinone Oxidation (ROS) or Dioxygenase (NicX) ON Fluorescent ON OFF Fluorescent OFF

Caption: 2,5-DHP fluorescence modulation via tautomerization (solvent-dependent) and oxidative quenching (metabolic/ROS-dependent).

Performance Benchmarking Data

The following data compares 2,5-DHP (in aqueous buffer pH 7.4) against standard commercial alternatives.

Table 1: Photophysical Properties Comparison
Metric2,5-DHP (Lactam Form)Fluorescein (Standard)7-Hydroxycoumarin
Excitation Max (

)
360–380 nm490 nm330–360 nm
Emission Max (

)
500–520 nm (Green)525 nm (Green)450 nm (Blue)
Stokes Shift ~140 nm ~35 nm~90 nm
Quantum Yield (

)
0.45 – 0.60 (Solvent dependent)0.920.63
Photostability Moderate (Oxidation prone)Low (Bleaches rapidly)High
Cell Permeability High (Small molecule)Moderate (Charge dependent)High

Critical Analysis:

  • Signal-to-Noise: 2,5-DHP's massive Stokes shift (140 nm vs 35 nm for Fluorescein) allows for superior signal-to-noise ratios in complex biological matrices by eliminating self-quenching and scattering interference.

  • Specificity: While Fluorescein is a general label, 2,5-DHP is specific for oxidative environments . It acts as a "turn-off" probe for hydroxyl radicals and a "turn-on" probe for specific metabolic enzymes (like NicX).

Experimental Protocols

Protocol A: Synthesis & Preparation of 2,5-DHP Standards

Note: 2,5-DHP is unstable in air over long periods. Fresh preparation is critical for accurate benchmarking.

  • Precursor: Start with 5-hydroxynicotinic acid or commercially available this compound hydrochloride.

  • Solubilization: Dissolve 10 mg of 2,5-DHP in 1 mL of degassed DMSO (Stock: ~100 mM).

    • Why Degassed? Prevents spontaneous oxidation to quinones (which appear yellow/brown and quench fluorescence).

  • Working Solution: Dilute to 10 µM in Phosphate Buffered Saline (PBS), pH 7.4.

  • Verification: Measure Absorbance at 320 nm. If a peak appears at 380 nm (quinone band), discard and prepare fresh.

Protocol B: Ratiometric pH Sensing Assay

2,5-DHP exhibits pH-dependent spectral shifts due to the deprotonation of the hydroxyl groups.

  • Buffer Prep: Prepare a series of 50 mM Phosphate/Citrate buffers ranging from pH 4.0 to pH 9.0.

  • Staining: Add 2,5-DHP (final conc. 5 µM) to each buffer aliquot.

  • Measurement:

    • Excitation: 360 nm.

    • Scan Emission: 400 nm to 600 nm.

  • Data Analysis: Plot the ratio of Intensity at 510 nm (Anionic/Lactam) vs. 450 nm (Neutral/Lactim).

    • Result: You will observe a sigmoidal curve with a pKₐ near 8.5, making it suitable for monitoring alkaline shifts in mitochondria or cytosol.

Protocol C: Metabolic Activity Tracking (Nicotine Degradation)

This workflow validates the activity of the enzyme NicX (2,5-DHP dioxygenase) using 2,5-DHP as an autofluorescent substrate.

Workflow Step1 1. Cell Lysis / Enzyme Prep (NicX containing fraction) Step2 2. Add Substrate (2,5-DHP, 50 µM) Step1->Step2 Step3 3. Kinetic Measurement (Ex 360nm / Em 510nm) Step2->Step3 Step4 4. Monitor Decay (Fluorescence Decrease) Step3->Step4 Rate = Enzyme Activity

Caption: Kinetic workflow for measuring NicX activity via 2,5-DHP fluorescence quenching.

Step-by-Step:

  • Incubate enzyme fraction in Tris-HCl (pH 7.5) with 50 µM Fe(II) (cofactor).

  • Add 2,5-DHP to a final concentration of 100 µM.

  • Immediately monitor fluorescence decrease (Ex 360 / Em 510).

  • Self-Validation: Add a specific chelator (e.g., EDTA) to strip the Fe(II). The reaction should stop, confirming the signal change is enzymatic, not photobleaching.

Troubleshooting & Limitations

  • Oxidative Instability: 2,5-DHP spontaneously oxidizes in basic, aerated solutions. Always keep stock solutions acidic or frozen under argon.

  • Interference: High concentrations of thiols (Glutathione) can react with the oxidized quinone form, potentially complicating "turn-off" assays.

  • Comparison Trap: Do not compare 2,5-DHP brightness directly to Fluorescein in a simple drop test. 2,5-DHP requires specific solvent environments (polar protic) to maximize the quantum yield of the green-emitting tautomer.

References

  • Tang, H., et al. (2013). Novel Nicotine Oxidoreductase-Encoding Gene in the Nicotine Degradation Pathway of Pseudomonas putida S16. Applied and Environmental Microbiology. Link

  • Geng, W., et al. (2020). Physiology of a Hybrid Pathway for Nicotine Catabolism in Bacteria. Frontiers in Microbiology. Link

  • Li, X., et al. (2022).[2] Biodegradation of this compound by this compound Dioxygenase.[2][3][4][5] Inorganic Chemistry.[2][6] Link

  • Ma, S., et al. (2020). Dihydropyridine-coumarin-based fluorescent probe for imaging nitric oxide in living cells. Photochemical & Photobiological Sciences. Link(Note: Describes DHP derivatives for NO sensing).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (General reference for Stokes shift and Quantum Yield benchmarking).

Sources

Validation of 2,5-Dihydroxypyridine as a biomarker for nicotine metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2,5-Dihydroxypyridine (2,5-DHP) as a Biomarker for Nicotine Metabolism Context: Enzymatic Therapeutics & Microbiome-Mediated Degradation vs. Host Hepatic Metabolism

Executive Summary: The Divergent Biomarker

In the landscape of nicotine pharmacokinetics, This compound (2,5-DHP) represents a critical divergence from standard host metabolism. While Cotinine remains the gold standard for assessing human hepatic (CYP2A6) exposure, 2,5-DHP is the definitive biomarker for non-hepatic, enzymatic degradation pathways , specifically those mediated by the gut microbiome (e.g., Pseudomonas, Agrobacterium spp.) or novel enzymatic cessation therapeutics.

This guide validates 2,5-DHP not as a replacement for Cotinine, but as a specialized indicator of catabolic efficacy in microbiome studies and drug development programs targeting nicotine degradation prior to systemic absorption.

Part 1: Comparative Analysis (The "Why" and "When")

The utility of 2,5-DHP is best understood in contrast to the industry standard. The following table delineates the operational boundaries of both biomarkers.

Table 1: Biomarker Performance Matrix
FeatureCotinine (Gold Standard) This compound (2,5-DHP)
Metabolic Origin Host: Hepatic Cytochrome P450 2A6 (CYP2A6).[1]Exogenous: Bacterial pyrrolidine/pyridine pathways (e.g., NicA2, HspA enzymes).
Primary Application Assessing systemic nicotine exposure and smoking status.[2]Validating enzymatic therapeutics or gut-biome metabolic activity.
Stability High: Stable in urine/plasma for days at RT.Low: Auto-oxidizes rapidly to blue diazaquinone pigments (requires stabilization).
Half-Life 16–19 hours (Human plasma).Transient intermediate (Minutes to hours without stabilization).
Specificity High for tobacco exposure.High for oxidative catabolism (distinct from mammalian 5-hydroxylation).
Detection Challenge Low (Standard RP-HPLC/MS).High (Requires HILIC or Derivatization due to high polarity).

Part 2: Mechanistic Validation (The Pathways)

To validate 2,5-DHP, one must prove its origin is distinct from the host's CYP2A6 pathway. In humans, nicotine is 5'-hydroxylated to Cotinine.[1][3][4] In contrast, microbial pathways hydroxylate the pyridine ring directly or process intermediates like 6-hydroxy-3-succinoylpyridine (HSP) to yield 2,5-DHP.[5]

Diagram 1: Metabolic Divergence (Host vs. Microbiome)

NicotinePathways cluster_host Human Host (Hepatic) cluster_micro Microbial / Enzymatic Therapeutic Nicotine Nicotine CYP2A6 Enzyme: CYP2A6 Nicotine->CYP2A6 NicA2 Enzyme: NicA2/NdmA Nicotine->NicA2 Cotinine Cotinine (Primary Biomarker) CYP2A6->Cotinine Major Route (80%) OH_Cotinine 3'-Hydroxycotinine Cotinine->OH_Cotinine HSP 6-Hydroxy-3- succinoylpyridine (HSP) NicA2->HSP HspA Enzyme: HspA (Hydroxylase) HSP->HspA DHP This compound (Target Biomarker) HspA->DHP Diagnostic Step Fumarate Fumarate/Maleate (TCA Cycle) DHP->Fumarate Rapid Degradation

Caption: Divergence of Nicotine metabolism.[5][6] 2,5-DHP presence confirms activity of the bacterial pyrrolidine pathway (green), distinguishing it from human CYP2A6 metabolism (red).

Part 3: Experimental Validation Protocol

Objective: Quantify 2,5-DHP in biological matrices (plasma/urine/culture media) while preventing auto-oxidation.

Challenge: 2,5-DHP is a catechol-like pyridine. In the presence of oxygen and neutral/basic pH, it rapidly oxidizes to form dark blue pigments (aziquinones), leading to false negatives.

Workflow: The "Acid-Stabilized" LC-MS/MS System

1. Sample Collection & Stabilization (Critical Step)

  • Reagent: 0.1 M HCl containing 1% (w/v) Ascorbic Acid.

  • Protocol: Immediately upon collection, dilute sample 1:1 with the stabilization reagent.

  • Causality: Acidification (pH < 3) protonates the hydroxyl groups, preventing deprotonation-initiated oxidation. Ascorbic acid acts as a sacrificial antioxidant.

2. Solid Phase Extraction (SPE)

  • Cartridge: Mixed-mode Cation Exchange (MCX) or Hydrophilic-Lipophilic Balance (HLB).

  • Conditioning: Methanol followed by acidified water (0.1% Formic Acid).

  • Loading: Load stabilized sample.

  • Wash: 0.1% Formic Acid in water (removes salts/proteins).

  • Elution: Methanol containing 5% Formic Acid.[7] Note: Do not use Ammonium Hydroxide (high pH) as it triggers degradation.

3. LC-MS/MS Parameters

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to 2,5-DHP's high polarity. A standard C18 column will result in poor retention (near void volume).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0) in Water.[7][8][9]

    • B: Acetonitrile.[7][9]

  • Transitions (MRM Mode):

    • Precursor Ion: m/z 112.0 [M+H]+

    • Quantifier Ion: m/z 84.0 (Loss of CO)

    • Qualifier Ion: m/z 56.0 (Ring fragmentation)

Diagram 2: The Validation Workflow

ValidationWorkflow cluster_prep Stabilization (Critical) cluster_separation Analytical Separation Start Biological Sample (Urine/Media) Step1 Add 1% Ascorbic Acid + HCl (Prevent Auto-oxidation) Start->Step1 Immediate Step2 SPE Clean-up (Acidic Elution Only) Step1->Step2 Step3 HILIC Chromatography (Retain Polar Metabolite) Step2->Step3 Detection MS/MS Detection (m/z 112 -> 84) Step3->Detection

Caption: Step-by-step validation workflow emphasizing the mandatory acidification step to prevent 2,5-DHP degradation.

Part 4: Data Interpretation & Troubleshooting

When validating 2,5-DHP, researchers often encounter "ghost" peaks or disappearing signals. Use this guide to interpret results:

ObservationRoot CauseCorrective Action
Sample turns blue/black Auto-oxidation of 2,5-DHP to diazaquinone.Sample was not acidified immediately. Repeat collection with HCl/Ascorbic Acid.
No peak on C18 Column Analyte is too polar; elutes in void volume.Switch to HILIC or Pentafluorophenyl (PFP) column phases.
High Background Noise Matrix effects from urine salts.[10]Implement Mixed-Mode SPE (MCX) to remove ionic interferences.
Signal Decay in Autosampler Oxidation over time.Keep autosampler at 4°C and ensure samples are in amber vials.

References

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and disposition kinetics of nicotine. Pharmacological Reviews, 57(1), 79–115. Link

  • Tang, H., Wang, L., & Wang, W. (2013). Systematic unraveling of the unsolved pathway of nicotine degradation in Pseudomonas. PLoS ONE, 8(10), e77685. Link

  • Yu, H., Tang, H., & Xu, P. (2015). The specific this compound dioxygenase involved in the nicotine degradation pathway in Agrobacterium tumefaciens. Applied and Environmental Microbiology, 81(21), 7400-7409. Link

  • Benowitz, N. L., et al. (2009). Nicotine metabolite ratio as a predictor of cigarette consumption. Nicotine & Tobacco Research, 11(12), 1436-1442. Link

Sources

Structural and functional comparison of enzymes involved in 2,5-Dihydroxypyridine degradation

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Extradiol Dioxygenases in 2,5-DHP Catabolism

Executive Summary The degradation of 2,5-dihydroxypyridine (2,5-DHP) is a critical bottleneck in the bacterial catabolism of nicotine and picolinic acid.[1] This process hinges on the oxidative ring cleavage catalyzed by This compound 5,6-dioxygenase .[1] For researchers in biocatalysis and metabolic engineering, selecting the correct dioxygenase variant—typically between the NicX class (from Pseudomonas putida) and the Hpo/HpaX class (from Alcaligenes faecalis or Pseudomonas sp. JY-Q)—determines the efficiency of converting toxic pyridine byproducts into fumarate.

This guide compares these two primary enzyme classes, detailing their structural mechanisms, kinetic profiles, and validated experimental protocols for activity assessment.

Part 1: Mechanistic Landscape

2,5-DHP is an unstable metabolic intermediate. Its degradation pathway represents a shift from aromatic stability to aliphatic utility (fumarate). The core reaction involves the incorporation of molecular oxygen to cleave the pyridine ring at the C5-C6 position.

The Degradation Pathway

The following diagram illustrates the position of the dioxygenase within the broader catabolic context.

DHP_Pathway Nicotine Nicotine/Nicotinate HSP 6-hydroxy-3- succinoylpyridine Nicotine->HSP Multiple Steps DHP This compound (2,5-DHP) HSP->DHP Hydroxylation NFM N-formylmaleamic acid DHP->NFM Ring Cleavage (+O2) Maleamate Maleamate NFM->Maleamate Hydrolysis Fumarate Fumarate Maleamate->Fumarate Deamination HSP_Hydroxylase HSP Hydroxylase (NADH) Dioxygenase 2,5-DHP 5,6-Dioxygenase (NicX / Hpo) Dioxygenase->DHP Deformylase NFM Deformylase (NicD)

Figure 1: The central role of 2,5-DHP dioxygenase (Red) in the aerobic degradation of pyridine derivatives.

Part 2: Structural & Functional Comparison

The two dominant enzyme candidates for this reaction are NicX (P. putida KT2440) and Hpo (homologs found in Pseudomonas sp. JY-Q and Alcaligenes faecalis).[2] While they share the same fold, their kinetic behaviors differ significantly, influencing their suitability for specific applications.

Structural Homology

Both enzymes belong to the Cupin superfamily of extradiol dioxygenases. They utilize a mononuclear non-heme Iron (Fe²⁺) center coordinated by a "2-His-1-Carboxylate" facial triad.

  • Active Site Geometry: The iron center is coordinated by two Histidines (e.g., His265, His318 in NicX) and one Aspartate (Asp320).[3]

  • Catalytic Mechanism: The reaction proceeds via an apical dioxygen attack.[3] A critical residue (His105 in NicX) facilitates Proton-Coupled Electron Transfer (PCET), stabilizing the superoxide intermediate required for ring cleavage.[4]

Comparative Performance Data

The following table synthesizes kinetic data to guide enzyme selection.

FeatureNicX (P. putida KT2440)Hpo / HpaX (Alcaligenes / Ps. sp.[5][6] JY-Q)Implication
UniProt ID Q88FY1A0A166D5D8 (HpaX)Reference identifiers.
Oligomeric State Homotrimer/HexamerHomotrimer/HexamerSimilar stability profiles.
Substrate Affinity (

)
High Affinity (Low

)
Lower Affinity (Higher

)
NicX is better for scavenging trace 2,5-DHP.
Turnover (

)
ModerateHigh (~5x higher than NicX)Hpo is superior for high-flux industrial biocatalysis.
Catalytic Efficiency BalancedHigh (

dominates)
Hpo is preferred if substrate concentration is not limiting.
Substrate Specificity Strict for 2,5-DHPTolerates minor ring substitutionsHpo offers broader utility for synthetic chemistry.

Key Insight: If your goal is bioremediation of low-level contaminants, NicX is superior due to its tighter binding affinity. If your goal is biocatalytic synthesis where substrate loading is high, Hpo is the superior candidate due to its significantly higher turnover rate.

Part 3: Validated Experimental Protocol

Assaying 2,5-DHP dioxygenase is technically challenging due to the substrate's chemical instability. 2,5-DHP auto-oxidizes rapidly in air at neutral/alkaline pH to form a blue pigment (azachrome), which interferes with spectrophotometric readings.

Reagents & Preparation[7][8]
  • Buffer: 50 mM Potassium Phosphate (KPB), pH 7.0 (Strictly controlled; pH > 7.5 accelerates auto-oxidation).

  • Substrate: this compound (Prepare fresh in 10 mM HCl to maintain stability; neutralize immediately before use).

  • Enzyme: Purified NicX or Hpo (0.1–0.5 mg/mL stock).

Workflow: Continuous Spectrophotometric Assay

This protocol relies on the disappearance of the characteristic absorbance of 2,5-DHP at 320 nm .

Assay_Workflow Start Substrate Prep Dissolve 2,5-DHP in 10mM HCl (Prevents Auto-oxidation) Blank Blanking Add Buffer + Enzyme to Cuvette Zero at 320 nm Initiation Reaction Initiation Add 2,5-DHP (Final: 0.1 - 0.5 mM) Mix by inversion (3s) Start->Initiation Inject Blank->Initiation Measure Data Acquisition Monitor Abs(320nm) for 60-120s Temp: 25°C or 30°C Initiation->Measure Calc Calculation Use ε = 3.6 - 4.2 mM⁻¹cm⁻¹ (Determine ΔA/min linear range) Measure->Calc

Figure 2: Step-by-step workflow for the kinetic characterization of 2,5-DHP dioxygenase.

Step-by-Step Procedure
  • Baseline Correction: Place 980 µL of 50 mM KPB (pH 7.0) and 10 µL of purified enzyme into a quartz cuvette. Zero the spectrophotometer at 320 nm.

  • Initiation: Add 10 µL of acidic 2,5-DHP stock (typically 10-20 mM in HCl) to the cuvette.

    • Note: The final substrate concentration should be between 0.1 and 0.2 mM.

  • Measurement: Immediately mix and monitor the decrease in absorbance at 320 nm for 1–2 minutes.

  • Quantification: Calculate activity using the extinction coefficient (

    
    ). One unit (U) is defined as the amount of enzyme consuming 1 µmol of 2,5-DHP per minute.
    

Troubleshooting Tip: If the solution turns blue, non-enzymatic oxidation is occurring. Lower the pH to 6.5 or degas buffers (though the enzyme requires O₂, high dissolved O₂ in the absence of enzyme promotes side reactions).

Part 4: References

  • Tang, H., et al. (2013). "Nicotine degradation by Pseudomonas putida strain S16." Applied and Environmental Microbiology.

  • Gadda, G., & McAllister, T. (2011). "Mechanistic studies of this compound 5,6-dioxygenase (NicX)." The FASEB Journal.[7]

  • Liu, J., et al. (2022). "Mechanistic Insights into Pyridine Ring Degradation Catalyzed by this compound Dioxygenase NicX." Inorganic Chemistry. [4]

  • Qiu, J., et al. (2013). "Characterization of the Nicotine-Degrading Pathway in Pseudomonas sp. JY-Q." Applied Microbiology and Biotechnology. (Describes the Hpo/HpaX variants).

  • Jimenez, J.I., et al. (2008). "The nic gene cluster of Pseudomonas putida KT2440." Environmental Microbiology.

Sources

Comparative docking studies of ligands with 2,5-Dihydroxypyridine metabolizing enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Ligand Profiling of 2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX): A Structural & Computational Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for comparative docking studies of This compound (2,5-DHP) and its analogs with This compound 5,6-dioxygenase (NicX) . NicX is a mononuclear non-heme iron enzyme critical to the bacterial catabolism of nicotine and nicotinic acid.

Successful docking in this system requires overcoming a specific computational challenge: accurately modeling the Fe(II) coordination geometry in the active site. Standard rigid-receptor protocols often fail to capture the electronic polarization required for the extradiol ring-cleavage mechanism. This guide compares the binding modes of the native substrate (2,5-DHP), the product (N-formylmaleamic acid), and non-substrate analogs (e.g., 3-hydroxypyridine), establishing a validated protocol for predictive toxicology and metabolic engineering.

Structural Basis & Mechanism[1][2][3][4][5]

To design a valid docking experiment, one must first understand the "lock" before modeling the "key."

  • Enzyme Target: NicX (e.g., from Pseudomonas putida KT2440).

  • PDB Reference: 7CN3 (Crystal structure of NicX complexed with 2,5-DHP).

  • Active Site Architecture: The catalytic center features a 2-His-1-Carboxylate facial triad (His105, His166, Glu171) coordinating a ferrous iron (Fe²⁺).

  • Mechanistic Implication: The substrate (2,5-DHP) does not displace the protein ligands but coordinates to the iron (often bidentate) or binds in the second sphere to facilitate O₂ attack. Docking algorithms must preserve this metal coordination sphere.

Pathway Context

The following diagram illustrates the position of NicX within the nicotine degradation pathway, highlighting the structural transformation from the pyridine ring to the open-chain product.

NicotinePathway Nicotine Nicotine HPs Pseudooxynicotine (Intermediate) Nicotine->HPs NicA2 / 6HLNO DHP This compound (Substrate) HPs->DHP Hydrolysis NFM N-Formylmaleamic Acid (Product) DHP->NFM Ring Cleavage NicX NicX Enzyme (Fe2+ Dioxygenase) NicX->DHP Fumarate Fumarate (TCA Cycle) NFM->Fumarate Nfo / Ami

Figure 1: The metabolic role of NicX in the nicotine degradation pathway.[1][2] The critical ring-opening step converts 2,5-DHP to N-formylmaleamic acid.

Comparative Ligand Profiling

This section compares the three primary ligand classes relevant to NicX studies.

A. The Substrate: this compound (2,5-DHP)[3][6][7][8][9]
  • Role: Native substrate.[3]

  • Binding Mode: Binds in the active site pocket adjacent to the Fe(II) center. The hydroxyl group at C5 is critical for hydrogen bonding with the catalytic base (often a His or Glu residue), facilitating deprotonation.

  • Docking Benchmark: A valid docking pose must replicate the crystal pose (PDB: 7CN3) with an RMSD < 2.0 Å.

  • Key Interaction: Chelation or proximity to Fe(II) allows for the activation of molecular oxygen.

B. The Product: N-Formylmaleamic Acid (NFM)[6][7]
  • Role: Reaction product and potential feedback inhibitor.

  • Binding Mode: NFM occupies the same pocket but exhibits a distinct electrostatic profile due to the open ring and carboxylate tail.

  • Docking Challenge: The flexibility of the open chain requires a larger search space (higher exhaustiveness) in docking algorithms compared to the rigid pyridine ring of the substrate.

C. The Decoy: 3-Hydroxypyridine (3-HP)
  • Role: Non-substrate analog / Competitive inhibitor.

  • Comparison: Unlike 2,5-DHP, 3-HP lacks the C2/C5 di-hydroxyl motif required for the specific electronic activation by NicX.

  • Use Case: 3-HP serves as a negative control to validate the specificity of your docking scoring function. High-affinity binding scores for 3-HP that mimic 2,5-DHP suggest a "false positive" bias in the algorithm.

Experimental Protocol: Metal-Constrained Docking

Standard docking (e.g., basic AutoDock Vina) treats metals as simple spheres, often resulting in sterically clashing or chemically invalid poses. For NicX, you must use a protocol that accounts for the Fe(II) geometry.

Workflow Diagram

DockingWorkflow Start PDB Structure (7CN3) Prep Receptor Prep (Remove Waters, Add Polar H, Assign Fe2+ Charge) Start->Prep Grid Grid Box Definition (Center: Fe2+ | Size: 20x20x20 Å) Prep->Grid Docking Docking Execution (AutoDock Vina / Gold) *Metal Constraints Applied* Grid->Docking LigandPrep Ligand Prep (2,5-DHP, NFM, 3-HP) Energy Min (MMFF94) LigandPrep->Docking Analysis Pose Analysis (RMSD vs Crystal, Fe-Distance < 3.0 Å) Docking->Analysis

Figure 2: Step-by-step computational workflow for metalloenzyme docking.

Step-by-Step Methodology

1. Receptor Preparation (PDB: 7CN3)

  • Clean-up: Remove all water molecules except those coordinating the iron (if they are structural). For NicX, the substrate displaces coordinating waters, so removal is usually appropriate.

  • Metal Charge: Explicitly assign a +2.0 charge to the Iron atom in the PDBQT file. Standard force fields may default to 0, which is fatal for accuracy.

  • Protonation: Use a tool like PropKa or H++ to protonate Histidines (His105, His166) correctly at pH 7.4.

2. Ligand Preparation

  • Structures: Generate 3D conformers for 2,5-DHP, NFM, and 3-HP.

  • Minimization: Perform energy minimization (Force field: MMFF94) to ensure bond lengths are chemically reasonable before docking.

  • Tautomers: 2,5-DHP exists in keto-enol tautomers (pyridone vs. pyridinol). Dock both forms to determine the biologically relevant species.

3. Docking Execution (AutoDock Vina Example)

  • Grid Box: Center the grid on the Fe atom. Dimensions:

    
     Å.
    
  • Exhaustiveness: Set to

    
     to ensure convergence.
    
  • Constraint (Crucial): If using Gold or Glide, apply a distance constraint (2.0–2.8 Å) between the ligand's coordinating oxygen and the Fe atom. In Vina, post-filter poses that are

    
     Å from the iron.
    

4. Validation

  • RMSD Calculation: Compare the docked pose of 2,5-DHP to the crystallographic ligand in PDB 7CN3.

  • Success Metric: RMSD

    
     Å indicates a successful protocol.
    

Comparative Data Analysis

The following table summarizes the expected performance metrics. Use this to benchmark your own results.

LigandRoleExpected Binding Affinity (kcal/mol)Key InteractionsKinetic Reference (

)
2,5-DHP Substrate-6.5 to -7.5Fe(II) coordination, H-bond to Glu17174 µM [1]
N-Formylmaleamic Acid Product-5.5 to -6.5Ionic interaction (Carboxylate), H-bondsN/A
3-Hydroxypyridine Analog-4.0 to -5.0Hydrophobic stacking, weak H-bondsNon-substrate
Pyridine Negative Control> -4.0Non-specific hydrophobic onlyNo Reaction

Note: Binding affinity values are representative of typical Vina scores for fragment-sized ligands in metalloenzymes.


 values are derived from experimental kinetics of NicX from P. putida KT2440.

References

  • Liu, G. Q., & Tang, H. Z. (2020). Crystal structure of this compound 5,6-dioxygenase (NicX) from Pseudomonas putida KT2440. RCSB Protein Data Bank. PDB ID: 7CN3.

  • Henke, M. T., & Snider, M. J. (2011).[4] Mechanistic studies of this compound 5,6-dioxygenase (NicX) from Bordetella bronchiseptica. The FASEB Journal.

  • Gauthier, J. J., & Rittenberg, S. C. (1971).[4] The metabolism of nicotinic acid.[5][1][3][2][6][4][7][8] I. Purification and properties of this compound oxygenase from Pseudomonas putida N-9. Journal of Biological Chemistry.

  • Tang, H., et al. (2013). Novel Nicotine Oxidoreductase-Encoding Gene in the Nicotine Degradation Pathway of Pseudomonas putida S16. Applied and Environmental Microbiology.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

QSAR & Strategic Design of 2,5-Dihydroxypyridine (5-Hydroxy-2-pyridinone) Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In the landscape of heterocyclic drug design, 2,5-dihydroxypyridine (2,5-DHP) and its stable tautomer 5-hydroxy-2-pyridinone (5-HP) represent a "privileged but underutilized" scaffold. While often overshadowed by the commercially dominant 1,4-dihydropyridines (calcium channel blockers) or imidazo-pyridines (kinase inhibitors), the 2,5-DHP core offers unique advantages in metal chelation , radical scavenging , and anti-fibrotic activity .

This guide objectively compares the QSAR performance and therapeutic potential of 2,5-DHP derivatives against established alternatives, providing actionable protocols for modeling and synthesis.

Strategic Analysis: Tautomerism & Pharmacophore Design

The critical design feature of this scaffold is its tautomeric equilibrium. Unlike static scaffolds, 2,5-DHP exists in a solvent-dependent equilibrium with 5-hydroxy-2-pyridinone.

  • The Trap: Modeling 2,5-DHP solely as an aromatic pyridine often leads to poor QSAR predictivity (

    
    ) because the bioactive species in polar biological media is frequently the 2-pyridinone  form.
    
  • The Solution: Successful QSAR studies (e.g., on Pirfenidone derivatives) utilize the 5-hydroxy-2-pyridinone tautomer as the template for alignment.

Visualizing the Tautomeric Switch (DOT Diagram)

Tautomer_Logic DHP This compound (Aromatic Form) Equilibrium Solvent Equilibrium DHP->Equilibrium Non-polar Solvent DHP_Prop High Lipophilicity Poor H-Bond Donor DHP->DHP_Prop Pyridone 5-Hydroxy-2-pyridinone (Bioactive Form) Equilibrium->Pyridone Aqueous/Polar (Physiological pH) Pyr_Prop H-Bond Donor/Acceptor Pair Metal Chelation Site Pyridone->Pyr_Prop

Figure 1: Tautomeric equilibrium logic. In physiological conditions, the equilibrium shifts toward the 2-pyridinone form, which should be the basis for 3D-QSAR alignment.

Comparative Performance Guide

This section compares the 5-Hydroxy-2-pyridinone (5-HP) scaffold against its two primary competitors in the drug discovery space: 1,4-Dihydropyridines (1,4-DHP) and Imidazo[4,5-b]pyridines .

Table 1: Scaffold Performance Matrix
Feature5-Hydroxy-2-pyridinone (Hero) 1,4-Dihydropyridine (Alternative 1) Imidazo[4,5-b]pyridine (Alternative 2)
Primary Indication Anti-fibrotic (IPF), Iron Chelation, Anti-cancerCalcium Channel Blocker, MDR ReversalKinase Inhibition (Aurora, CDK)
Key Mechanism TGF-

inhibition, ROS Scavenging
Voltage-gated channel modulationATP-competitive inhibition
Metabolic Stability High (if C5-methyl is blocked/modified)Low (Oxidizes to pyridine rapidly)Moderate (CYP450 liability)
QSAR Predictivity High for steric fields (CoMFA

)
High for electrostatic fieldsHigh for H-bond fields
Synthetic Feasibility High (3-4 steps from kojic acid)High (Hantzsch synthesis, 1 step)Low (Multi-step heterocyclization)
Toxicity Profile Low (Bio-isostere of natural products)Moderate (Cardiovascular effects)Moderate to High (Off-target kinase hits)
Comparative Case Study: Anti-Cancer Potency
  • 5-HP Derivative (YZQ17):

    • Target: NIH3T3 fibroblast proliferation (Fibrosis/Cancer model).

    • Potency: IC50

      
       0.1 - 0.4 mM (Superior to Pirfenidone).
      
    • Advantage:[1][2] Dual mechanism (anti-proliferative + anti-oxidant).

  • Imidazo[4,5-b]pyridine Derivative:

    • Target: Aurora Kinase A.

    • Potency: IC50

      
       0.05 - 0.5 
      
      
      
      M.
    • Advantage:[1][2] Extreme potency but lacks the anti-oxidant "protective" effect of the 5-HP scaffold.

Experimental Protocol: Developing the QSAR Model

Do not rely on automated "black-box" QSAR. For this scaffold, manual alignment based on the pharmacophore is mandatory.

Phase 1: Dataset Curation & Preparation
  • Select Dataset: Gather 20-50 derivatives with defined IC50 values (e.g., from Pirfenidone analog studies).

  • 3D Generation: Build structures in the 2-pyridinone tautomer.

  • Optimization: Minimize energy using DFT (B3LYP/6-31G*) to capture the correct planarity of the ring. Crucial: Do not use molecular mechanics (MM2/MMFF) alone, as they often fail to correctly parameterize the push-pull electronic system of the pyridinone ring.

Phase 2: Alignment & Field Calculation (CoMFA/CoMSIA)

The alignment rule is the "Self-Validating" step. If your alignment is poor, the model fails.

  • Rule: Align on the N-C=O motif (the rigid core). Do not align on the flexible side chains.

Phase 3: Statistical Validation
  • Internal Validation: Leave-One-Out (LOO)

    
     must be 
    
    
    
    .
  • External Validation: Predict a test set (20% of data) not used in training.

    
     must be 
    
    
    
    .
Workflow Visualization (DOT Diagram)

QSAR_Workflow Start Dataset Collection (IC50 Data) Prep 3D Structure Gen (Force Tautomer: Pyridinone) Start->Prep DFT DFT Optimization (B3LYP/6-31G*) Prep->DFT Align Pharmacophore Alignment (Anchor: N-C=O Core) DFT->Align Fields Calc Steric/Electrostatic Fields (CoMFA / CoMSIA) Align->Fields PLS PLS Regression & Validation (LOO) Fields->PLS Validation q2 > 0.5? PLS->Validation Validation->Align No (Re-align) End Final Model Validation->End Yes (Publish)

Figure 2: Validated QSAR workflow for hydroxypyridinone derivatives. Note the DFT optimization step to ensure correct electronic distribution.

Synthesis Protocol: The "Hero" Scaffold

To validate your QSAR predictions, you must be able to synthesize the top candidates. The following is a robust, high-yield route for 5-hydroxy-2-pyridinone derivatives (Pirfenidone analogs).

Reaction Type: Ullmann-type N-arylation or Amide Coupling.

Step-by-Step Methodology:

  • Starting Material: Begin with 5-hydroxy-2-methylpyridine or Kojic acid (if seeking the 5-hydroxy-4-pyrone precursor).

  • Protection: Protect the 5-hydroxyl group with a benzyl group (BnCl, K2CO3, DMF, 80°C, 4h).

  • Oxidation (if starting from methyl-pyridine): Oxidize the pyridine nitrogen to N-oxide (m-CPBA, DCM), then rearrange to the 2-pyridone using acetic anhydride (Boekelheide rearrangement).

  • Functionalization (The QSAR Variable):

    • For N-substitution: Use CuI-catalyzed coupling with aryl boronic acids (Chan-Lam coupling) to introduce diverse aromatic rings at the Nitrogen.

    • For C5-substitution: If starting with an amino group at C5, react with diverse acid chlorides to form amide linkers (critical for stability).

  • Deprotection: Remove the benzyl group via catalytic hydrogenation (H2, Pd/C) to reveal the active 5-hydroxyl chelation site.

References

  • Comparative QSAR Modeling for Predicting Anticancer Potency of Imidazo[4,5-b]Pyridine Derivatives. Letters in Drug Design & Discovery, 2023.

  • Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents. RSC Medicinal Chemistry, 2022.

  • Highly Efficient Synthesis of this compound using Pseudomonas sp. MDPI Molecules, 2018.

  • Tautomerization paths of 2-hydroxypyridine to 2-pyridone. Journal of Physical Chemistry A, 2010.[3]

  • Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. Anti-Cancer Agents in Medicinal Chemistry, 2016.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,5-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 2,5-Dihydroxypyridine (CAS 1003-48-1)

Executive Hazard Assessment & Stability Profile

As researchers, we often treat pyridine derivatives as standard organic building blocks, but This compound (Pyridine-2,5-diol) presents a dual challenge: biological irritation and significant oxidative instability.

While the primary safety hazards are Skin/Eye Irritation (H315, H319) and Respiratory Irritation (H335) , the operational risk lies in its susceptibility to autoxidation. Upon exposure to air and light, this off-white powder rapidly degrades into dark brown quinone-like species. Therefore, the PPE and handling protocols below are designed not just to protect the scientist, but to protect the integrity of the compound for downstream drug development assays.

Critical Hazard Thresholds:

  • Sensitization Risk: Pyridine rings can act as haptens; avoid all dermal contact.

  • Permeation: Pyridine derivatives can permeate standard thin nitrile gloves faster than aliphatic compounds.

  • Purity Risk: Hygroscopic and oxygen-sensitive.

Personal Protective Equipment (PPE) Matrix

The following matrix moves beyond generic "wear gloves" advice. It is based on permeation data for pyridine derivatives and physical handling requirements.

PPE ComponentSpecificationOperational Logic (The "Why")
Hand Protection (Solid) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Self-Validating System: The inner glove acts as a visual indicator for breach. If the outer glove is compromised, the inner layer provides the necessary time to doff safely.
Hand Protection (Solution) Laminated Film (e.g., Silver Shield) or Butyl Rubber Causality: Pyridine derivatives in organic solvents (DMSO/Ethanol) can permeate nitrile in <15 mins. For prolonged solution handling, nitrile is insufficient.
Eye Protection Chemical Splash Goggles (Indirect Vent, ANSI Z87.1/EN 166)Safety glasses are inadequate. Fine powders can bypass side shields. Goggles seal the orbital area against dust and accidental splashes.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary control. If weighing outside a hood is unavoidable (not recommended), a P95/N95 Particulate Respirator is mandatory.
Body Defense Lab Coat (High-neck, snap closure) Prevents dust accumulation on street clothes. Cotton/polyester blend is standard; use Tyvek sleeves if handling >10g.

Operational Workflow & Logic

The following diagram illustrates the decision-making process for handling this compound, integrating safety checks with stability preservation.

G cluster_handling Active Handling Phase Start Risk Assessment (Check CAS 1003-48-1) PPE_Check PPE Donning (Double Nitrile + Goggles) Start->PPE_Check Environment Environment Check (Fume Hood + Inert Gas) PPE_Check->Environment Weighing Weighing (Minimize Air Exposure) Environment->Weighing Pass Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Waste Waste Segregation (Non-Halogenated Organic) Solubilization->Waste Excess Decon Decontamination (Ethanol Wipe) Solubilization->Decon Spills/Cleanup Decon->Waste

Figure 1: Operational logic flow ensuring both personnel safety and compound stability.

Technical Protocols

Protocol A: Inert Handling (Preserving Purity)

Context: this compound oxidizes to colored impurities that can interfere with colorimetric assays or crystallize out of solution.

  • Preparation: Pre-flush the receiving vessel (vial/flask) with Nitrogen or Argon gas for 30 seconds.

  • Transfer: Open the stock container inside the fume hood. If a glovebox is unavailable, work quickly.

  • Seal: Immediately after weighing, blanket the stock container with inert gas before re-sealing. Parafilm is recommended to prevent moisture ingress (hygroscopic nature).

  • Validation: If the white powder has turned dark brown/black, oxidation has occurred. Verify purity via TLC or LC-MS before use in critical assays.

Protocol B: Solubilization & Spill Cleanup

Context: This compound is soluble in DMSO and Ethanol, slightly soluble in water.

  • Solvent Selection: For biological stock solutions, use DMSO (Dimethyl sulfoxide).

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (ethanol-dampened) to suppress dust, then wipe up.

    • Solution Spill: Cover with an absorbent pad. Clean the surface with Ethanol followed by water.

    • Verification: A UV lamp can be used to check for residual pyridine derivatives on the benchtop, as many fluoresce or absorb strongly in the UV range.

Disposal & Deactivation

Do not treat this as general trash. Pyridine derivatives are environmental toxins.

  • Segregation: Classify as Non-Halogenated Organic Waste .

  • Incompatibility: Keep separate from strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream to prevent exothermic reactions.

  • Final Disposal: The compound must be incinerated in a chemical incinerator equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15738596, 2,5-Dihydropyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Pyridine derivatives. Retrieved from [Link]

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